isoquinolin-3-amine
Description
The exact mass of the compound 3-Aminoisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218383. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDIRCVDCQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903057 | |
| Record name | NoName_3645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25475-67-6 | |
| Record name | 3-Aminoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-AMINOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinolin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinolin-3-amine (CAS: 25475-67-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of Isoquinolin-3-amine. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₈N₂.[1] Its core structure is a key pharmacophore in numerous biologically active compounds.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 25475-67-6 | [2] |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Yellow solid powder | [2] |
| Melting Point | 174-178 °C | [2] |
| pKa | 5.05 (at 20℃) | |
| LogP | 1.817 | |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |
Spectroscopic Data
The following tables provide predicted spectroscopic data for this compound, which are crucial for its identification and characterization.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.0 - 9.2 | Singlet | H1 |
| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |
| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |
Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[2]
-
¹³C NMR (Carbon-13) NMR Data (Predicted) [2]
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C3 |
| ~145 - 150 | C1 |
| ~120 - 140 | Aromatic CH and Quaternary Carbons |
Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[2]
1.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry Data (Predicted) [2]
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 117 | [M - HCN]⁺ |
| 116 | [M - H₂CN]⁺ |
Note: As an aromatic amine, this compound is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[2]
1.2.3. Infrared (IR) Spectroscopy
-
FTIR Spectroscopy Data (Predicted) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (doublet for primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1650 - 1580 | Strong | N-H Bend (Scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |
| 1335 - 1250 | Strong | Aromatic C-N Stretch |
| 900 - 680 | Strong | Aromatic C-H Bend (Out-of-plane) |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination of a 3-halo-isoquinoline precursor, such as 3-chloro- or 3-bromoisoquinoline. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.[3]
Synthesis Workflow
References
Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoquinolin-3-amine (CAS No. 25475-67-6), a key heterocyclic aromatic amine with significant applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel derivatives.
Compound Overview
This compound is a yellow solid powder with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol .[1] Its structure, featuring an isoquinoline core with an amino group at the 3-position, is a crucial pharmacophore in various biologically active compounds, including those with potential as central nervous system depressants and anticancer agents.[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on a combination of predicted and experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.0 - 9.2 | Singlet | H1 |
| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |
| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |
Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[1]
Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C3 |
| ~145 - 150 | C1 |
| ~138 - 142 | C8a |
| ~128 - 132 | C4a |
| ~125 - 130 | C5, C8 |
| ~120 - 125 | C6, C7 |
| ~110 - 115 | C4 |
Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1650 - 1600 | N-H Bend | Primary Amine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Experimental)
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion)[2] |
| 117 | [M - HCN]⁺[2] |
| 89 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[1]
¹H NMR Acquisition: A one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds are commonly used.[1]
¹³C NMR Acquisition: A proton-decoupled carbon spectrum should be acquired. Due to the low natural abundance of ¹³C, a longer acquisition time and/or a higher sample concentration may be necessary. A wider spectral width of approximately 0 to 200 ppm is required.[1]
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying Fourier transformation, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.[1]
Data Acquisition:
-
Background Collection: A background spectrum of the empty, clean ATR crystal is recorded.
-
Sample Spectrum Collection: Pressure is applied to ensure good contact between the sample and the ATR crystal, and the sample spectrum is collected.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Sample Introduction: A small amount of the solid sample is introduced directly into the ion source using a direct insertion probe.[1]
Ionization: Electron Ionization (EI) with a standard electron energy of 70 eV is a common method.[1]
Mass Analysis: A mass range appropriate for the compound, for instance, m/z 40-400, is scanned using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.[1]
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. High-resolution mass spectrometry can be employed to determine the elemental composition of the ions.[1]
Visualization of Methodologies
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of data interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the interpretation of spectroscopic data.
References
An In-depth Technical Guide to Isoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isoquinolin-3-amine, along with a general methodology for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Core Compound Data
This compound is a heterocyclic aromatic amine with a significant presence in medicinal chemistry due to its versatile scaffold. The fundamental quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₈N₂ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 25475-67-6 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Melting Point | 154-156 °C | [4][5] |
| Appearance | Yellow solid powder | [6] |
Chemical Structure
The chemical structure of this compound consists of a fused isoquinoline ring system with an amine group substituted at the 3-position.
Caption: Chemical structure of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound can vary between laboratories, this section outlines the general methodologies commonly employed.
3.1. Synthesis of Isoquinolines - General Approach
The synthesis of the isoquinoline core can be achieved through several named reactions. One of the common methods is the Bischler-Napieralski reaction .[7][8] This involves the cyclization of a β-phenylethylamine derivative.
A general workflow for a Bischler-Napieralski type synthesis is depicted below:
Caption: Generalized workflow for isoquinoline synthesis.
3.2. Analytical Characterization - General Protocols
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is acquired on a 300-500 MHz NMR spectrometer. Expected signals would include distinct peaks for the aromatic protons and a characteristic signal for the amine (NH₂) protons.
-
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum is run on the same sample to determine the number of unique carbon environments. The aromatic carbons will appear in the downfield region of the spectrum.
3.2.2. Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source, often using a direct insertion probe.[6]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically with an electron energy of 70 eV.[6]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.[6] The molecular ion peak should correspond to the molecular weight of the compound.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Collection: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is collected.[6] The resulting spectrum should show characteristic absorption bands for N-H stretching of the amine group and C=C and C=N stretching of the aromatic rings.
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
Method: A reversed-phase HPLC method is typically used to assess the purity of the compound. A C18 column is common, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: A UV detector is used to monitor the elution of the compound, with the detection wavelength set to one of the compound's absorbance maxima.
References
- 1. This compound | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 25475-67-6|this compound|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
Tautomerism of Isoquinolin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-3-amine, a key heterocyclic scaffold in medicinal chemistry, possesses the potential for prototropic tautomerism, existing in equilibrium between its amino and imino forms. Understanding this tautomeric relationship is crucial for predicting its physicochemical properties, biological activity, and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the tautomers, the factors influencing their equilibrium, and the analytical techniques employed for their characterization. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the current literature, this guide draws upon data from closely related isoquinoline derivatives and established principles of tautomerism to provide a robust framework for its study. Detailed experimental protocols and data interpretation guidelines are presented to aid researchers in investigating this phenomenon.
Introduction
The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Among its derivatives, this compound serves as a valuable building block in drug discovery. A critical, yet often overlooked, aspect of its chemistry is the potential for amino-imino tautomerism. This phenomenon involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom, leading to two distinct isomers: the aromatic amino form and the non-aromatic imino form (a tautomer of a 3,4-dihydroisoquinoline).
The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall electronic distribution, thereby influencing its interaction with biological targets. Factors such as solvent polarity, pH, and temperature can shift the equilibrium, making a thorough understanding of this process essential for drug development.
This guide will delve into the theoretical and practical aspects of this compound tautomerism, providing researchers with the necessary tools to investigate and characterize this dynamic process.
The Tautomeric Equilibrium
The primary tautomeric equilibrium for this compound involves the interconversion of the amino and imino forms, as depicted below.
Caption: Tautomeric equilibrium of this compound.
The equilibrium constant, KT, is defined as the ratio of the concentration of the imino tautomer to the amino tautomer ([Imino]/[Amino]). The relative stability of these tautomers is influenced by several factors:
-
Aromaticity: The amino form possesses a fully aromatic isoquinoline ring system, which confers significant thermodynamic stability. The imino form, on the other hand, has a non-aromatic dihydropyridine ring, making it inherently less stable.
-
Solvation: The polarity of the solvent plays a crucial role in stabilizing the tautomers.[2] Polar protic solvents can form hydrogen bonds with both tautomers, potentially influencing the equilibrium.[3] Nonpolar solvents are expected to favor the less polar tautomer. Studies on related hydroxyquinolines have demonstrated a significant solvent dependency on the tautomeric equilibrium.[3]
-
Substitution: Electron-donating or -withdrawing groups on the isoquinoline ring can alter the electron density and basicity of the nitrogen atoms, thereby shifting the tautomeric preference.
Quantitative Data
While specific experimental data on the tautomeric equilibrium constant (KT) for this compound across various solvents is scarce in the literature, we can infer expected trends from studies on analogous systems. For instance, investigations into the tautomerism of 1-benzamidoisoquinoline derivatives have shown that the equilibrium is sensitive to both substituent effects and the solvent environment.[4]
Table 1: Predicted Spectroscopic Data for this compound Tautomers
| Tautomer | Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) |
| Amino | ¹H NMR (in DMSO-d₆) | ~9.1 (s, 1H, H1), ~7.5-8.5 (m, Ar-H), ~5.5 (br s, 2H, NH₂) |
| ¹³C NMR (in DMSO-d₆) | ~150 (C3), other aromatic signals in the range of 110-140 | |
| IR (solid state) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1580 (aromatic C=C stretch) | |
| Imino | ¹H NMR | Expected upfield shift for protons on the non-aromatic ring. |
| ¹³C NMR | Expected significant upfield shift for C3 and other carbons in the dihydropyridine ring. | |
| IR | Appearance of a C=N stretch at a different frequency, changes in the N-H stretching region. |
Note: The data for the amino tautomer is based on typical values for 3-aminoisoquinoline.[5] The predictions for the imino tautomer are based on general principles of tautomerism and require experimental verification.
Experimental Protocols
A comprehensive investigation of the tautomerism of this compound requires a combination of synthesis, sample preparation, and spectroscopic analysis.
Synthesis of this compound
A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[5]
Protocol:
-
Starting Material: 3-Hydroxyisoquinoline.
-
Reagents: Ammonia (aqueous or gaseous), autoclave.
-
Procedure:
-
Place 3-hydroxyisoquinoline in a high-pressure autoclave.
-
Introduce ammonia into the vessel.
-
Heat the mixture to a specified temperature (e.g., 150-200 °C) for several hours.
-
After cooling, carefully vent the autoclave.
-
The crude product can be purified by recrystallization or column chromatography.
-
Spectroscopic Analysis
To determine the tautomeric ratio and characterize each tautomer, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy is recommended.
Caption: Experimental workflow for studying tautomerism.
4.2.1 NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, Acetonitrile-d₃) in a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
A relaxation delay of 1-2 seconds is typically used.[5]
-
The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.[5]
-
Distinct chemical shifts for the carbons in the amino and imino forms will be observed.
-
4.2.2 UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade in quartz cuvettes.
-
Procedure:
4.2.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For solid-state analysis, place a small amount of the powdered sample directly on the ATR crystal. For solution-phase analysis, a suitable solvent and cell must be used.
-
Procedure:
Computational Analysis
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) calculations can be employed to:
-
Optimize the geometries of the amino and imino tautomers.
-
Calculate their relative energies to predict the tautomeric equilibrium.
-
Simulate NMR, IR, and UV-Vis spectra for comparison with experimental data.
Studies on similar heterocyclic systems have shown that the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations.[4]
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical behavior with significant implications for its application in drug discovery and development. Although direct quantitative experimental data on its amino-imino equilibrium is limited, this guide provides a comprehensive framework for its investigation. By employing a combination of synthesis, multi-technique spectroscopic analysis, and computational modeling, researchers can elucidate the factors governing this tautomeric relationship. A thorough understanding of the tautomeric preferences of this compound will enable more accurate structure-activity relationship studies and the rational design of new, more effective therapeutic agents. Further experimental work is crucial to populate the data tables with precise values and to fully characterize the dynamic nature of this important heterocyclic compound.
References
- 1. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 3-Aminoisoquinoline: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-aminoisoquinoline, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in their studies.
Introduction
3-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology, due to the role of isoquinoline derivatives as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). Given its importance, a thorough understanding of its chemical stability is paramount to ensure reproducible experimental results and the quality of downstream products. This guide summarizes the known stability profile of 3-aminoisoquinoline, outlines potential degradation pathways based on the reactivity of analogous structures, and provides detailed protocols for its handling, storage, and stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-aminoisoquinoline is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 174-178 °C | [2] |
| CAS Number | 25475-67-6 | [1][2] |
Chemical Stability Profile
Direct quantitative stability data for 3-aminoisoquinoline is limited in publicly available literature. However, based on the chemical nature of aromatic amines and related heterocyclic compounds, a qualitative stability profile can be inferred. The primary degradation pathway of concern for 3-aminoisoquinoline is oxidation . The amino group attached to the isoquinoline ring system makes the molecule susceptible to oxidative degradation, which can be accelerated by several factors.
Key Factors Influencing Stability:
-
Oxygen: The presence of atmospheric oxygen is a critical factor in the oxidative degradation of aromatic amines.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation processes.
-
pH: The stability of 3-aminoisoquinoline in solution is expected to be pH-dependent. Basic conditions can accelerate the oxidation of aromatic amines.
-
Incompatible Materials: Strong oxidizing agents and acids are expected to be incompatible with 3-aminoisoquinoline.
Recommended Storage and Handling
To maintain the integrity of 3-aminoisoquinoline, the following storage and handling procedures are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Light | Protect from light by storing in an amber vial or other light-opaque container. |
| Container | Keep the container tightly sealed to prevent moisture and air ingress. |
| Handling | Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. |
Potential Degradation Pathways
While specific degradation products for 3-aminoisoquinoline have not been extensively documented, potential degradation pathways can be postulated based on the known reactivity of aromatic amines and related nitrogen heterocycles. The primary mechanism is expected to be oxidation of the amino group, which can lead to the formation of nitroso, nitro, and eventually polymeric species. Ring opening and hydroxylation are also possible under harsh conditions.
Caption: Postulated degradation pathways of 3-aminoisoquinoline under various stress conditions.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of 3-aminoisoquinoline, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Development of a Stability-Indicating HPLC Method
The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for 3-aminoisoquinoline.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Detailed Methodological Steps:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve 3-aminoisoquinoline in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 3-aminoisoquinoline in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of 3-aminoisoquinoline with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 3-aminoisoquinoline to 105 °C for 48 hours.
-
Photodegradation: Expose a solution of 3-aminoisoquinoline to UV light (254 nm) and visible light for a defined period.
-
Neutralize acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where 3-aminoisoquinoline has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the optimized method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Involvement in Signaling Pathways
Derivatives of isoquinoline have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a promising class of anti-cancer agents. Furthermore, isoquinoline-based compounds have been investigated for their ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] The 3-aminoisoquinoline scaffold can be considered a key starting point for the synthesis of more complex molecules targeting these pathways.
Caption: Potential relevance of 3-aminoisoquinoline as a precursor for modulators of key signaling pathways.
Conclusion
References
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological activity.[1] As a benzopyridine, consisting of a benzene ring fused to a pyridine ring, its unique electronic and structural properties have made it a cornerstone in medicinal chemistry and drug development. Its derivatives are utilized as anesthetics, antihypertensives, vasodilators, and antimicrobial agents, among other therapeutic applications. This technical guide provides an in-depth exploration of the discovery of isoquinoline alkaloids, their rich history, and the seminal synthetic methodologies that have enabled their widespread study and application.
A Journey Through Time: The Discovery and History of Isoquinoline Alkaloids
The story of isoquinoline alkaloids is intrinsically linked to the quest for understanding the medicinal properties of plants. For centuries, crude plant extracts, most notably opium from the poppy Papaver somniferum, were used for their potent analgesic and sedative effects. However, the active principles remained elusive until the dawn of modern chemistry.
A chronological overview of key milestones reveals the progressive unraveling of the chemical nature and synthesis of these complex molecules:
| Year(s) | Key Discovery or Event | Researcher(s) | Significance |
| 1804-1806 | Isolation of morphine from opium. | Friedrich Wilhelm Adam Sertürner | This marked the first-ever isolation of an alkaloid from a plant source, laying the foundation for phytochemistry and modern pharmacology. |
| 1832 | Isolation of codeine . | Pierre Jean Robiquet | Another key analgesic alkaloid was identified from opium. |
| 1885 | First isolation of the parent heterocycle, isoquinoline , from coal tar. | S. Hoogewerf and W.A. van Dorp | This provided the fundamental chemical structure that underpins this vast class of alkaloids.[1] |
| 1893 | Development of the Bischler-Napieralski reaction . | August Bischler and Bernard Napieralski | A foundational method for the synthesis of 3,4-dihydroisoquinolines, opening the door to the laboratory synthesis of these alkaloids.[2][3] |
| 1911 | Development of the Pictet-Spengler reaction . | Amé Pictet and Theodor Spengler | A powerful and versatile method for synthesizing tetrahydroisoquinolines, which is also biomimetic of alkaloid biosynthesis in plants.[1][4] |
| 1914 | Improved method for the isolation of isoquinoline from coal tar. | Weissgerber | This more efficient extraction method facilitated further study of the isoquinoline core.[1] |
Classification of Isoquinoline Alkaloids
The structural diversity of isoquinoline alkaloids is vast. They are broadly classified based on the nature of the substituents and the complexity of the ring system. A simplified classification is presented below.
Quantitative Data
Alkaloid Content in Papaver somniferum
The opium poppy (Papaver somniferum) is a primary source of several medicinally important isoquinoline alkaloids. The concentration of these alkaloids can vary significantly depending on the plant variety, environmental conditions, and harvesting time.
| Alkaloid | Typical Concentration Range in Opium Latex (%) |
| Morphine | 4 - 20 |
| Codeine | 0.7 - 5 |
| Thebaine | 0.2 - 1 |
| Papaverine | 0.5 - 2.5 |
| Noscapine (Narcotine) | 4 - 8 |
Comparative Yields of Key Synthetic Reactions
The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone synthetic methods for constructing the isoquinoline core. The yields of these reactions are highly dependent on the substrates, reagents, and reaction conditions.
Bischler-Napieralski Reaction Yields
| Substrate (β-Arylethylamide) | Reagent/Conditions | Product | Yield (%) |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | 95 |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, refluxing toluene | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~75 |
| Styrylacetamide | POCl₃, MeCN, reflux | 3-Phenylcarbazole (unexpected product) | Near-quantitative |
Pictet-Spengler Reaction Yields
| β-Arylethylamine | Aldehyde | Catalyst/Conditions | Product | Yield (%) |
| Tryptamine | Benzaldehyde | Au(I) complex | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 97 |
| D-Tryptophan methyl ester hydrochloride | Piperonal | Acetic acid | cis/trans mixture of tetrahydro-β-carbolines | 92:8 cis:trans |
| N-Allyl-L-tryptophan methyl ester | (-)-2,3-O-Isopropylidene-D-threitol derived aldehyde | - | 1,3-trans-1,2,3,4-tetrahydro-β-carboline | 79 |
| Tryptamine | 3-Phenylpropanal | Au(I) complex | 1-(2-Phenylethyl)-1,2,3,4-tetrahydro-β-carboline | 18 |
Experimental Protocols
Isolation of Berberine from Berberis vulgaris (Barberry)
Objective: To isolate the protoberberine alkaloid berberine from the dried root bark of Berberis vulgaris.
Materials:
-
Dried and powdered root bark of Berberis vulgaris
-
Ethanol:water (70:30, v/v)
-
Hydrochloric acid (HCl), 1M
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction: Macerate 100 g of powdered Berberis vulgaris root bark in 500 mL of the ethanol:water (70:30) solution for 48 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant material. Wash the residue with an additional 100 mL of the solvent mixture.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.
-
Acidification and Partitioning: Dissolve the crude extract in 200 mL of 1M HCl. Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of CH₂Cl₂ to remove non-basic compounds. Discard the organic layers.
-
Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify to pH 9-10 by the slow addition of concentrated NH₄OH. Extract the liberated berberine into CH₂Cl₂ (3 x 150 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude berberine.
-
Purification: The crude berberine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-ether) or by column chromatography.
Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
Objective: To synthesize a 3,4-dihydroisoquinoline via the Bischler-Napieralski cyclization.
Materials:
-
N-Phenethylbenzamide
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, syringe, magnetic stirrer, and other standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenethylbenzamide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Reagent Addition: Cool the solution to -20°C (e.g., in a dry ice/acetone bath). Add 2-chloropyridine (2.0 mmol) via syringe, followed by the dropwise addition of Tf₂O (1.25 mmol).
-
Reaction: Stir the mixture at -20°C for 30 minutes, then warm to 0°C and stir for an additional 20 minutes. The solution will typically change color from yellow to dark red.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-phenyl-3,4-dihydroisoquinoline.
Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
Objective: To synthesize a tetrahydro-β-carboline, a common core in many indole alkaloids, via the Pictet-Spengler reaction.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (1.1 mmol).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (1.0 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired tetrahydro-β-carboline.
Visualizing the Chemistry: Diagrams and Pathways
General Workflow of the Bischler-Napieralski Reaction
General Workflow of the Pictet-Spengler Reaction
Signaling Pathway of Morphine (μ-Opioid Receptor)
Signaling Pathway of Berberine (AMPK Activation)
Conclusion
The discovery and study of isoquinoline alkaloids represent a significant chapter in the history of science, bridging traditional medicine with modern drug development. From the landmark isolation of morphine to the development of elegant and powerful synthetic methodologies, our understanding and ability to harness the therapeutic potential of this diverse class of compounds have grown immensely. This technical guide provides a foundational overview for researchers and scientists, highlighting the key historical milestones, structural classifications, quantitative data, and experimental protocols that are central to the field. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids promises to yield new therapeutic agents for a wide range of human diseases.
References
Isoquinolin-3-amine safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of Isoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is compiled from publicly available safety data sheets and chemical databases. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment prior to handling.
Chemical Identification and Properties
This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₈N₂. It is a solid at room temperature and is utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK--[2] |
| CAS Number | 25475-67-6 | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[3] |
| Melting Point | 174-178 °C | --INVALID-LINK--[3] |
| Synonyms | 3-Aminoisoquinoline, 3-Isoquinolinamine | --INVALID-LINK--[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | GHS Code |
| Acute Toxicity, Oral | 4 | H302 |
| Acute Toxicity, Dermal | 3 | H311 |
| Skin Irritation | 2 | H315 |
| Serious Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory tract irritation) | H335 |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412 |
Sources: --INVALID-LINK--[4], --INVALID-LINK--[5]
GHS Label Elements
| Pictograms |
|
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[4][5] H311: Toxic in contact with skin.[5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4] H412: Harmful to aquatic life with long lasting effects.[5] |
| Precautionary Statements | Prevention: P261, P264, P270, P273, P280[4][5][6] Response: P301+P312, P302+P352, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361+P364[5][6] Storage: P405[5] Disposal: P501[5] |
Quantitative Toxicity Data
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[5][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8][9] |
Engineering Controls
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10] Safety showers and eyewash stations must be readily accessible.[8]
General Handling Procedures
-
Avoid all personal contact, including inhalation.[11]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling.[5]
-
Weigh the substance in a contained environment (e.g., in a fume hood).
-
Keep the container tightly closed when not in use.[5]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep locked up and away from incompatible materials such as strong oxidizing agents and acids.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Isoquinolin-3-amine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of isoquinolin-3-amine derivatives as potential anticancer agents. The isoquinoline scaffold is a key pharmacophore in a variety of biologically active compounds, and its derivatives have shown significant promise in oncology research. These notes offer a comprehensive guide to understanding their synthesis, mechanism of action, and methods for assessing their therapeutic potential.
Introduction
This compound and its related structures, such as 3-aminoisoquinolin-1(2H)-ones, have emerged as a promising class of compounds in the development of novel cancer therapeutics.[1] These heterocyclic molecules have demonstrated a broad spectrum of antitumor activities against various human cancer cell lines, including those of the breast, colon, prostate, and lung.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
This document focuses on a particularly potent class of derivatives: 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. A notable example from this class, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, has been identified as a lead compound with significant growth inhibitory effects in the National Cancer Institute's (NCI) 60-cell line screen.[1]
Key Molecular Targets
Research has identified several key molecular targets for this compound derivatives, contributing to their anticancer effects:
-
Cell Division Cycle 25 (CDC25) Phosphatases: These dual-specificity phosphatases are crucial regulators of the cell cycle. Overexpression of CDC25B is observed in numerous cancers, making it an attractive therapeutic target. Certain isoquinolin-1-one derivatives have been shown to inhibit CDC25B.[1]
-
Estrogen Receptor α (ERα): A key driver in the progression of many breast cancers. Modulation of ERα activity is a cornerstone of endocrine therapy.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1]
-
PI3K/Akt/mTOR Signaling Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Some 3-arylisoquinoline derivatives have been found to inhibit this pathway.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of selected 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-one derivatives from the NCI-60 screen. The data is presented as the GI50 value, which is the concentration required to inhibit cell growth by 50%.
Table 1: NCI-60 Single-Dose (10⁻⁵ M) Screening Data for Selected Isoquinolin-1(2H)-one Derivatives
| Compound | Substituent at 3-amino position | Mean Growth Percent (%) |
| 1 | 3-(pyridin-2-ylmethyl)amino | 85.21 |
| 2 | 3-(furan-2-ylmethyl)amino | 92.15 |
| 3 | 3-(1H-pyrazol-5-yl)amino | 64.51 |
| 4 | 3-(pyridin-2-yl)amino | 78.33 |
| 5 | 3-(1,3-thiazol-2-yl)amino | 49.57 |
Data sourced from Potikha, L. M., et al. (2021).[1]
Table 2: NCI-60 Five-Dose Screening Data for 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 5)
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | K-562 | 0.85 |
| RPMI-8226 | 0.76 | |
| SR | 0.58 | |
| Non-Small Cell Lung | NCI-H460 | 1.12 |
| Colon Cancer | HCT-116 | 1.35 |
| CNS Cancer | SF-295 | 0.93 |
| Melanoma | MALME-3M | 1.05 |
| Ovarian Cancer | OVCAR-3 | 1.29 |
| Renal Cancer | A498 | 1.17 |
| Prostate Cancer | PC-3 | 1.41 |
| Breast Cancer | MCF7 | 1.20 |
| MDA-MB-468 | 0.11 |
GI50 values are calculated from the provided log(GI50) values in the source material.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of a lead this compound derivative and for key biological assays to evaluate the anticancer properties of these compounds.
Protocol 1: Synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one
This protocol is based on the general method for the synthesis of 3-(hetarylamino)isoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid.[1]
Materials:
-
2-(cyanomethyl)benzoic acid
-
2-aminothiazole
-
Phosphorus oxychloride (POCl₃) or similar dehydrating agent
-
Anhydrous solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(cyanomethyl)benzoic acid (1 equivalent) and 2-aminothiazole (1.1 equivalents) in an anhydrous solvent such as toluene.
-
Addition of Dehydrating Agent: Slowly add a dehydrating agent like phosphorus oxychloride (1.2 equivalents) to the suspension while stirring. The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated sodium chloride solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for the preparation of the lead compound.
Protocol 2: NCI-60 Human Tumor Cell Line Screen
This protocol outlines the general methodology used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.
Materials:
-
60 human cancer cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compound (solubilized in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate the 60 human tumor cell lines into 96-well microtiter plates at appropriate densities and incubate for 24 hours.
-
Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the plates. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: After incubation, fix the cells by gently adding cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound stain with 10 mM Tris base solution.
-
Data Acquisition: Read the optical density at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values.
Caption: Workflow for the NCI-60 anticancer drug screening assay.
Protocol 3: VEGFR-2 Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well white plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
Protocol 4: ERα Competitive Binding Assay
This protocol outlines a competitive binding assay to assess the affinity of test compounds for the estrogen receptor alpha.
Materials:
-
Purified human ERα protein
-
Radiolabeled estradiol ([³H]E₂)
-
Test compound
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]E₂, and varying concentrations of the test compound.
-
Incubation: Add the ERα protein to each tube and incubate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand by adding hydroxylapatite slurry and incubating on ice. Centrifuge the tubes and discard the supernatant.
-
Washing: Wash the hydroxylapatite pellet with buffer to remove any remaining unbound radioligand.
-
Measurement: Add scintillation fluid to each tube and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ to ERα (IC50).
Protocol 5: CDC25B Phosphatase Assay
This protocol describes a method to measure the inhibitory effect of compounds on CDC25B phosphatase activity.
Materials:
-
Recombinant human CDC25B enzyme
-
Phosphatase assay buffer
-
OMFP (3-O-methylfluorescein phosphate) substrate
-
Test compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the CDC25B enzyme to each well and pre-incubate.
-
Initiation: Start the reaction by adding the OMFP substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), protected from light.
-
Data Acquisition: Measure the increase in fluorescence resulting from the dephosphorylation of OMFP using a fluorescence plate reader (Excitation/Emission ~485/525 nm).
-
Data Analysis: Calculate the percent inhibition of CDC25B activity for each compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the anticancer activity of this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Isoquinolin-3-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-3-amine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceutical agents. The presence of the amino group at the 3-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This versatility makes this compound a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology and cardiovascular diseases.
Derivatives of this compound have been explored as potent inhibitors of various protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and Haspin kinase.[1][2] Furthermore, they have shown promise as anticancer agents by modulating critical signaling pathways like the PI3K/Akt/mTOR pathway and by exhibiting cytotoxic effects against various cancer cell lines.[3][4]
These application notes provide an overview of the use of this compound as a pharmaceutical intermediate, including quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis, and visualizations of relevant signaling pathways.
Data Presentation
The following tables summarize the biological activities of various pharmaceutical agents derived from the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones | Various (NCI-60 screen) | Mean GP | 49.57% | [3] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Anticancer Activity | Comparable to Doxorubicin | [3] |
| Isoquinolin-1,3,4-trione derivatives | HeLa | GI50 | 11.1 ± 1.06 µM | |
| Isoquinolin-1,3,4-trione derivatives | MDA-MB231 | GI50 | 3.23 ± 0.81 µM | |
| Isoquinolin-1,3,4-trione derivatives | MCF-7 | GI50 | 6.14 ± 0.96 µM | |
| 3-Aryl-1-isoquinolinamines | HeLa | IC50 | Low micromolar range | [5] |
Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives
| Compound Class | Target Kinase | Activity Metric | Value | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | IC50 | 57 nM - 167 nM | [2] |
| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues | Rho kinase | IC50 (Enzyme) | 25 nM | [6] |
| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues | Rho kinase | IC50 (Cell migration) | 1 µM | [6] |
Signaling Pathways
Derivatives of this compound have been shown to modulate several key signaling pathways implicated in disease. Below are graphical representations of these pathways.
Experimental Protocols
The following protocols provide methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.
Protocol 1: Synthesis of N-Aryl-isoquinolin-3-amines via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) and the phosphine ligand (0.1 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-isoquinolin-3-amine.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the target kinase, and the test compound solution.
-
Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the synthesis of potent and selective kinase inhibitors, as well as novel anticancer agents, is well-documented. The synthetic tractability of the 3-aminoisoquinoline core, particularly through modern cross-coupling methodologies, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The provided data, signaling pathway diagrams, and experimental protocols serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics based on this privileged scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bischler-Napieralski Reaction in Substituted Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a core structural motif in a vast array of natural products and pharmacologically active molecules. This intramolecular cyclization of a β-arylethylamide using a condensing agent provides a robust and versatile route to this important heterocyclic system. Subsequent dehydrogenation readily furnishes the corresponding aromatic isoquinoline. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of substituted isoquinolines via the Bischler-Napieralski reaction.
I. Reaction Principle and Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] The reaction is initiated by the activation of the amide carbonyl group of a β-arylethylamide by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] This activation facilitates the cyclization by the electron-rich aromatic ring onto the electrophilic carbon. The resulting dihydroisoquinoline can then be isolated or aromatized to the corresponding isoquinoline.
Two primary mechanistic pathways are generally considered:
-
Nitrilium Ion Intermediate: The amide oxygen attacks the condensing agent, leading to a good leaving group. Subsequent elimination of this group generates a highly electrophilic nitrilium ion. The aromatic ring then attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution, followed by proton loss to restore aromaticity and form the 3,4-dihydroisoquinoline.[3]
-
Imidoyl Chloride Intermediate: In the presence of reagents like POCl₃, an imidoyl chloride can be formed. The intramolecular Friedel-Crafts-type cyclization then proceeds, followed by elimination to yield the final product.
The reaction is most efficient for β-arylethylamides bearing electron-donating groups on the aromatic ring, which enhance its nucleophilicity and facilitate the cyclization step.
II. Quantitative Data Summary
The following table summarizes quantitative data from various examples of the Bischler-Napieralski reaction, providing a comparative overview of substrates, reaction conditions, and yields.
| Starting Amide | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 | N/A |
| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1,2-Dichloroethane | Reflux | 1 | 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80 | [4] |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | CH₂Cl₂ | -20 to 0 | 0.83 | 1-Phenyl-3,4-dihydroisoquinoline | 95 | [5] |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | POCl₃ | Toluene | Reflux | 4 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | ~78 (as HCl salt) | [6] |
| N-(4-Methoxyphenethyl)acetamide | POCl₃ | Toluene | 110 | 2 | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 85 | N/A |
III. Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol describes the synthesis of a key intermediate for various isoquinoline alkaloids.
Step 1: Preparation of N-(3,4-Dimethoxyphenethyl)acetamide
-
To a solution of 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).
-
Slowly add acetyl chloride (0.78 mL, 11 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water (20 mL) and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide as a white solid (Yield: ~95%).
Step 2: Bischler-Napieralski Cyclization
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (2.23 g, 10 mmol) in anhydrous acetonitrile (30 mL), add phosphorus oxychloride (2.8 mL, 30 mmol).[1]
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH > 10) by the slow addition of concentrated ammonium hydroxide.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as a pale yellow solid (Yield: ~92%).
Protocol 2: Synthesis of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
This protocol demonstrates the synthesis of a 1-aryl substituted dihydroisoquinoline.[4]
Step 1: Preparation of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide
-
In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-2-amine (1.95 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (25 mL).
-
Cool the solution to 0 °C and slowly add 2-chlorobenzoyl chloride (1.93 g, 11 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the amide product, which can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide from the previous step in 1,2-dichloroethane (30 mL).
-
Add phosphorus(V) oxychloride (3.0 mL) to the solution.[4]
-
Reflux the mixture for 1 hour.[4]
-
After cooling, carefully pour the reaction mixture into a beaker containing ice and water.
-
Basify the aqueous layer with a 2 M sodium hydroxide solution until pH 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (Yield: 80%).[4]
Protocol 3: Aromatization of 3,4-Dihydroisoquinolines to Isoquinolines
The resulting 3,4-dihydroisoquinolines can be dehydrogenated to their corresponding isoquinolines.
-
Dissolve the 3,4-dihydroisoquinoline (1 mmol) in toluene (10 mL).
-
Add 10% Palladium on charcoal (10 mol%).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite®.
-
Wash the Celite® pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline, which can be further purified by crystallization or chromatography.
IV. Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: A representative experimental workflow for isoquinoline synthesis.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Application Notes and Protocols: Pictet-Spengler Synthesis of Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, a crucial scaffold in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis and highlight the diverse biological applications of these compounds.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] THIQ-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The Pictet-Spengler reaction, first reported in 1911, is a cornerstone method for constructing this heterocyclic scaffold.[1][5][6][7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the THIQ ring system.[5][7][8][9] Its reliability and efficiency have made it a favored strategy in the synthesis of complex alkaloids and novel therapeutic agents.[10]
General Reaction Mechanism
The Pictet-Spengler reaction proceeds through a well-established mechanism. Initially, the β-arylethylamine condenses with a carbonyl compound (aldehyde or ketone) to form a Schiff base.[9] This imine is then protonated by an acid catalyst to generate a highly electrophilic iminium ion.[1][5][6][7] Subsequently, an intramolecular electrophilic attack by the electron-rich aryl ring onto the iminium carbon occurs, leading to the formation of a spirocyclic intermediate.[7] Finally, deprotonation restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[5]
Caption: General Mechanism of the Pictet-Spengler Reaction.
Applications in Drug Development
Tetrahydroisoquinoline analogs are a cornerstone in drug discovery due to their diverse pharmacological profiles. They are integral components of clinically used drugs such as the antihypertensive agent Quinapril and the antispasmodic Drotaverine.[1][11] Research has demonstrated their potential as anticancer, antifungal, and antibacterial agents.
Anticancer Activity
Numerous THIQ analogs have been synthesized and evaluated for their antitumor properties against various human carcinoma cell lines.[3][12] For instance, certain derivatives have shown potent inhibitory activity against KRas, an oncogene frequently mutated in pancreatic, lung, and colon cancers.[3] The natural product Trabectedin, a THIQ alkaloid, is used in the treatment of certain cancers and has been shown to inhibit Vascular Endothelial Growth Factor (VEGF) mRNA.[3]
Antimicrobial Activity
The THIQ scaffold has also been exploited to develop novel antimicrobial agents. Synthetic analogs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, specific N-substituted THIQ derivatives have exhibited potent antifungal activity, comparable to the standard drug clotrimazole, by interfering with the ergosterol biosynthetic pathway.[1]
Quantitative Biological Data Summary
The following tables summarize the biological activities of representative tetrahydroisoquinoline analogs from various studies.
Table 1: Anticancer Activity of THIQ Analogs
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | KRas Inhibition (HCT116) | 0.9 - 10.7 | [3] |
| GM-3-16 | KRas Inhibition | 1.6 - 2.6 | [3] |
| GM-3-121 | Anti-angiogenesis | 1.72 | [3] |
| Compound 143 | Mycobacterium tuberculosis | - | [1] |
| Compound 143 | Mycobacterial ATP synthetase | 1.8 µg/ml | [1] |
Table 2: Antifungal Activity of THIQ Analogs
| Compound | Fungal Species | MIC (µg/ml) | Reference |
| Compound 145 | Saccharomyces cerevisiae | 1 | [1] |
| Compound 146 | Yarrowia lipolytica | 2.5 | [1] |
Experimental Protocols
The following protocols provide a generalized framework for the Pictet-Spengler synthesis of THIQ analogs. Reaction conditions, including catalysts, solvents, and temperature, may require optimization depending on the specific substrates used.[13][14]
Protocol 1: General Acid-Catalyzed Pictet-Spengler Synthesis
This protocol describes a classic approach using a Brønsted acid catalyst.
Materials:
-
β-arylethylamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve the β-arylethylamine derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde or ketone to the solution.
-
Slowly add the acid catalyst to the reaction mixture. Strong acids like HCl or TFA are commonly used.[1][7]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure tetrahydroisoquinoline analog.
Caption: Experimental Workflow for THIQ Synthesis.
Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor vial
Procedure:
-
Combine 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde in a microwave reactor vial.[6]
-
Add trifluoroacetic acid (TFA) as the catalyst.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 15 minutes) at a set temperature.[6]
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 6-10) to isolate and purify the product.
Signaling Pathway Inhibition
Tetrahydroisoquinoline analogs have been identified as inhibitors of key signaling pathways implicated in cancer progression. One such pathway is the KRas signaling cascade. KRas is a small GTPase that, when mutated and constitutively active, promotes cell proliferation and survival by activating downstream effector pathways like the RAF-MEK-ERK pathway. Inhibiting KRas is a major goal in cancer therapy.[3]
Caption: KRas Signaling Pathway Inhibition.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Isoquinolin-3-amine: A Versatile Scaffold for Kinase Inhibitor Design - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its rigid bicyclic core provides a well-defined framework for the strategic placement of substituents to achieve high-affinity binding to the ATP-binding site of various kinases. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the design, synthesis, and evaluation of this compound-based kinase inhibitors.
Overview of this compound as a Kinase Inhibitor Scaffold
The isoquinoline core is a prominent feature in numerous biologically active natural products and synthetic molecules. The 3-amino substitution on this scaffold offers a key vector for chemical modification, allowing for the introduction of a wide array of functional groups to probe the chemical space of the kinase active site. Derivatives of this compound have demonstrated inhibitory activity against a range of important oncology and inflammatory targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Haspin, Phosphoinositide 3-kinase delta (PI3Kδ), and Rho-associated coiled-coil containing protein kinase (ROCK).
Key Features of the this compound Scaffold:
-
Rigid Bicyclic Core: Provides a stable platform for predictable substituent orientation.
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the isoquinoline ring and the 3-amino group can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor in the kinase hinge region.
-
Tunable Substituents: The scaffold allows for facile modification at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
General Synthetic Approach for this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step sequence starting from readily available precursors. A general strategy involves the construction of the substituted isoquinoline core followed by the introduction or modification of the 3-amino group.
A variety of synthetic methodologies can be employed for the construction of the isoquinoline ring system, including the Pomeranz–Fritsch reaction, the Bischler–Napieralski reaction, and modern transition-metal-catalyzed cyclizations.[1][2] Subsequent derivatization of the 3-amino group can be achieved through standard organic transformations such as acylation, alkylation, and coupling reactions to introduce diverse pharmacophoric elements.
Target Kinases and Inhibitory Data
This compound derivatives have shown potent inhibitory activity against several key kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative compounds.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
| Compound ID | Modification on this compound Scaffold | VEGFR-2 IC50 (nM) | Reference |
| 1 | Fused with a pyrrole ring and substituted with a 6-aminopyridin-3-yl moiety | 98.53 | [3] |
| 2 | Isatin-quinoline hybrid | 69.11 | [3] |
| 3 | Nicotinamide-based derivative | 60.83 | [4] |
| 4 | Indolin-2-one scaffold | 78 | [5] |
| 5 | Bis([6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 - 11.8 | [8] |
Haspin Kinase Inhibitors
Haspin is a serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy.
| Compound ID | Modification on this compound Scaffold | Haspin IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference |
| 6 | 1H-pyrrolo[3,2-g]isoquinoline with 2-chloropyridin-4-yl at C3 | 10.1 | DYRK1A (1128), PIM1 (404.4) | [6] |
| 7 | 1H-pyrrolo[3,2-g]isoquinoline with 6-aminopyridin-3-yl at C3 | 10.6 | DYRK1A (1522), PIM1 (386.4) | [6] |
| 8 | Pyrazolo[3,4-g]isoquinoline with nitro group | 57 | CLK1, DYRK1A, CDK9 | [9] |
| 9 | Pyrazolo[3,4-g]isoquinoline with nitro group | 66 | CLK1, DYRK1A, CDK9 | [9] |
| 10 | 3H-pyrazolo[4,3-f]quinoline based | 14 | - | [10] |
PI3Kδ Inhibitors
PI3Kδ is a lipid kinase primarily expressed in leukocytes and is a key target for inflammatory diseases and hematological malignancies.
| Compound ID | Modification on this compound Scaffold | PI3Kδ IC50 (nM) | Reference |
| 11 | Benzofuro[3,2-b]pyridin-2(1H)-one derivative | 170 | [11] |
| 12 | 2-(thiophen-2-yl)-1,3,5-triazine derivative | 525 (PI3Kα) | [12] |
Rho-associated Kinase (ROCK) Inhibitors
ROCKs are serine/threonine kinases that regulate cell shape, motility, and contraction, and are implicated in cardiovascular diseases and cancer.
| Compound ID | Modification on this compound Scaffold | ROCK II IC50 (nM) | Reference |
| 13 | 4-aryl-5-aminomethyl-thiazole-2-amine | 20 | [13] |
| 14 | Isoquinoline sulfonamide derivative | - | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of kinase inhibitors. The following section provides generalized protocols for the synthesis of this compound derivatives and for key kinase inhibition assays.
General Protocol for the Synthesis of a 3-(Arylamino)isoquinoline Derivative
This protocol outlines a general procedure for the synthesis of a 3-aminoisoquinoline derivative via a Buchwald-Hartwig amination reaction.
Materials:
-
3-Bromoisoquinoline
-
Substituted aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried reaction flask, add 3-bromoisoquinoline (1.0 eq.), the desired aniline (1.2 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylamino)isoquinoline.
In Vitro Kinase Inhibition Assays
The following are generalized protocols for determining the in vitro inhibitory potency of compounds against specific kinases. Commercial kits are often available and their specific instructions should be followed.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer
-
Test compound (serial dilutions)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a histone H3 substrate. A decrease in radioactivity on the substrate indicates inhibition of Haspin kinase.
Materials:
-
Recombinant Haspin kinase
-
Histone H3 substrate
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test compound (serial dilutions)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microcentrifuge tube, mix the assay buffer, Haspin enzyme, and histone H3 substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Principle: This cell-based assay determines an inhibitor's ability to block PI3K signaling by measuring the phosphorylation of the downstream effector Akt. A reduction in phosphorylated Akt (p-Akt) levels indicates PI3K pathway inhibition.
Materials:
-
A suitable cell line (e.g., a B-cell lymphoma line for PI3Kδ)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt and assess the inhibitory effect.
Signaling Pathways
The this compound based inhibitors target key nodes in cellular signaling pathways that are often dysregulated in disease.
References
- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromoisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 3-bromoisoquinoline derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of novel 3-arylisoquinolines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.
Introduction to Suzuki Coupling of 3-Bromoisoquinoline
The isoquinoline core is a key structural motif in a wide range of pharmaceuticals and natural products. Substitution at the C-3 position, in particular, has been shown to be crucial for modulating biological activity. The Suzuki-Miyaura coupling reaction offers a versatile and efficient method for the introduction of diverse aryl and heteroaryl substituents at this position, starting from the readily available 3-bromoisoquinoline.
The reaction involves the palladium-catalyzed cross-coupling of 3-bromoisoquinoline with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The mild reaction conditions and tolerance of a wide variety of functional groups make this method highly attractive for the construction of compound libraries for drug discovery and for the synthesis of complex target molecules.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoisoquinoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base which activates the organoboron species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired 3-arylisoquinoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction with 3-bromoisoquinoline.
Experimental Protocols
Below are detailed protocols for the Suzuki coupling of halo-substituted nitrogen heterocycles with arylboronic acids, which can be adapted for 3-bromoisoquinoline derivatives.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from the synthesis of 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones and is a good starting point for the coupling of 3-bromoisoquinoline.[1]
Materials:
-
3-Bromoisoquinoline derivative (1.0 equiv)
-
Arylboronic acid or pinacol boronate (1.2 equiv)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Ligand: SPhos (5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromoisoquinoline derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (2.5 mol%) and the ligand (5 mol%).
-
Add the degassed solvent mixture of THF and water (1:1). The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from the Suzuki coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and can be applied for a more rapid synthesis.[2]
Materials:
-
3-Bromoisoquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst/ligand system: XPhos Pd G2 (5 mol%) and XPhos (5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 3-bromoisoquinoline derivative (1.0 equiv), arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), XPhos Pd G2 (5 mol%), and XPhos (5 mol%).
-
Add 1,4-dioxane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-arylisoquinoline product.
Data Presentation: Reaction of Isoquinoline Derivatives with Various Arylboronic Acids
The following tables summarize the results from Suzuki coupling reactions of related halo-isoquinoline and other nitrogen-containing heterocyclic systems, demonstrating the scope and efficiency of this transformation.
Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Various Boronic Acids/Esters [1]
| Entry | Boronic Acid/Ester | Product | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) |
| 1 | (2-Methoxypyrimidin-5-yl)boronic acid | 3a | 0.5 | 1.5 | 98 |
| 2 | (2-Ethoxypyrimidin-5-yl)boronic acid | 3b | 0.5 | 1.5 | 95 |
| 3 | (2-(Dimethylamino)pyrimidin-5-yl)boronic acid | 3i | 0.5 | 1.5 | 92 |
| 4 | 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid | 3j | 0.5 | 1.5 | 88 |
| 5 | 2-Morpholinopyrimidin-5-ylboronic acid pinacol ester | 3k | 5.0 | 15.0 | 40 |
Reaction conditions: Isoquinolinone (1.67 mmol), boronic acid or pinacol boronate (2.0 mmol), Pd(PPh₃)₂Cl₂, SPhos, K₂CO₃ (5.0 mmol), THF/H₂O (1:1), 12 h.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Boronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5a | 74 |
| 2 | 4-Biphenylboronic acid | 5b | 79 |
| 3 | 1-Naphthylboronic acid | 5c | 85 |
| 4 | 4-Methoxyphenylboronic acid | 5d | 89 |
| 5 | 4-Fluorophenylboronic acid | 5h | 82 |
| 6 | 3-Thienylboronic acid | 5p | 67 |
Reaction conditions: Bromopyrazolopyrimidinone, boronic acid, XPhosPdG2/XPhos, Cs₂CO₃, 1,4-dioxane, microwave irradiation.
Experimental Workflow
The general workflow for setting up, running, and working up a Suzuki coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the synthesis of 3-arylisoquinoline derivatives. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these reactions for their specific substrates and target molecules. The ability to introduce a wide range of substituents at the 3-position of the isoquinoline ring opens up vast possibilities for the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of Isoquinolin-3-Amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of biological screening assays relevant to the evaluation of isoquinolin-3-amine libraries and related isoquinoline-based compound collections. The methodologies outlined are foundational for identifying and characterizing the anticancer and antimicrobial potential of these scaffolds.
Data Presentation: Quantitative Bioactivity of Isoquinoline Derivatives
The following tables summarize the in vitro bioactivity of representative isoquinoline derivatives against various cancer cell lines and bacterial strains. This data serves as a benchmark for screening new this compound libraries.
Table 1: Cytotoxicity of 2-Aminobenzo[de]isoquinoline-1,3-dione Derivatives Against Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC₅₀ (µg/mL) | Hep-G2 (Liver) IC₅₀ (µg/mL) | MCF-7 (Breast) IC₅₀ (µg/mL) |
| 14 | 1.3 - 8.3 | 1.3 - 8.3 | 1.3 - 8.3 |
| 15 | 1.3 - 8.3 | 1.3 - 8.3 | 1.3 - 8.3 |
| 16 | 1.3 - 8.3 | 1.3 - 8.3 | 1.3 - 8.3 |
| 21 | 1.3 - 8.3 | 19.8 | 1.3 - 8.3 |
| 22 | 1.3 - 8.3 | 1.3 - 8.3 | 1.3 - 8.3 |
| Doxorubicin (Ref.) | 0.469 | 0.426 | 0.892 |
Data adapted from a study on 2-amino-benzo[de]isoquinoline-1,3-diones, which are structurally related to the isoquinoline scaffold. The study reported a range of IC50 values for the most active compounds (14, 15, 16, 21, and 22) between 1.3 and 8.3 μg/mL against the tested cell lines, with the exception of compound 21 against Hep-G2 cells.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Tricyclic Isoquinoline Derivatives Against Bacterial Pathogens
| Compound | S. aureus MIC₉₀ (µg/mL) | S. pneumoniae MIC₉₀ (µg/mL) | E. faecium MIC₉₀ (µg/mL) |
| 8d | 16 | >128 | 128 |
| 8f | 32 | 32 | 64 |
This table presents the antibacterial activity of two active tricyclic isoquinoline compounds from a synthesized library.[2]
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are intended to be adapted and optimized based on specific laboratory conditions and the nature of the this compound library being screened.
Anticancer Activity Screening
The NCI-60 screen is a comprehensive panel of 60 human cancer cell lines used to assess the anticancer activity of compounds.[3] The screening is typically performed in two stages.[4][5]
Protocol:
-
Initial Single-Dose Screening:
-
Compounds are initially tested at a single concentration (typically 10⁻⁵ M) against the full panel of 60 cell lines.[4][5]
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours prior to drug addition.[5]
-
After a 48-hour incubation with the test compound, cell viability is determined using the Sulforhodamine B (SRB) assay.[5]
-
-
Five-Dose Screening:
The MTT assay is a colorimetric method to assess cell viability.[1]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
Solubilization: Add 100 µL of SDS-HCl solution (10 mL of 0.01 M HCl in one tube of SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the number of viable cells.
Protocol:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours.
-
Compound Addition: Add 10 µL of various concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Antimicrobial Activity Screening
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assays
This assay is used to identify inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Substrate Preparation: Suspend 2 mg of starch in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M calcium chloride. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.
-
Reaction Mixture: In a tube, mix 0.2 mL of the test compound solution with the substrate solution. Add 0.1 mL of porcine pancreatic amylase (2 U/mL) and incubate for 10 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 0.5 mL of 50% acetic acid.
-
Quantification: Centrifuge the mixture and measure the absorbance of the supernatant at 595 nm to determine the amount of unhydrolyzed starch.
IDO1 and TDO are enzymes involved in tryptophan catabolism and are targets in cancer immunotherapy.
Protocol (General Workflow):
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the recombinant IDO1 or TDO enzyme with the test compounds to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan.
-
Detection: The product of the reaction, N-formylkynurenine, can be detected using various methods, including HPLC or a fluorogenic developer that reacts with the product to generate a fluorescent signal.
-
IC₅₀ Determination: Measure the enzyme activity at different inhibitor concentrations to calculate the IC₅₀ value.
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase implicated in various cellular processes.
Protocol (Radiometric HotSpot™ Assay):
-
Reaction Mixture: Prepare a reaction mixture containing human HIPK2 enzyme, a substrate (e.g., Myelin Basic Protein), and [γ-³³P]-ATP in an appropriate assay buffer.
-
Inhibitor Addition: Add the this compound compounds at various concentrations.
-
Incubation: Incubate the reaction to allow for phosphorylation of the substrate.
-
Detection: The amount of ³³P-labeled substrate is quantified to determine the kinase activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of this compound libraries.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: High-Throughput Screening Workflow.
References
- 1. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of 3-aryl-1-isoquinolinamines as Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-1-isoquinolinamines are a promising class of synthetic heterocyclic compounds that have demonstrated significant potential as antitumor agents. These molecules have shown potent cytotoxic activity against a broad range of human cancer cell lines, including those resistant to existing chemotherapeutic drugs.[1][2] The primary mechanism of action for many of these compounds involves the disruption of cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.[1][3] This document provides detailed protocols for the synthesis and evaluation of 3-aryl-1-isoquinolinamines, along with a summary of their reported antitumor activities and insights into their mechanism of action.
Synthesis of 3-aryl-1-isoquinolinamines
The synthesis of 3-aryl-1-isoquinolinamines can be achieved through various methods, including a one-pot, three-component cascade reaction, offering an efficient route to these compounds. A general synthetic scheme is outlined below, based on established methodologies.
Experimental Workflow for Synthesis
Caption: General workflow for the one-pot synthesis of 3-aryl-1-isoquinolinamines.
Protocol: One-Pot Synthesis
This protocol describes a general method for the synthesis of 3-aryl-1-isoquinolinamines from an aryl ketone, hydroxylamine, and an alkyne.
Materials:
-
Aryl ketone
-
Hydroxylamine hydrochloride
-
Internal alkyne
-
Rhodium(III) catalyst (e.g., [RhCp*Cl2]2)
-
Base (e.g., KOAc)
-
Solvent (e.g., 1,2-dichloroethane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dried reaction vessel, add the aryl ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and base (2.0 mmol).
-
Add the rhodium(III) catalyst (0.025 mmol) and the internal alkyne (1.2 mmol).
-
Add the anhydrous solvent (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-aryl-1-isoquinolinamine.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Antitumor Activity
The antitumor activity of 3-aryl-1-isoquinolinamines is typically evaluated by assessing their cytotoxicity against a panel of human cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of representative 3-aryl-1-isoquinolinamine derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CWJ-082 | HeLa | Cervical Cancer | Potent | [1] |
| RX-8243 | Various | Breast, Prostate, Colon, etc. | Significant Inhibition | [4] |
| Compound 7b | HCT-15 | Colorectal Cancer (Paclitaxel-resistant) | More effective than Paclitaxel | [2] |
| Compound 7c | HCT-15 | Colorectal Cancer (Paclitaxel-resistant) | More effective than Paclitaxel | [2] |
| Compound 6k | HeLa | Cervical Cancer | Not specified | [1][3] |
Note: Specific IC₅₀ values were not consistently available in the provided search results. The table reflects the reported potency.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of 3-aryl-1-isoquinolinamines.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of 3-aryl-1-isoquinolinamines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-Aryl-1-isoquinolinamine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-aryl-1-isoquinolinamine in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: Cell Cycle Analysis
Several 3-aryl-1-isoquinolinamines have been shown to induce cell cycle arrest, a key mechanism contributing to their antitumor activity.[1][3]
Proposed Signaling Pathway
Caption: Proposed signaling pathway for the antitumor activity of 3-aryl-1-isoquinolinamines.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a 3-aryl-1-isoquinolinamine using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
3-Aryl-1-isoquinolinamine compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 3-aryl-1-isoquinolinamine at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The 3-aryl-1-isoquinolinamine scaffold represents a valuable pharmacophore for the development of novel antitumor agents. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of this promising class of compounds. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy studies, are warranted to advance these compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
Application of Isoquinolin-3-amine in Antibacterial Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The isoquinoline scaffold has garnered considerable interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Among these, the isoquinolin-3-amine core represents a promising starting point for the development of novel antibacterial agents. This document provides an overview of the application of this compound derivatives in antibacterial drug discovery, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Introduction to Isoquinolin-3-amines as Antibacterial Agents
Isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The 3-aminoisoquinoline moiety, in particular, serves as a versatile pharmacophore that can be chemically modified to optimize antibacterial potency and selectivity. Research has shown that derivatives of this compound can be effective against a spectrum of bacterial pathogens, including clinically relevant Gram-positive and Gram-negative species.
The mechanism of action for these compounds is an active area of investigation. Some isoquinoline-based compounds have been shown to interfere with essential bacterial processes such as cell wall synthesis, DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV, and protein synthesis.[1][2] A particularly promising avenue of research has identified that certain 3-amino-1,2-dihydroisoquinoline derivatives may exert their antibacterial effect by inhibiting Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis.
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity and cytotoxicity of representative isoquinoline derivatives. It is important to note that the antibacterial spectrum and potency can vary significantly with substitutions on the isoquinoline ring.
Table 1: Minimum Inhibitory Concentrations (MIC) of Isoquinoline Derivatives against Various Bacterial Strains
| Compound ID | Derivative Class | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | Enterococcus faecium (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| 8d | Tricyclic Isoquinoline | 16 | >128 | 128 | >128 | >128 | [2] |
| 8f | Tricyclic Isoquinoline | 32 | 32 | 64 | >128 | >128 | [2] |
| HSN584 | Alkynyl Isoquinoline | 4 (MRSA) | 8 | 8 (VRE) | >16 | >16 | [3] |
| HSN739 | Alkynyl Isoquinoline | 4 (MRSA) | 8 | 8 (VRE) | >16 | >16 | [3] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: Cytotoxicity Data of Isoquinoline Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | Assay | Incubation Time (h) | Cytotoxicity (IC50 or % inhibition) | Reference |
| 8b | HEp-2 | Not specified | 24 | Cytotoxic at 125 µM | [2] |
| 8d | HEp-2 | Not specified | 24 | Cytotoxic at 125 µM | [2] |
| 8a | McCoy B | Not specified | 24 | Cytotoxic at 125 µM | [2] |
| 8f | McCoy B | Not specified | 24 | Cytotoxic at 62.5 µM | [2] |
| HSN584 | J774 (Murine Macrophages) | Not specified | Not specified | Non-toxic up to 32 µg/mL | [3] |
| HSN739 | J774 (Murine Macrophages) | Not specified | Not specified | Non-toxic up to 32 µg/mL | [3] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase
A key hypothesized mechanism of action for certain 3-aminoisoquinoline derivatives is the inhibition of bacterial tyrosyl-tRNA synthetase (TyrRS). This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS leads to the cessation of protein synthesis and ultimately bacterial cell death.
References
Synthetic Routes to Functionalized 3-Aminoisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The development of efficient and versatile synthetic methods to access functionalized 3-aminoisoquinolines is therefore of significant interest to the medicinal chemistry and drug discovery community. This document provides an overview of modern synthetic strategies, detailed experimental protocols for key transformations, and a comparative analysis of their efficiencies.
Overview of Synthetic Strategies
Several synthetic strategies have been developed for the construction of the 3-aminoisoquinoline core. These can be broadly categorized into transition-metal-catalyzed cross-coupling and annulation reactions, and metal-free cyclization methods. Transition-metal catalysis, particularly with rhodium, ruthenium, and cobalt, has emerged as a powerful tool for the direct C-H functionalization of readily available starting materials to construct the isoquinoline ring system. Metal-free approaches, such as the intramolecular transannulation of triazoles, offer an alternative pathway that avoids the use of potentially toxic and expensive metal catalysts. Another notable method involves the condensation of lithiated o-tolualdehyde tert-butyl-imines with nitriles, providing a highly versatile route to polysubstituted isoquinolines.
Comparative Data of Synthetic Routes
The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and overall efficiency. The following tables summarize quantitative data for some of the key methods described in this document, allowing for a direct comparison of their scope and limitations.
| Entry | Aryl Imidate | Diazo Compound | Catalyst | Yield (%) |
| 1 | Phenyl | Ethyl 2-diazoacetate | [CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%) | 95 |
| 2 | 4-Methylphenyl | Methyl 2-diazo-3-oxobutanoate | [CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%) | 88 |
| 3 | 4-Chlorophenyl | Ethyl 2-diazoacetate | [CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%) | 92 |
| 4 | 3-Methoxyphenyl | Diethyl diazomalonate | [CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%) | 85 |
| Entry | 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-Tosyl | 1,2-Dichloroethane | 80 | 92 |
| 2 | N-Mesyl | Toluene | 110 | 85 |
| 3 | N-(4-Nitrobenzenesulfonyl) | Dioxane | 100 | 88 |
| 4 | N-Tosyl (4-methoxy-substituted phenyl) | 1,2-Dichloroethane | 80 | 95 |
| Entry | o-Tolualdehyde tert-butylimine | Nitrile | Electrophile | Yield (%) |
| 1 | Unsubstituted | Benzonitrile | None | 85 |
| 2 | 4-Methoxy | Acetonitrile | MeI | 78 |
| 3 | 5-Chloro | 4-Chlorobenzonitrile | None | 91 |
| 4 | Unsubstituted | Pivalonitrile | Allyl Bromide | 72 |
Experimental Protocols
Protocol 1: Rh(III)-Catalyzed Synthesis of 3-Aminoisoquinolines from Aryl Imidates and Diazo Compounds
This protocol describes a rhodium(III)-catalyzed C-H activation and cyclization cascade reaction between arylimidates and diazo compounds to afford 3-aminoisoquinoline derivatives.[1]
Materials:
-
Aryl imidate (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the aryl imidate (0.2 mmol), [Cp*RhCl2]2 (0.005 mmol, 3.1 mg), and AgSbF6 (0.02 mmol, 6.9 mg).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Add the diazo compound (0.24 mmol) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aminoisoquinoline derivative.
Protocol 2: Metal-Free One-Pot Synthesis of 3-Aminoisoquinolines via Intramolecular Transannulation
This protocol details a metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to synthesize 3-aminoisoquinolines.[1]
Materials:
-
1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole (0.5 mmol).
-
Add 1,2-dichloroethane (5.0 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the pure 3-aminoisoquinoline.
Protocol 3: Versatile Synthesis of Substituted Isoquinolines via Condensation of Lithiated o-Tolualdehyde tert-Butylimines with Nitriles
This protocol describes a highly versatile method for the synthesis of polysubstituted isoquinolines, which can be adapted to produce 3-aminoisoquinoline derivatives by appropriate choice of the nitrile precursor.[2][3]
Materials:
-
o-Tolualdehyde tert-butylimine (1.0 equiv)
-
sec-Butyllithium (1.1 equiv) in cyclohexane
-
Anhydrous tetrahydrofuran (THF) (0.2 M)
-
Nitrile (1.2 equiv)
-
Electrophile (optional, 1.5 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of o-tolualdehyde tert-butylimine (1.0 mmol) in anhydrous THF (5.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 mmol) dropwise to the solution. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add a solution of the nitrile (1.2 mmol) in anhydrous THF (2.0 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
(Optional) If a C4-substituted isoquinoline is desired, cool the reaction mixture back to -78 °C and add the electrophile (1.5 mmol). Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the functionalized isoquinoline.
Visualizing the Synthetic Workflows
To better illustrate the relationships and steps involved in these synthetic protocols, the following diagrams have been generated using the DOT language.
Caption: Rh(III)-Catalyzed Synthesis Workflow.
Caption: Metal-Free Transannulation Workflow.
References
Application Notes and Protocols: Mechanism of Action of Isoquinoline-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanisms of action for several key isoquinoline-based therapeutic agents. It includes summaries of their biological activities, quantitative data on their potency, and detailed protocols for essential experimental assays used in their evaluation.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds, primarily found in plants.[1][2] Their core chemical structure is the isoquinoline nucleus, which can be modified in numerous ways to create a wide array of derivatives.[1][2] These compounds have long been recognized for their significant medicinal properties and are the active ingredients in many traditional herbal medicines.[1][3] Modern pharmacological research has validated a broad spectrum of biological activities for isoquinoline alkaloids, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic effects.[1][4][5][6] Their therapeutic potential often stems from their ability to interact with a variety of molecular targets and modulate key cellular signaling pathways.[5][7][8]
Key Isoquinoline-Based Therapeutic Agents and Their Mechanisms of Action
This section details the mechanisms of action for four prominent isoquinoline-based therapeutic agents: Berberine, Noscapine, Papaverine, and Sanguinarine.
Berberine
Berberine is a protoberberine isoquinoline alkaloid with a long history of use in traditional Chinese medicine.[1] It is investigated for its potent anti-diabetic, anti-cancer, and anti-inflammatory properties.[3][9]
Mechanism of Action:
Berberine's diverse therapeutic effects are attributed to its ability to modulate multiple signaling pathways. A central mechanism is the activation of AMP-activated protein kinase (AMPK) .[9][10][11] AMPK is a master regulator of cellular energy metabolism. By activating AMPK, berberine enhances insulin sensitivity, promotes glucose uptake in cells, and suppresses glucose production in the liver (gluconeogenesis).[10][11] This makes it a promising agent for the management of type 2 diabetes.[10][12]
In cancer cells, berberine's activation of AMPK can inhibit the mTOR signaling pathway , which is crucial for cell growth and proliferation.[7] It can also induce apoptosis (programmed cell death) through caspase-dependent pathways and promote cytostatic autophagy.[7][13] Furthermore, berberine has been shown to inhibit the PI3K/Akt signaling pathway, another critical pro-survival pathway in many cancers.[5] Its anti-inflammatory effects are partly due to the suppression of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway.[13]
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent – NDNR – Naturopathic Doctor News and Review [ndnr.com]
- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoquinolin-3-amine Derivatives in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of isoquinolin-3-amine derivatives in the context of neurodegenerative diseases. The information is intended to guide researchers in exploring this class of compounds for the development of novel therapies for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Detailed protocols for key experiments are also provided to facilitate the evaluation of these compounds in a laboratory setting.
Therapeutic Rationale
This compound derivatives represent a promising class of small molecules with the potential to address the complex and multifactorial nature of neurodegenerative diseases. Their therapeutic potential stems from their ability to modulate various signaling pathways implicated in neuronal cell death, inflammation, and protein aggregation. The core isoquinoline structure serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of activity against specific molecular targets.
Recent research has highlighted the neuroprotective effects of isoquinoline derivatives, which are attributed to several key mechanisms of action:
-
Inhibition of Rho-kinase (ROCK): The Rho/ROCK signaling pathway is implicated in various cellular processes, including neurite outgrowth and retraction. Overactivation of this pathway can contribute to neuronal damage. Isoquinoline derivatives, such as fasudil, have been identified as potent ROCK inhibitors, demonstrating neuroprotective effects in models of spinal cord injury and stroke. By inhibiting ROCK, these compounds can promote neuronal survival and regeneration.[1]
-
Modulation of Neuroinflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties. For instance, isoquinoline-1-carboxamide derivatives can suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB signaling pathway, suggesting their potential to mitigate neuroinflammatory damage.[2]
-
Inhibition of Tau Protein Aggregation: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease and other tauopathies. A fungally derived isoquinoline compound, ANTC-15, has been shown to inhibit the aggregation of tau protein and even disassemble pre-formed tau fibrils in vitro.[3][4] This highlights the potential of the isoquinoline scaffold in developing agents that can directly target a key pathological feature of these diseases.
Key Molecular Targets and Signaling Pathways
The neuroprotective effects of this compound derivatives are mediated through their interaction with several key molecular targets and signaling pathways. Understanding these interactions is crucial for the rational design and development of novel therapeutic agents.
Rho-kinase (ROCK) Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a major downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, which is essential for various cellular functions, including cell motility, adhesion, and neurite outgrowth. In the context of the central nervous system (CNS), inhibition of the ROCK pathway has been shown to promote neurite regeneration and protect neurons from apoptosis.
NF-κB Signaling Pathway in Neuroinflammation
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of neuroinflammation, the activation of NF-κB in microglia leads to the production of pro-inflammatory cytokines and other inflammatory mediators, which can be detrimental to neuronal health.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative isoquinoline and related derivatives in neurodegenerative disease models.
| Compound Class | Derivative Example | Target | Assay | Activity (IC50/EC50) | Disease Model | Reference |
| Isoquinoline | Fasudil | ROCK I / ROCK II | Kinase Assay | 0.26 µM / 0.32 µM | - | [1] |
| Isoquinoline | ANTC-15 | Tau Aggregation | Thioflavin T Assay | ~50 µM (inhibition) | In vitro | [3][4] |
| Benzothiazole-isoquinoline | Compound 4g | MAO-B | Enzyme Inhibition | 14.80 ± 5.45 µM | In vitro | [5] |
| Isoquinoline-1-carboxamide | HSR1101 | - | LPS-induced NO production | ~10 µM | BV2 microglia | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of N-substituted this compound derivatives can be adapted from the literature. The following protocol describes a Buchwald-Hartwig amination approach.
Materials:
-
3-Chloroisoquinoline
-
Benzophenone imine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under an inert atmosphere, add 3-chloroisoquinoline, benzophenone imine, palladium catalyst, ligand, and base.
-
Add anhydrous toluene and stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and add 2 M hydrochloric acid. Stir vigorously for 1 hour.
-
Separate the aqueous layer and wash it with dichloromethane.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of ~8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Note: This is a general protocol and may require optimization for specific substrates and scales.
In Vitro Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-β peptide for Alzheimer's model)
-
This compound derivative test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Neurotoxin Challenge: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Western Blot Analysis of Tau Phosphorylation
Western blotting can be used to assess the effect of this compound derivatives on the phosphorylation of tau protein, a key pathological marker in Alzheimer's disease.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or animal brain tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau and phosphorylated tau overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel neuroprotective agents. Their ability to target multiple pathways involved in the pathogenesis of neurodegenerative diseases, including ROCK signaling, neuroinflammation, and protein aggregation, makes them attractive candidates for further investigation. The provided protocols offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for clinical development.
References
- 1. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Isoquinolin-3-amine for Material Science Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoquinolin-3-amine is a versatile heterocyclic scaffold that has garnered significant interest in material science. Its rigid, aromatic structure combined with a reactive primary amine at the 3-position provides an excellent platform for chemical derivatization. By strategically modifying this core, a diverse range of functional materials can be developed. The derivatization allows for the fine-tuning of electronic, photophysical, and self-assembly properties, making these compounds suitable for applications in organic electronics, sensing, and advanced functional materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel materials derived from this compound.
Application Note 1: Tunable Fluorophores for Sensing and Imaging
The derivatization of this compound is a powerful strategy for creating novel fluorescent probes. The isoquinoline core can act as a π-conjugated system, and the introduction of various substituents via the amine group can modulate its electronic structure, leading to materials with tailored absorption and emission properties.[1][3] Common synthetic strategies include Buchwald-Hartwig and Goldberg-Ullmann coupling reactions, which attach aryl or acyl groups to the amine, respectively.[3][4][5]
These modifications can create donor-π-acceptor (D-π-A) systems, where the substituted group acts as a donor or acceptor, influencing the intramolecular charge transfer (ICT) characteristics of the molecule.[4] This makes them highly sensitive to their local environment, a desirable trait for fluorescent sensors. For instance, isoquinoline derivatives have been successfully developed as selective fluorescent sensors for metal ions like Zn²⁺, exhibiting significant fluorescence enhancement upon binding.[6]
Workflow for Synthesis of N-Aryl Isoquinolin-3-amines
Caption: Synthetic workflow for N-arylation of this compound.
Quantitative Data: Photophysical Properties of this compound Derivatives
The following table summarizes the photophysical properties of representative derivatives synthesized through Buchwald-Hartwig coupling. The data illustrates how substitution on the N-phenyl ring influences the fluorescence characteristics.
| Compound ID | N-Aryl Substituent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| 1a | Phenyl | 351 | 436 | 85 | 0.44 | [5] |
| 1b | 4-Chlorophenyl | 353 | 436 | 83 | 0.45 | [5] |
| 1c | 4-Bromophenyl | 354 | 437 | 83 | 0.43 | [5] |
| 1d | 4-Carboethoxyphenyl | 355 | 441 | 86 | 0.43 | [5] |
| 1e | 4-Nitrophenyl | 425 | - | - | Negligible | [5] |
| 2a | 1-isoBQPA (Zinc Sensor) | 324 | 357, 464 | 33, 140 | ~0.010 (free) | [6] |
| 2b | 1-isoBQPA + Zn²⁺ | 324 | 357, 464 | 33, 140 | 0.055 (bound) | [6] |
Note: The introduction of a strong electron-withdrawing nitro group (1e) quenches fluorescence. In contrast, compound 2a shows a significant increase in quantum yield upon complexation with Zn²⁺, demonstrating its utility as a turn-on sensor.
Application Note 2: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yields and tunable emission colors of this compound derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs).[7] These molecules can function as emissive dopants in a host material or, with further modification, as the primary emitting layer itself. By incorporating different arylamine moieties, the emission can be tuned across the visible spectrum.[7]
For efficient performance in an OLED, a material should possess good thermal stability, high photoluminescence quantum yield in the solid state, and appropriate HOMO/LUMO energy levels for effective charge injection and transport.[8] The derivatization of this compound with bulky groups, such as carbazole or triphenylamine, can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. This strategy enhances the performance of the material in a device setting.
Logical Diagram: Structure-Property Relationship for OLED Materials
Caption: Tuning material properties via derivatization of the core scaffold.
Application Note 3: Monomers for Conductive Polymers and Advanced Materials
Isoquinoline derivatives can serve as building blocks for advanced materials like conductive polymers and Metal-Organic Frameworks (MOFs).[2] The amine functionality can be used as a polymerization site or as a ligand for coordinating with metal centers.
By creating bifunctional monomers, where an this compound derivative is further functionalized with polymerizable groups (e.g., vinyl, ethynyl, or additional halides for cross-coupling polymerization), novel conjugated polymers can be synthesized.[9] These polymers could exhibit interesting optoelectronic properties due to the incorporation of the isoquinoline moiety into the polymer backbone, potentially finding use in organic field-effect transistors (OFETs) or electrochromic devices.
Furthermore, the nitrogen atoms in the isoquinoline ring and the exocyclic amine can act as coordination sites for metal ions, making these derivatives suitable as ligands for the construction of MOFs.[2] Derivatization can introduce additional coordinating groups, leading to multitopic ligands that can form robust, porous frameworks with applications in gas storage, catalysis, or chemical sensing.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Isoquinolin-3-amines via Buchwald-Hartwig Amination
This protocol is adapted from the procedure described by Balog et al.[5]
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding aryl bromide (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon three times.
-
Solvent and Ligand Addition: Add dry toluene (10 mL) via syringe, followed by the ligand, e.g., Xantphos (0.04 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Acyl Isoquinolin-3-amines via Goldberg-Ullmann Coupling
This protocol is adapted from the procedure described by Balewski et al.[1][3]
-
Preparation: In a reaction vial, combine 3-aminoisoquinoline (1.0 mmol), the appropriate amide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent and Ligand Addition: Add N,N-dimethylethylenediamine (DMEDA, 0.2 mmol) as a ligand and dimethylformamide (DMF, 5 mL) as the solvent.
-
Reaction: Seal the vial and heat the mixture at 120-140 °C for 24-48 hours with vigorous stirring.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.
-
Purification: Purify the resulting solid or oil by recrystallization or column chromatography to obtain the desired product.
-
Characterization: Analyze the final compound by IR, NMR, and elemental analysis.
Protocol 3: General Procedure for Photophysical Characterization
-
Sample Preparation: Prepare stock solutions of the synthesized compounds in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or DMSO) at a concentration of approximately 1 mM. Prepare a dilute solution (e.g., 10 µM) from the stock solution for analysis to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the dilute solution using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. Identify the wavelength of maximum absorption (λmax).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λmax. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to 800 nm. Identify the wavelength of maximum emission.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φf) using a relative method. Use a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the excitation wavelength (absorbance should be < 0.1). Calculate Φf using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Workflow for Fluorescent Ion Sensing
Caption: Experimental workflow for evaluating a fluorescent metal ion sensor.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoquinolin-3-amine Synthesis
Welcome to the technical support center for the synthesis of isoquinolin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, alongside detailed experimental protocols and data to improve your reaction yields.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the widely used Buchwald-Hartwig amination of 3-haloisoquinolines.
Low or No Product Yield
Question: I am observing a very low yield or no formation of this compound in my Buchwald-Hartwig amination reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Issues:
-
Incorrect Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For amination with ammonia or an ammonia equivalent, bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos are often effective.[2]
-
Inadequate Catalyst/Ligand Ratio: The ratio of palladium to ligand is critical. For monodentate ligands, a 1:2 to 1:4 ratio is common, while for bidentate ligands, a 1:1 to 1:1.5 ratio is typical.
-
Reagent and Substrate Problems:
-
Poor Quality Starting Material: Ensure your 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is pure. Impurities can poison the catalyst.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give higher reaction rates.[3] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[3]
-
Amine Source: If using an ammonia surrogate, ensure it is of high quality and handled correctly.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a key parameter. While some modern catalyst systems work at lower temperatures, many Buchwald-Hartwig aminations require heating (typically 80-120 °C).[2]
-
Solvent: The solvent must be anhydrous and degassed. Toluene and dioxane are commonly used solvents for this reaction.[2]
-
The following flowchart provides a logical approach to troubleshooting low yield issues.
Caption: A logical workflow for troubleshooting low product yield.
Formation of Side Products
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer:
Side product formation can compete with the desired amination, reducing your yield and complicating purification.
-
Hydrodehalogenation: This is the replacement of the halogen on the isoquinoline ring with a hydrogen atom, resulting in the formation of isoquinoline. This side reaction can occur if the reaction temperature is too high or if the catalyst system is not optimal.[4]
-
Solution: Lowering the reaction temperature and screening different ligands can help to minimize hydrodehalogenation.
-
-
Dimerization/Oligomerization: Self-coupling of the starting materials or products can sometimes occur, especially at high concentrations or temperatures.
-
Solution: Adjusting the reaction concentration and temperature may help.
-
-
Formation of Isomeric Amines (in Nitration/Reduction Route): If you are using a nitration-followed-by-reduction strategy, you may obtain a mixture of nitroisoquinoline isomers. Nitration of isoquinoline can be complex, and the position of nitration is highly dependent on the reaction conditions.
-
Solution: Carefully control the nitrating agent and temperature. Purification of the nitroisoquinoline intermediate by chromatography may be necessary before proceeding to the reduction step.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A1: The optimal route depends on the scale of your synthesis and the available starting materials.
-
Buchwald-Hartwig Amination: This is often the preferred method for laboratory-scale synthesis due to its high functional group tolerance and generally good yields.[1] It typically involves the palladium-catalyzed coupling of a 3-haloisoquinoline (e.g., 3-bromoisoquinoline) with an ammonia equivalent.
-
Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction. While it can be effective, it often requires higher reaction temperatures than the Buchwald-Hartwig amination.[5]
-
Nitration and Reduction: This is a more "classical" approach that involves the nitration of isoquinoline to form 3-nitroisoquinoline, followed by reduction of the nitro group to an amine. This method can be suitable for larger-scale synthesis but may suffer from issues with regioselectivity during the nitration step.
Q2: How do I purify the crude this compound?
A2: Purification is typically achieved by column chromatography or recrystallization.
-
Column Chromatography: Due to the basic nature of the amine, it can interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective purification method.
Q3: What is the role of the ligand in the Buchwald-Hartwig amination?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8] The choice of ligand can significantly impact the reaction rate, yield, and the range of suitable substrates. For the amination of 3-haloisoquinolines, bulky and electron-rich phosphine ligands are generally preferred.
The catalytic cycle of the Buchwald-Hartwig amination is illustrated below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of this compound and related aryl amines via Buchwald-Hartwig amination and Ullmann condensation. These should serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | 88-98 |
| 4 | Pd(OAc)₂ (2) | Johnphos (4) | NaOtBu | Dioxane | 90 | 10 | 80-90 |
*Note: Yields are representative for aryl amine synthesis and may vary for this compound.[2]
Table 2: Ullmann Condensation Conditions
| Entry | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DES** | 60-80 | 12 | 80-90 |
| 2 | CuI (5-10) | L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-85 |
| 3 | Cu Powder (stoich.) | None | K₂CO₃ | DMF | >150 | 24 | Variable |
*Note: Yields are representative for aryl amine synthesis and may vary for this compound. **DES: Deep Eutectic Solvent (e.g., Choline Chloride/Glycerol)[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of 3-bromoisoquinoline. Optimization may be required.
Materials:
-
3-Bromoisoquinoline
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ammonia source (e.g., ammonia solution in dioxane or an ammonia surrogate)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoisoquinoline (1.0 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.
-
Add the ammonia source.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).[2]
Protocol 2: Synthesis of this compound via Nitration and Reduction
Part A: Nitration of Isoquinoline
This protocol describes a method for the nitration of isoquinoline that favors the 3-nitro isomer.
Materials:
-
Isoquinoline
-
Potassium nitrite (KNO₂)
-
Acetic anhydride (Ac₂O)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
Procedure:
-
Dissolve isoquinoline and potassium nitrite in DMSO in a round-bottom flask.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by pouring it into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude 3-nitroisoquinoline by column chromatography or recrystallization.[1]
Part B: Reduction of 3-Nitroisoquinoline
This is a general procedure for the reduction of a nitro group to an amine.
Materials:
-
3-Nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl) or Acetic Acid (for Fe)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure (using SnCl₂):
-
Dissolve 3-nitroisoquinoline in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude this compound.
-
Purify by column chromatography or recrystallization as described previously.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Aminoisoquinoline
Welcome to the Technical Support Center for the purification of crude 3-aminoisoquinoline. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-aminoisoquinoline?
A1: The impurities present in crude 3-aminoisoquinoline are highly dependent on the synthetic route employed. A common method for its synthesis is the Hofmann rearrangement of isoquinoline-3-carboxamide. Potential impurities from this synthesis may include:
-
Unreacted isoquinoline-3-carboxamide: The starting material of the Hofmann rearrangement.
-
Isoquinoline: Can be formed as a byproduct under certain reaction conditions.
-
Side products from the Hofmann rearrangement: The formation of ureas or other related byproducts can occur.
Another synthetic route involves the amination of 3-bromoisoquinoline. In this case, impurities could include:
-
Unreacted 3-bromoisoquinoline: The starting material for the amination reaction.
-
Byproducts of the amination reaction: Depending on the specific conditions, side reactions may lead to other substituted isoquinolines.
Q2: My crude 3-aminoisoquinoline is a dark, oily solid. How can I improve its initial purity before column chromatography or recrystallization?
A2: For a dark and oily crude product, an initial acid-base extraction can be highly effective. 3-Aminoisoquinoline is a basic compound and will form a water-soluble salt in the presence of an acid.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude 3-aminoisoquinoline in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a dilute acid, for example, 1 M hydrochloric acid (HCl). The 3-aminoisoquinoline will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the 3-aminoisoquinoline precipitates out of the solution.
-
Extract the precipitated 3-aminoisoquinoline back into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.
Q3: I am having trouble getting my 3-aminoisoquinoline to crystallize. What are some suitable recrystallization solvents?
A3: Finding the ideal recrystallization solvent often requires some experimentation. Based on the polar nature of the amino and isoquinoline groups, here are some solvent systems to consider:
| Solvent System | Rationale |
| Ethanol/Water | 3-Aminoisoquinoline may have good solubility in hot ethanol and lower solubility upon the addition of water as an anti-solvent. |
| Methanol/Water | Similar to the ethanol/water system, methanol can be a good primary solvent. |
| Acetone/Hexane | Acetone can dissolve the compound when hot, and the addition of hexane can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | A common solvent combination for compounds of intermediate polarity. |
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, try using a more dilute solution, cooling the solution more slowly, or using a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Adding a seed crystal of pure 3-aminoisoquinoline, if available, can also induce crystallization.
Q4: I am trying to purify 3-aminoisoquinoline by column chromatography, but I am getting significant peak tailing. What can I do to improve the peak shape?
A4: Peak tailing of basic compounds like 3-aminoisoquinoline on silica gel is a common issue due to the acidic nature of the silica. Here are some solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amino-functionalized silica gel.
-
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Possible Cause | Troubleshooting Step |
| Material lost during transfers | Ensure quantitative transfers by rinsing glassware with the solvent. |
| Compound is too soluble in the recrystallization solvent | Choose a solvent in which the compound has lower solubility at room temperature. Use a minimal amount of hot solvent to dissolve the compound. |
| Compound is strongly adsorbed on the silica gel column | Increase the polarity of the mobile phase or add a basic modifier (e.g., triethylamine). |
| Product is volatile | Be cautious during solvent removal; avoid using excessive heat or high vacuum. |
Issue 2: Co-elution of Impurities in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity | Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Poorly packed column | Ensure the column is packed uniformly to avoid channeling. |
Experimental Workflows
Purification Strategy Workflow
Caption: General workflow for the purification of crude 3-aminoisoquinoline.
Troubleshooting Column Chromatography Workflow
Caption: Troubleshooting guide for common issues in column chromatography.
Data Presentation
Physical Properties of 3-Aminoisoquinoline
| Property | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 174-178 °C |
| Appearance | Solid |
| CAS Number | 25475-67-6 |
Note: The provided data is based on publicly available information and may vary depending on the purity of the sample.
Thin-Layer Chromatography (TLC) Visualization
Due to its aromatic nature and the presence of an amino group, 3-aminoisoquinoline can be visualized on a TLC plate using several methods:
| Visualization Method | Expected Observation | Notes |
| UV Light (254 nm) | Dark spot on a fluorescent background | Non-destructive method. |
| Iodine Chamber | Brown spot | General stain for many organic compounds. The stain may fade over time. |
| Potassium Permanganate Stain | Yellow-brown spot on a purple background | Destructive method. Effective for compounds with oxidizable groups like amines. |
| Ninhydrin Stain | Pink or purple spot | Specific for primary and secondary amines. Requires heating. |
Technical Support Center: Bischler-Napieralski Cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski cyclization for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Bischler-Napieralski cyclization, and how can it be minimized?
The most frequently encountered side product is a styrene derivative, which arises from a retro-Ritter reaction of the nitrilium ion intermediate.[1][2][3] This side reaction is particularly favored when the resulting styrene is highly conjugated.
To minimize the formation of styrene byproducts, consider the following strategies:
-
Solvent Selection: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[1][3]
-
Milder Reaction Conditions: Employing modern, milder protocols, such as using triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter side reaction.[2]
-
Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation and subsequent styrene formation.[1][3]
Q2: My reaction is resulting in a low yield or has failed completely. What are the likely causes?
Low to no product formation in a Bischler-Napieralski reaction can often be attributed to several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will hinder the cyclization. The reaction is most effective with electron-donating groups present.[2]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[2] In such cases, a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary.[3][4]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product, often resulting in the formation of tar.[2][5]
Q3: I have observed the formation of an unexpected regioisomer. Why does this happen?
The formation of an unexpected regioisomer can occur, particularly when using P₂O₅ as the dehydrating agent.[4] This is thought to happen via cyclization at an alternative, electronically favorable position on the aromatic ring, potentially through an ipso-attack followed by a rearrangement to yield a spiro intermediate.[2][4] Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.[2]
Q4: What are the recommended dehydrating agents for this reaction?
The choice of dehydrating agent is crucial and depends on the reactivity of the substrate.[2] Commonly used reagents include:
For substrates that are not strongly activated, a combination of P₂O₅ in refluxing POCl₃ is often effective.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., lacks electron-donating groups).[2] | Use a more potent dehydrating agent, such as P₂O₅ in refluxing POCl₃, or consider a milder, more modern protocol using Tf₂O and 2-chloropyridine.[2] |
| The dehydrating agent is not potent enough for the specific substrate.[2] | Switch to a stronger dehydrating agent. For example, if POCl₃ alone is ineffective, try a mixture of P₂O₅ in refluxing POCl₃.[3] | |
| Formation of Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization.[1][2] | Use the corresponding nitrile as a solvent to shift the equilibrium.[1][3] Alternatively, employ milder reaction conditions with Tf₂O and 2-chloropyridine to suppress this side reaction at lower temperatures.[2] |
| Formation of Tar/Decomposition | The reaction temperature is too high, or the reaction time is too long, leading to the decomposition of the starting material or product.[2][5] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for activation at lower temperatures.[2] Monitor the reaction progress closely to avoid unnecessarily long reaction times.[5] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This is more common with P₂O₅.[2][4] | Modify the activating groups on the arene to direct the cyclization to the desired position.[2] Consider using a different dehydrating agent. |
Experimental Protocols
General Procedure using Phosphorus Oxychloride (POCl₃)
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Milder Conditions using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions.
-
Dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equivalents).
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Proceed with a standard aqueous work-up and purification.[2]
Reaction Pathway and Side Product Formation
Caption: Bischler-Napieralski reaction pathway and competing retro-Ritter side reaction.
References
Technical Support Center: Enhancing Isoquinoline Derivative Solubility for Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of isoquinoline derivatives in experimental assays. Find answers to frequently asked questions, detailed protocols, and troubleshooting workflows to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isoquinoline derivative has poor aqueous solubility. What is the first step I should take?
A1: The first step is to assess the physicochemical properties of your compound, particularly its pKa. Many isoquinoline derivatives are basic and will exhibit higher solubility at a lower pH. Preparing stock solutions in an acidic buffer or using a small amount of acid can significantly improve solubility by protonating the basic nitrogen atom in the isoquinoline ring, forming a more soluble salt.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain the compound's solubility. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Determine the highest final DMSO concentration that does not affect your assay's performance and ensure your dilution scheme does not fall below the solubility limit of the compound in that DMSO/aqueous mixture.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can increase the solubility of your compound in the final assay buffer.
-
Change the Order of Addition: Try adding the DMSO stock solution to the assay buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Triton X-100 (typically 0.01-0.1%) can help maintain compound solubility. However, you must validate that the surfactant does not interfere with your assay.
Q3: Can I use pH modification to improve the solubility of my compound?
A3: Yes, this is a highly effective method for ionizable compounds like many isoquinoline derivatives. For basic isoquinolines, decreasing the pH below their pKa will lead to protonation and a significant increase in aqueous solubility. Conversely, for acidic derivatives, increasing the pH will have a similar effect. It is crucial to ensure the final pH of the assay solution is compatible with the biological system you are studying.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many isoquinoline derivatives, forming an inclusion complex that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.
Q5: My compound seems to be causing artifacts in my assay. How can I determine if this is a solubility issue?
A5: Compound precipitation can lead to non-specific effects and false positives in assays. Here’s how to investigate:
-
Visual Inspection: After diluting your compound into the final assay buffer, centrifuge the solution and visually inspect for a pellet. You can also check for turbidity or cloudiness.
-
Light Scattering Assay: A more sensitive method is to use dynamic light scattering (DLS) to detect sub-visible particles and aggregates that may not be apparent to the naked eye.
-
Solubility Measurement: Perform a formal solubility assay (see protocol below) to determine the exact solubility limit of your compound under the final assay conditions. If your working concentration is above this limit, you are likely dealing with precipitation.
Quantitative Data on Solubility Enhancement
The following tables summarize the impact of different methods on the solubility of representative isoquinoline derivatives.
Table 1: Effect of pH on the Solubility of a Model Basic Isoquinoline Derivative (pKa = 6.5)
| pH of Buffer | Solubility (µg/mL) | Fold Increase vs. pH 7.4 |
| 7.4 | 5 | 1x |
| 6.5 | 50 | 10x |
| 5.0 | >1000 | >200x |
| 4.0 | >2000 | >400x |
Table 2: Effect of Co-solvents on the Solubility of a Model Isoquinoline Derivative
| Co-solvent System (in PBS, pH 7.4) | Solubility (µM) | Fold Increase vs. PBS alone |
| PBS alone (Control) | 2 | 1x |
| 5% DMSO | 25 | 12.5x |
| 10% DMSO | 80 | 40x |
| 10% PEG-400 | 110 | 55x |
| 5% NMP (N-Methyl-2-pyrrolidone) | 95 | 47.5x |
Table 3: Effect of Cyclodextrins on the Solubility of a Model Isoquinoline Derivative
| Cyclodextrin (in Water) | Solubility (µM) | Fold Increase vs. Water |
| None (Control) | 1.5 | 1x |
| 10 mM HP-β-CD | 150 | 100x |
| 20 mM HP-β-CD | 320 | 213x |
| 10 mM SBE-β-CD | 280 | 187x |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination by Shake-Flask Method
This protocol determines the thermodynamic solubility of a compound in a specific buffer.
-
Preparation: Prepare a saturated solution by adding an excess amount of the isoquinoline derivative powder to your chosen aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation: After 24 hours, stop the agitation and allow the solution to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile, methanol) and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that buffer.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol outlines the steps for preparing a high-concentration stock solution for serial dilution.
-
Solvent Selection: Choose a primary organic solvent in which your compound is highly soluble, such as DMSO or NMP.
-
Weighing: Accurately weigh a precise amount of your isoquinoline derivative into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the solution vigorously. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Diagrams and Workflows
Figure 1. Troubleshooting workflow for addressing compound precipitation in assays.
Figure 2. Conceptual signaling pathway for an isoquinoline-based HER2 inhibitor.
Technical Support Center: Managing Explosive Intermediates in Diazonium Salt Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazonium salt reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with diazonium salts?
A1: The primary hazard of diazonium salts is their potential for explosive decomposition, especially in the solid state.[1][2] Many diazonium salts are thermally unstable and sensitive to friction and shock.[1][2] They can decompose violently when heated or dried.[3] Therefore, it is crucial to handle them with extreme caution and, whenever possible, use them in situ (in solution) without isolation.[4]
Q2: What is the "golden rule" for the reaction temperature of a diazotization?
A2: The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C.[1][2][3] This is critical to prevent the decomposition of the thermally unstable diazonium salt.[3][5] Exceeding this temperature range can lead to the rapid evolution of nitrogen gas and the formation of hazardous byproducts, potentially causing an explosion.[3]
Q3: How can I safely quench a diazonium salt reaction?
A3: Unreacted diazonium salts and excess nitrous acid must be safely quenched before workup or disposal. Common quenching agents include:
-
Hypophosphorous acid (H₃PO₂): Reduces the diazonium salt to the corresponding arene.[6][7]
-
Sulfamic acid (H₃NSO₃) or Urea (CO(NH₂)₂): Reacts with and neutralizes excess nitrous acid.[5]
-
Sodium bicarbonate (NaHCO₃) solution: Can be used for neutralization, but addition should be slow and controlled to manage gas evolution from acidification.
Q4: Is it ever safe to isolate solid diazonium salts?
A4: While in-situ use is strongly recommended, some diazonium salts, particularly those with non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate, are more stable and can be isolated.[8][9] However, even these should be handled in small quantities (it is recommended to handle no more than 0.75 mmol at a time), not be subjected to heat or shock, and stored at low temperatures.[1][2][4][5] Benzenediazonium chloride, on the other hand, is dangerously explosive as a solid.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Diazotization | Test for excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid, suggesting the amine has been consumed.[10] | If the amine is not fully converted to the diazonium salt, the subsequent reaction will have a low yield. |
| Decomposition of Diazonium Salt | Ensure the reaction temperature is strictly maintained between 0-5 °C.[5][11] | Higher temperatures lead to the rapid decomposition of the diazonium salt, reducing the concentration of the intermediate available for the desired reaction. |
| Precipitation of Diazonium Salt | Ensure the diazonium salt remains fully dissolved in the reaction medium. If precipitation occurs, consider using a different solvent or acid. | Solid diazonium salts are often more prone to decomposition and are less available for reaction. |
| Incorrect Stoichiometry | Use a stoichiometric amount of sodium nitrite. An excess can lead to side reactions, while a deficiency will result in incomplete diazotization.[1][2] | Precise control over reagent quantities is crucial for maximizing the yield of the diazonium salt. |
Issue 2: Formation of Dark, Tarry Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Immediately cool the reaction mixture and ensure the ice bath is effectively maintaining the 0-5 °C range. | Elevated temperatures promote the decomposition of the diazonium salt, often leading to the formation of phenolic and polymeric tars.[3] |
| Localized "Hot Spots" | Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. Add the nitrite solution slowly and dropwise.[12] | Poor mixing can lead to localized areas of high temperature and reagent concentration, causing decomposition. |
| Presence of Impurities | Use pure starting materials and reagents. | Impurities can catalyze the decomposition of the diazonium salt. |
Issue 3: Unexpected Gas Evolution
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of Diazonium Salt | Check and control the reaction temperature. Ensure proper venting of the reaction vessel.[1][2] | The primary decomposition pathway for diazonium salts involves the release of nitrogen gas. |
| Decomposition of Nitrous Acid | Add the sodium nitrite solution slowly to the acidic solution of the amine.[1] | Rapid addition of nitrite to a strongly acidic solution can cause the decomposition of nitrous acid, releasing toxic nitrogen oxides. |
Data Presentation: Thermal Stability of Diazonium Salts
The stability of a diazonium salt is highly dependent on its counterion and the substituents on the aromatic ring. The following tables provide a summary of decomposition temperatures for various diazonium salts, determined by Differential Scanning Calorimetry (DSC).
Table 1: Influence of Counterion on the Decomposition Temperature of Benzenediazonium Salts
| Diazonium Salt | Counterion | Decomposition Onset Temperature (°C) | Notes |
| Benzenediazonium Chloride | Cl⁻ | ~35 (in reaction mixture) | Highly unstable and explosive when dry.[1][8] |
| Benzenediazonium Tetrafluoroborate | BF₄⁻ | 114-116 | Significantly more stable and can be isolated with care.[13][14] |
Table 2: Influence of Substituents on the Decomposition Temperature of Aryldiazonium Tetrafluoroborates
| Substituent | Position | Decomposition Onset Temperature (°C) | Reference |
| H | - | 114-116 | [13] |
| p-NO₂ | para | 150 | |
| p-Br | para | 140 | |
| p-OCH₃ | para | 140 | |
| 3-pyridyl | meta | 35 |
Experimental Protocols
Protocol 1: General Procedure for Safe Diazotization of an Aromatic Amine
-
Preparation: Dissolve the primary aromatic amine in a suitable mineral acid (e.g., HCl, H₂SO₄) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the reaction.[8]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold water. Add the sodium nitrite solution dropwise to the cold amine solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.[5]
-
Completion Check: After the addition is complete, continue stirring for an additional 15-30 minutes. Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates an excess of nitrous acid.[10]
-
Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a small amount of sulfamic acid or urea and stir until the starch-iodide test is negative.[5]
-
In-situ Use: The resulting diazonium salt solution is now ready for immediate use in the subsequent reaction. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT UNLESS IT IS A STABLE DERIVATIVE (e.g., TETRAFLUOROBORATE) AND APPROPRIATE SAFETY PRECAUTIONS ARE IN PLACE.
Protocol 2: Quantification of Residual Diazonium Salt by Titration
This method is suitable for determining the concentration of the diazonium salt in the reaction mixture.
-
Sample Preparation: Take a known volume of the cold diazonium salt solution.
-
Titration Setup: Use a standard solution of a coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, as the titrant.
-
Titration: Titrate the diazonium salt solution with the standard coupling agent solution. The endpoint can be detected potentiometrically or by the persistence of the color of the azo dye formed.[1]
Visualizations
Caption: Workflow for a Safe Diazonium Salt Synthesis.
Caption: Troubleshooting Logic for Common Diazonium Reaction Issues.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Optimization of reaction conditions for N-arylation of 3-aminoisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the N-arylation of 3-aminoisoquinoline. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of 3-aminoisoquinoline, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium precatalyst was not properly activated, or the active Pd(0) species has decomposed.[1] 2. Poor Ligand Choice: The phosphine ligand is not suitable for the specific substrate combination.[2] 3. Incorrect Base: The base may be too weak to deprotonate the amine or facilitate the catalytic cycle, or it may be insoluble.[3] 4. Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions.[1][3] In Ullmann couplings, aryl iodides are often more reactive.[4] 5. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at a reasonable rate, especially for less reactive aryl halides.[4] | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation.[1] 2. Screen a variety of phosphine ligands (e.g., BINAP, DavePhos, XPhos).[5] 3. Use a stronger base like NaOt-Bu or K₃PO₄. For substrates sensitive to strong bases, a milder base like Cs₂CO₃ or K₂CO₃ can be used, potentially at a higher temperature.[6] 4. If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide.[1] Alternatively, use a catalyst system specifically designed for aryl chlorides. For Ullmann reactions, consider using an aryl iodide for better reactivity.[4] 5. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[7] 2. Homocoupling of Aryl Halide: Formation of a biaryl compound from two molecules of the aryl halide. 3. Reaction with Solvent: The catalyst may react with the solvent, especially at high temperatures. | 1. This can be competitive with the desired amination. Optimization of the catalyst, ligand, and base is crucial. Sometimes, a lower reaction temperature can minimize this side reaction.[7] 2. Lowering the catalyst loading or temperature may reduce homocoupling. 3. Choose a robust, high-boiling point solvent like toluene, dioxane, or xylene.[8] |
| Starting Material Remains | 1. Insufficient Reaction Time: The reaction has not reached completion. 2. Catalyst Poisoning: Functional groups on the starting materials, such as azo groups, can poison the catalyst.[2] 3. Poor Solubility: The starting materials or base may not be sufficiently soluble in the chosen solvent.[3] | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Ensure the purity of starting materials. If catalyst poisoning is suspected, a higher catalyst loading might be necessary, or a different catalyst system may be required.[2] 3. Choose a solvent in which all components are soluble at the reaction temperature. A mixture of solvents can sometimes improve solubility.[3] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult. 2. Co-elution with impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. Filtering through a pad of Celite can also be effective.[5] 2. Optimize the mobile phase for column chromatography. If separation is still difficult, consider recrystallization or derivatization of the product to alter its polarity. |
Below is a troubleshooting workflow to systematically address common experimental issues.
Caption: Troubleshooting workflow for N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for the N-arylation of 3-aminoisoquinoline: Palladium or Copper?
A1: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation can be effective for N-arylation.[4][7] The choice often depends on the specific substrates and desired reaction conditions. Buchwald-Hartwig reactions are generally more versatile and proceed under milder conditions, but the catalysts and ligands can be expensive.[7] Ullmann couplings are often more cost-effective but may require higher temperatures.[4] For complex molecules, the chemoselectivity of each system should be considered.
Q2: What is the typical reactivity order for aryl halides in these reactions?
A2: For Buchwald-Hartwig amination, the general reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] However, aryl iodides can sometimes inhibit the catalyst.[3] For Ullmann condensations, the reactivity order is typically Ar-I > Ar-Br > Ar-Cl.[9]
Q3: How do I choose the right phosphine ligand for a Buchwald-Hartwig reaction?
A3: The choice of ligand is critical and often requires screening.[2] For sterically hindered amines or aryl halides, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[6] For less hindered substrates, bidentate ligands such as BINAP may be suitable.[5]
Q4: Can I run the reaction open to the air?
A4: It is highly recommended to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon).[5] The Pd(0) catalytic species is sensitive to oxygen and can be deactivated, leading to lower yields.[2]
Q5: My starting 3-aminoisoquinoline is dark. Can I still use it?
A5: Amines, including 3-aminoisoquinoline, can oxidize over time and darken. While it might still be usable, impurities can negatively affect the reaction. It is best to use pure starting materials. If necessary, the 3-aminoisoquinoline can be purified by recrystallization or column chromatography before use.
Optimization of Reaction Conditions
The tables below summarize common starting conditions for the N-arylation of amino-heterocycles. These should be used as a starting point for optimization for the N-arylation of 3-aminoisoquinoline.
Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, BrettPhos, BINAP | 1.2-2.4 equivalents relative to Pd |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous |
| Temperature | 80-120 °C | |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS |
Table 2: Typical Conditions for Copper-Catalyzed N-Arylation (Ullmann Condensation)
| Parameter | Condition | Notes |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% |
| Ligand | L-proline, DMEDA, Phenanthroline | 10-40 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | DMF, DMSO, NMP | High boiling point, polar aprotic |
| Temperature | 100-160 °C | Often requires higher temperatures than Pd-catalyzed reactions |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of 3-Aminoisoquinoline
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add 3-aminoisoquinoline (1.0 equiv.) and the aryl halide (1.1 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for Pd-catalyzed N-arylation.
General Protocol for Copper-Catalyzed N-Arylation of 3-Aminoisoquinoline
-
Preparation: To a reaction vial, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2 equiv.), 3-aminoisoquinoline (1.0 equiv.), and the aryl halide (1.2 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 120 °C). Stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This diagram shows the catalytic cycle for a generic Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
Overcoming steric hindrance in isoquinoline derivatization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during the derivatization of isoquinoline scaffolds.
Troubleshooting Guide: Common Issues in Sterically Hindered Isoquinoline Derivatization
This section addresses specific experimental problems, their probable causes related to steric effects, and potential solutions.
Problem 1: Low or No Yield in C-H Activation/Annulation Reactions
-
Question: My C-H activation/annulation reaction with a substituted N-methoxybenzamide and a bulky alkyne is failing or giving very low yields. What's going wrong?
-
Answer: This is a common issue where bulky substituents on either the isoquinoline precursor or the coupling partner impede the formation of the key metallacyclic intermediate. The steric clash prevents the catalyst from coordinating effectively, thus stalling the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of metal catalyst and its ligand system is critical. For sterically demanding substrates, catalysts with larger metal centers or specialized ligands can create a more accessible coordination sphere.
-
Rhodium (Rh) and Ruthenium (Ru) catalysts are often effective for C-H activation and annulation.[1]
-
For Palladium (Pd) catalyzed reactions, bulky, electron-rich phosphine ligands can promote the crucial oxidative addition and reductive elimination steps that may be slowed by steric hindrance.[2][3]
-
Nickel (Ni) catalysts can be effective for hindered substrates, sometimes outperforming palladium. Ligands with bulky groups positioned far from the metal center have shown success.[4][5]
-
-
Solvent and Temperature Optimization:
-
Switching to a more polar aprotic solvent (e.g., DMF, CH3CN) can sometimes stabilize charged intermediates and improve reaction rates.[4][6]
-
Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted heating can also be beneficial, significantly reducing reaction times and potentially improving yields.[1][7]
-
-
Choice of Oxidant/Additive: In many C-H activation cycles, an oxidant is required. Silver salts (e.g., Ag2CO3) are often crucial, and their absence can lead to failed reactions.[8]
-
Problem 2: Poor Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: I am attempting a Suzuki coupling with a 1-chloro-isoquinoline that has a bulky substituent at the 8-position, and the yield is poor. How can I improve this?
-
Answer: The C1 position of isoquinoline is electronically favorable for nucleophilic substitution but can be sterically hindered, especially by adjacent groups on the benzene ring (C8 position). This hindrance can prevent the palladium catalyst from inserting into the C-Cl bond (oxidative addition) or block the final bond-forming step (reductive elimination).
Troubleshooting Steps:
-
Employ Bulky Phosphine Ligands: Ligands such as t-butyl-XPhos or other biaryl phosphines are designed to facilitate cross-coupling of sterically hindered substrates. They form stable, active catalysts that can accelerate the reaction.[2]
-
Change the Leaving Group: If starting material synthesis allows, switching from a less reactive chloro-substituent to a bromo- or iodo-substituent can significantly increase the rate of oxidative addition.
-
Use a More Reactive Nucleophile: For Suzuki reactions, organotrifluoroborate salts (R-BF3K) can be more reactive and yield better results than boronic acids for challenging couplings.[9]
-
Consider a Nickel Catalyst: Nickel-based catalyst systems are known to be effective for cross-coupling reactions involving less reactive aryl chlorides and can be less sensitive to steric hindrance than some palladium systems.[5]
-
Problem 3: Failed C4-Alkylation of a 1-Substituted Isoquinoline
-
Question: I am trying to perform a C4-alkylation on a 1-methylisoquinoline using a vinyl ketone, but the reaction does not proceed. Why is this happening?
-
Answer: Certain C4-alkylation methods proceed through a temporary dearomatization mechanism involving a nucleophilic addition at the C1 position.[10][11] If the C1 position is already substituted (e.g., with a methyl, phenyl, or chloro group), this initial step is sterically blocked, preventing the entire reaction sequence from occurring.[10]
Troubleshooting Steps:
-
Select an Alternative Strategy: If C1 is substituted, a direct C4-alkylation method that does not rely on initial C1-addition is necessary. This typically involves a two-step process:
-
Step 1: Halogenation at C4. First, introduce a halogen (e.g., bromine) at the C4 position.
-
Step 2: Cross-Coupling. Use the resulting 4-haloisoquinoline in a standard cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) to introduce the desired alkyl group. This approach bypasses the need for C1-nucleophilic attack.[1]
-
-
Protecting Group Strategy: In some cases, if the C1 substituent can be introduced later, perform the C4-alkylation on the unsubstituted isoquinoline first and then add the C1 substituent in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect isoquinoline derivatization?
A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the physical bulk of substituents on the reacting molecules.[12][13] In three-dimensional space, atoms and functional groups occupy a certain volume. If bulky groups on different parts of a molecule or on two different reacting molecules get in each other's way, they can prevent the optimal alignment required for bond formation.[14][15]
In isoquinolines, this is particularly relevant at:
-
C1 and C8 Positions: These positions are peri-related, meaning they are close in space. A bulky group at C8 can block reagents from accessing the C1 position, and vice-versa.
-
Ortho Positions in Cross-Coupling: During reactions like Suzuki or Buchwald-Hartwig amination, bulky groups adjacent to the reacting carbon (e.g., at C3 or C5 for a C4-substituted isoquinoline) can hinder the approach of the large metal catalyst.[9]
Q2: How do I choose the right catalyst and ligand for a sterically hindered substrate?
A2: The choice depends on the specific reaction, but a general strategy is to use a catalyst system that is both highly active and can accommodate bulky substrates.
-
For C-N/C-O/C-C Cross-Coupling: Use palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig). These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that is necessary for the challenging oxidative addition step with hindered substrates.[2][3]
-
For C-H Activation: Rh(III) and Ru(II) catalysts are often robust choices.[1][8]
-
When Palladium Fails: Consider Nickel catalysts. The smaller atomic radius of Ni and different coordination geometry can sometimes allow it to catalyze reactions where larger Pd catalysts fail due to steric clashes.[5]
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when a reactive functional group interferes with a desired transformation or when you need to temporarily block a position to direct reactivity elsewhere.[16] For example, if you want to perform a reaction on the benzene ring of the isoquinoline but avoid side reactions at the more reactive nitrogen atom, you can temporarily form an N-oxide or an N-acyl derivative. This can also modulate the electronic properties of the ring system to favor a specific outcome.
Q4: What are some modern strategies to access substituted isoquinolines while avoiding steric issues?
A4: Modern synthetic methods often build the substituted isoquinoline ring from simpler, less hindered precursors, rather than trying to functionalize a pre-existing hindered core. Key strategies include:
-
Transition-Metal-Catalyzed Annulation: Reactions of 2-halobenzaldehydes or similar precursors with alkynes can build the isoquinoline ring in a single step, incorporating desired substituents from the start.[4][8]
-
Microwave-Assisted Synthesis: Using microwave irradiation for classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions can dramatically increase reaction rates and yields, helping to overcome activation barriers imposed by steric hindrance.[7][17]
-
Dearomatization-Functionalization: As mentioned in the troubleshooting section, temporary dearomatization can open up new pathways for functionalization that are not possible on the aromatic system directly.[10][18][19]
Data Presentation: Catalyst Performance in Hindered Reactions
Table 1: Effect of Silane Reagent on Hydrosilylation of Isoquinoline
This table summarizes the impact of steric bulk in the silane reagent on the yield of the 1,2-hydrosilylation of isoquinoline. Bulkier silanes lead to lower yields, demonstrating a clear steric effect.
| Entry | Silane Reagent | Product | Yield (%) | Steric Profile |
| 1 | Triethylsilane | 13 | 75 | Less Hindered |
| 2 | Tri-n-propylsilane | 14 | 65 | Moderately Hindered |
| 3 | Tri-isopropylsilane | 16 | 34 | Highly Hindered |
| 4 | Dimethyl-tert-butylsilane | 20 | <5 | Very Highly Hindered |
Data adapted from a study on regioselective HAT-promoted hydrosilylation.[19]
Table 2: Optimization of Palladium-Catalyzed Annulation
This table shows the optimization of a palladium-catalyzed C-H activation/annulation reaction, highlighting the critical role of the catalyst and oxidant in achieving a high yield.
| Entry | Catalyst | Oxidant | Additive | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | DIPEA | 58 |
| 2 | PdCl₂ | Ag₂CO₃ | DIPEA | 73 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | 87 |
| 4 | Pd(CH₃CN)₂Cl₂ | Cu(OAc)₂ | DIPEA | Trace |
| 5 | Pd(CH₃CN)₂Cl₂ | None | DIPEA | 0 |
Data adapted from a study on the synthesis of isoquinolinones.[8]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Annulation of 2-Iodobenzaldimines with Alkynes
This protocol describes a highly efficient method for synthesizing substituted isoquinolines, which is tolerant of various functional groups and effectively suppresses common side reactions.[4]
Materials:
-
N-tert-butyl-2-iodobenzaldimine (1a)
-
4-Octyne (2a)
-
NiBr₂(dppe) (Nickel(II) bromide ethylenebis(diphenylphosphine) complex)
-
Zinc powder (Zn)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂(dppe) (5 mol %) and zinc powder (2.0 equiv).
-
Add N-tert-butyl-2-iodobenzaldimine (1a, 1.0 equiv) and anhydrous acetonitrile.
-
Add 4-octyne (2a, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 70 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-tert-butyl-3,4-dipropylisoquinoline.
Protocol 2: Palladium-Catalyzed C-H Activation/Annulation for Isoquinolinone Synthesis
This protocol details the synthesis of 3,4-substituted hydroisoquinolones via a palladium-catalyzed reaction that shows excellent regioselectivity.[8]
Materials:
-
N-methoxybenzamide (1.0 equiv)
-
Ethyl 2,3-butadienoate (3.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (10 mol %)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
In a sealed tube under an inert atmosphere, combine N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, and DIPEA.
-
Add anhydrous toluene to the mixture.
-
Add the ethyl 2,3-butadienoate via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 85 °C.
-
Stir the reaction for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3,4-substituted hydroisoquinolone.
Visualizations
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Strategies and Synthetic Methods Directed Toward... [experts.mcmaster.ca]
- 18. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues with the Pictet-Spengler reaction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems encountered during experimentation.
Troubleshooting Guide: Low Conversion Rates
Low or no product yield is a frequent challenge in Pictet-Spengler reactions. This guide outlines potential causes and offers systematic solutions to improve your reaction's success.
Q1: My Pictet-Spengler reaction has a very low yield or is not producing the desired product. What are the primary reasons for this?
Several factors can contribute to low conversion rates. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the reaction setup, reagent quality, and reaction conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in a Pictet-Spengler reaction.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Reagents and Setup
Q2: How critical is the purity of my starting materials?
The purity of both the β-arylethylamine and the carbonyl compound is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst.[1] It is highly recommended to use purified reagents. For example, ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.[1]
Q3: Can the presence of water affect my reaction?
Yes, water can be detrimental. The Pictet-Spengler reaction proceeds via an iminium ion intermediate, which is susceptible to hydrolysis.[1] The presence of water can revert the iminium ion back to the starting amine and aldehyde, thus reducing the yield. Using anhydrous solvents and maintaining a dry reaction environment is recommended.
Catalysts and Reaction Conditions
Q4: I am not seeing any product formation. Could my catalyst be the issue?
Insufficiently acidic conditions are a common cause of reaction failure.[1] The formation of the electrophilic iminium ion, which is necessary for the cyclization to occur, is acid-catalyzed.[2] If you are using a weak acid, it may not be sufficient to promote the reaction.
-
Protic vs. Lewis Acids: Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂ are often effective.[1][3] The choice of acid can significantly impact the yield.[1]
-
Catalyst Loading: Optimization of catalyst loading is also recommended.[4]
-
Sensitive Substrates: For sensitive starting materials, milder catalysts like chiral phosphoric acids can be effective.[4]
Q5: What is the optimal temperature for a Pictet-Spengler reaction?
There is no single optimal temperature; it is highly dependent on the substrates.[4] Some reactions proceed efficiently at room temperature, while others require heating to reflux.[4] It is advisable to screen a range of temperatures. However, be aware that higher temperatures can sometimes lead to the decomposition of starting materials or products, so careful monitoring by thin-layer chromatography (TLC) is essential.[4]
Q6: Does the choice of solvent matter?
The solvent can significantly influence the reaction by affecting the solubility of reactants and the stability of intermediates.[4] A solvent screen is a valuable optimization step. While protic solvents are common, aprotic solvents like dichloromethane or acetonitrile have been shown to improve yields in certain cases.[2][4]
Substrate-Related Issues
Q7: My β-arylethylamine has electron-withdrawing groups. Why is the reaction not working?
The Pictet-Spengler reaction is an electrophilic aromatic substitution. The aromatic ring of the β-arylethylamine acts as the nucleophile. Electron-donating groups on the aromatic ring increase its nucleophilicity, facilitating the reaction.[5] Conversely, electron-withdrawing groups deactivate the ring, making the cyclization step more difficult. Reactions with less nucleophilic aromatic rings, such as a phenyl group, often give poorer yields or require higher temperatures and stronger acids.[2]
Q8: I am observing the formation of multiple products. What could be the cause?
The formation of side products can be a significant issue. Common side reactions include:
-
Over-alkylation or polymerization: The product can sometimes react further with the starting materials.[4] Using a slight excess of the carbonyl compound can help consume the amine starting material completely.[5] Slow, dropwise addition of the aldehyde can also minimize these side reactions.[4]
-
Formation of regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[4]
-
Racemization: In stereoselective reactions, a loss of enantiomeric excess can occur.[4] Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent racemization.[4]
Understanding the Mechanism
Q9: Can you illustrate the mechanism of the Pictet-Spengler reaction to help me understand potential points of failure?
Certainly. The reaction proceeds in several key steps. Failure at any of these stages will result in low conversion.
Caption: Mechanism of the Pictet-Spengler reaction and key failure points.
The critical steps are the acid-catalyzed dehydration to form the iminium ion and the subsequent intramolecular cyclization.[2][6] If the reaction conditions do not favor these steps, low yields will result.
Data on Reaction Condition Optimization
The following tables summarize the impact of various catalysts and solvents on the Pictet-Spengler reaction, based on findings from the literature. This data can guide your optimization efforts.
Table 1: Effect of Catalyst on Reaction Yield
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tryptamine | Acetaldehyde | TFA (1.1 eq) | CH₂Cl₂ | RT | 95 | [1] |
| 2 | Tryptamine | Acetone | BF₃·OEt₂ (1.1 eq) | CH₂Cl₂ | RT | 88 | [1] |
| 3 | Phenethylamine | Formaldehyde | HCl | Reflux | Moderate | [2] | |
| 4 | Dopamine | 4-HPAA | Phosphate Buffer | Water (pH 6) | 50 | 77 | [7][8] |
| 5 | Tryptamine | Arylaldehyde | Ph₃PAuNTf₂ | - | - | 90 | [9] |
Table 2: Effect of Solvent on Reaction Yield
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | High | [4] |
| 2 | Tryptamine | Benzaldehyde | TFA | Acetonitrile | RT | High | [4] |
| 3 | Tryptamine | Benzaldehyde | TFA | Methanol | RT | Moderate | [4] |
| 4 | Dopamine Derivative | - | - | Toluene | - | Good (ortho) | [4] |
| 5 | Dopamine Derivative | - | - | Protic Solvents | - | Favored (para) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines.[4]
-
Preparation: To a solution of the tryptamine analog (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane), add the aldehyde or ketone (1.0-1.2 equivalents).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 equivalents) to the stirred solution at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[10] The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pictet-Spengler Reaction for Sensitive Substrates
For substrates that are sensitive to harsh acidic conditions or high temperatures.[1]
-
Schiff Base Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). Stir at room temperature until Schiff base formation is complete (monitor by TLC or NMR).
-
Isolation (Optional): The intermediate Schiff base can be isolated by removing the solvent under reduced pressure.
-
Cyclization: Dissolve the Schiff base in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C.
-
Acid Addition: Slowly add the acid catalyst (e.g., TFA or a Lewis acid) to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the cyclization is complete as indicated by TLC.
-
Workup and Purification: Follow steps 4-7 from Protocol 1 for workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Preventing byproduct formation in multi-step isoquinoline synthesis
Welcome to the technical support center for multi-step isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-step synthesis routes for isoquinolines and what are their primary applications?
A1: The most common routes are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The Bischler-Napieralski reaction is widely used for the synthesis of 3,4-dihydroisoquinolines, which are precursors to many alkaloids.[1][2] The Pictet-Spengler reaction is a versatile method to produce tetrahydroisoquinolines, which are core structures in numerous natural products and pharmaceuticals. The Pomeranz-Fritsch reaction offers a direct route to isoquinolines themselves and is valuable for creating specific substitution patterns that are difficult to achieve with other methods.[3]
Q2: I'm observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A2: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and occurs via a retro-Ritter reaction.[2][4] This is particularly prevalent when the intermediate nitrilium ion is stabilized, favoring elimination over cyclization. To minimize this byproduct, you can:
-
Use a nitrile as the solvent: This can shift the reaction equilibrium away from the retro-Ritter product.[2][4]
-
Employ milder reaction conditions: Using reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) allows the reaction to proceed at lower temperatures, which suppresses the formation of the styrene byproduct.[1]
-
Utilize alternative reagents: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[2][4]
Q3: My Pictet-Spengler reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity in the Pictet-Spengler reaction is primarily governed by the electronic properties of the aromatic ring of the β-arylethylamine. Cyclization generally occurs at the position most activated towards electrophilic attack. To control regioselectivity:
-
Substituent Effects: Electron-donating groups on the aromatic ring will direct the cyclization to the ortho or para positions. Carefully consider the substitution pattern of your starting material to favor the desired isomer.
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can influence the ratio of regioisomers. Protic solvents are known to improve the regioselectivity in some cases.
Q4: The yield of my Pomeranz-Fritsch reaction is consistently low. What are the key factors affecting the yield in this synthesis?
A4: Low yields in the Pomeranz-Fritsch reaction are a common challenge. The success of this reaction is highly sensitive to several factors:
-
Aromatic Ring Activation: The reaction is an electrophilic aromatic substitution, so electron-donating groups on the benzaldehyde starting material are crucial for good yields. Electron-withdrawing groups will significantly hinder the cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, excessively harsh conditions can lead to degradation of starting materials and products. Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and trifluoroacetic acid (TFA).
-
Reaction Conditions: Temperature and reaction time must be carefully optimized. High temperatures can lead to tar formation.
Troubleshooting Guides
Bischler-Napieralski Reaction
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivated aromatic ring (lacks electron-donating groups). | Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or switch to a milder, more modern protocol using Tf₂O and 2-chloropyridine.[2] |
| Insufficiently potent dehydrating agent for the substrate. | If POCl₃ alone is ineffective, try a combination of P₂O₅ and POCl₃. | |
| Significant Styrene Byproduct (Retro-Ritter Reaction) | Formation of a stable, conjugated styrene system is favored. | Use the corresponding nitrile as a solvent to shift the equilibrium.[2][4] Employ milder conditions with Tf₂O/2-chloropyridine at lower temperatures.[1] |
| Formation of an Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position. | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that P₂O₅ can sometimes promote ipso-attack followed by rearrangement. |
| Tar Formation | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[1] |
The following table presents a comparison of yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide using different dehydrating agents.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to rt | >90 |
Data compiled from multiple sources for illustrative purposes.
Pictet-Spengler Reaction
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently acidic catalyst to form the electrophilic iminium ion. | Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂. |
| Decomposition of acid-sensitive starting materials. | Start with milder conditions (e.g., lower temperature) and gradually increase if necessary. Consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. | |
| Mixture of Regioisomers | Competing cyclization at different positions on the aromatic ring. | Modify the substitution pattern of the β-arylethylamine to electronically favor one position over another. Experiment with different protic solvents, which can enhance regioselectivity. |
| Mixture of Diastereomers (cis/trans) | Kinetic vs. thermodynamic control of the cyclization. | Lower reaction temperatures generally favor the kinetically controlled cis isomer. For the thermodynamically more stable trans isomer, longer reaction times or higher temperatures may be required. |
The regiochemical outcome of the Pictet-Spengler reaction is highly substrate-dependent. For a hypothetical 3-substituted phenethylamine, the ratio of 6-membered ring closure to the two possible ortho positions can be influenced by the nature of the substituent and the reaction conditions.
| Substituent at C-3 | Acid Catalyst | Solvent | Approximate Regioisomer Ratio (Product 1:Product 2) |
| Methoxy (electron-donating) | TFA | Dichloromethane | 90:10 (para-cyclization favored) |
| Chloro (electron-withdrawing) | H₂SO₄ | Acetic Acid | 60:40 |
Data is illustrative and based on general principles of electrophilic aromatic substitution.
Pomeranz-Fritsch Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Deactivated benzaldehyde (contains electron-withdrawing groups). | Use a benzaldehyde with electron-donating substituents to facilitate the electrophilic cyclization. |
| Inappropriate acid catalyst or concentration. | Screen different acid catalysts such as concentrated H₂SO₄, PPA, or TFA. The optimal acid and its concentration will be substrate-dependent. | |
| Tar Formation | Excessively harsh acidic conditions or high temperatures. | Start with milder acidic conditions and lower temperatures, and gradually increase as needed while monitoring the reaction. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate. |
Experimental Protocols
Bischler-Napieralski Reaction: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Materials:
-
N-Acetylhomoveratrylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Ice
-
Ammonium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
To an oven-dried round-bottom flask, add N-acetylhomoveratrylamine (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (1.1 to 3.0 equiv) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and ammonium hydroxide solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pictet-Spengler Reaction: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
Procedure:
-
Dissolve tryptamine (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.1 equiv) to the solution.
-
Slowly add trifluoroacetic acid (TFA) (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Pomeranz-Fritsch Reaction: Synthesis of Isoquinoline
Materials:
-
Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.0 equiv).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for several hours to overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Make the solution basic by adding sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by distillation or column chromatography.
Visualizations
Caption: Mechanism of the Bischler-Napieralski reaction highlighting the formation of the desired product and the retro-Ritter byproduct.
References
Technical Support Center: Scaling Up Laboratory Synthesis of Isoquinolin-3-amine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of isoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound? A1: The most common and scalable modern approach is a two-step synthesis involving the initial preparation of a 3-haloisoquinoline (typically 3-bromoisoquinoline or 3-chloroisoquinoline), followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia source.[1] A classical, alternative route is the Hofmann rearrangement of isoquinoline-3-carboxamide.
Q2: Which is a better starting material for the Buchwald-Hartwig amination: 3-bromoisoquinoline or 3-chloroisoquinoline? A2: In cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Aryl bromides are often a good compromise between reactivity and cost/stability. Aryl chlorides are less reactive, which can lead to challenges in achieving full conversion and may require more specialized, electron-rich ligands and higher catalyst loadings.[2] For initial scale-up, 3-bromoisoquinoline is often the more reliable choice.
Q3: What are the key safety considerations when scaling up this synthesis? A3: Key safety concerns include:
-
Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack synthesis of 3-chloroisoquinoline, POCl₃ is highly corrosive and reacts violently with water. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: While not highly toxic, palladium catalysts and their precursors can be expensive and are considered heavy metals. Care should be taken to minimize exposure and contamination.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong, moisture-sensitive, and flammable base. It should be handled under an inert atmosphere.
-
Solvents: Anhydrous, flammable solvents like toluene and dioxane are often used. Scale-up requires appropriate engineering controls to manage large volumes and potential fire hazards.
-
Pressure: Some amination procedures may use ammonia gas or aqueous ammonia in a sealed reactor, which can generate significant pressure upon heating. Use of a properly rated and shielded pressure vessel is mandatory.
Q4: Can aqueous ammonia be used directly in the Buchwald-Hartwig amination? A4: Yes, recent developments in ligand design have enabled the use of aqueous ammonia as the amine source.[3] This is advantageous for large-scale synthesis as it is inexpensive and easy to handle. However, it presents challenges such as catalyst stability and competing hydroxylation side reactions, requiring careful optimization of the catalyst system.[3]
Troubleshooting Guide
Issue 1: Low Yield in 3-Haloisoquinoline Precursor Synthesis
Q: My Vilsmeier-Haack reaction to produce 3-chloroisoquinoline from an arylacetonitrile precursor is giving a low yield and significant tar formation. What's going wrong? A: Low yields in Vilsmeier-Haack reactions are often due to suboptimal temperature control or moisture contamination.[4]
-
Temperature Control: The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be performed at low temperatures (0-5 °C). The subsequent cyclization step often requires heating (e.g., 80-90 °C), but overheating can lead to polymerization and tar formation.[4] Ensure your temperature monitoring and control are accurate for the scale of the reaction.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. The presence of water can quench the reagent and lead to side reactions.[4]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is typically required, but large excesses can promote side reactions.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Q: I'm not achieving full conversion of my 3-bromoisoquinoline to this compound, even after extended reaction times. What should I check? A: Incomplete conversion in a Buchwald-Hartwig amination typically points to issues with catalyst activity or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon) and that solvents are properly degassed. Impurities in the starting material can also poison the catalyst. Consider purifying the 3-bromoisoquinoline before use.
-
Ligand Choice: The choice of phosphine ligand is crucial. For heteroaryl halides, bulky, electron-rich ligands like XPhos or RuPhos are often effective. If one ligand is not performing well, screening other ligands is a standard optimization step.
-
Base Strength & Solubility: A strong base like NaOtBu is often required to deprotonate the amine and facilitate the catalytic cycle. However, its poor solubility can be an issue on a larger scale. Weaker but more soluble bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[5] Vigorous stirring is essential to overcome mass transfer limitations with heterogeneous bases.[6]
Issue 3: Formation of Side Products in Buchwald-Hartwig Amination
Q: My crude reaction mixture shows the desired product, but also significant amounts of isoquinoline (hydrodehalogenation) and biaryl impurities. How can I minimize these? A: The formation of these side products is a known issue in Buchwald-Hartwig aminations.[7]
-
Hydrodehalogenation (Arene Formation): This occurs when the aryl halide is reduced instead of coupled. It can be favored by the presence of water or other protic impurities and can sometimes be a result of a β-hydride elimination side pathway.[7] Ensuring strictly anhydrous conditions is critical.
-
Biaryl Formation (Self-Coupling): This side product becomes more prevalent when the rate of amination is slow. Optimizing the catalyst and ligand to accelerate the C-N bond formation can suppress this pathway. In some cases, reducing the stoichiometry of the amine coupling partner can favor self-coupling, so ensure the amine is present in a slight excess.[6]
Issue 4: Difficulty in Product Purification
Q: I'm having trouble purifying the final this compound. Column chromatography is slow for my scale, and the product seems to have low solubility for recrystallization. A: Purifying polar amines can be challenging. A multi-step approach is often effective.
-
Acid-Base Extraction: After the initial work-up, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and perform an acid-base extraction. Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Then, extract the amine product into an aqueous acidic solution (e.g., 1M HCl). The organic layer containing neutral impurities (like biaryl side products) can be discarded. Finally, basify the aqueous layer (e.g., with NaOH or NH₄OH) to precipitate the pure amine, which can then be extracted back into an organic solvent.[8]
-
Recrystallization: Finding a suitable solvent is key. A solvent screen using small amounts of the product is recommended. Consider solvent systems like toluene, ethyl acetate/hexanes, or ethanol/water. If the product oils out, try cooling the solution more slowly or using a different solvent mixture.
-
Activated Charcoal Treatment: If the product has a persistent color, treating a solution of the crude product with activated charcoal before the final crystallization can help remove colored impurities.[8]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoisoquinoline (Precursor)
This protocol is a representative method. Optimization may be required.
-
Reaction Setup: In a fume hood, equip a suitable reactor with a mechanical stirrer, temperature probe, and addition funnel. Charge the reactor with isoquinolin-3(2H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) portion-wise to the reactor, maintaining the internal temperature below 40 °C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HBr gas.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a base (e.g., concentrated NH₄OH or solid NaOH) while maintaining the temperature below 25 °C until the pH is ~8-9.
-
Extraction & Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromoisoquinoline. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Protocol 2: Buchwald-Hartwig Amination for this compound
This protocol requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: To an oven-dried, inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-bromoisoquinoline (1.0 eq), the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.5 - 2.0 mol%), the phosphine ligand (e.g., tBuXPhos, 1.0 - 4.0 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula transfer.
-
Ammonia Source: For a scalable process, use an ammonia surrogate like benzophenone imine (1.2 eq) followed by a hydrolysis step, or carefully optimized conditions with aqueous ammonia in a sealed pressure reactor.[3][9]
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (for Benzophenone Imine): Cool the reaction to room temperature. Add THF and 2M HCl and stir for 1-2 hours to hydrolyze the imine.
-
Isolation: Dilute the mixture with water and perform an acid-base extraction as described in the troubleshooting section. After extraction and solvent removal, the crude this compound can be purified further.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent, such as toluene or a mixture of ethanol and water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to obtain pure this compound.
Data Summary: Reaction Parameter Comparison
The following tables provide representative parameters for scaling the Buchwald-Hartwig amination step. Actual results will vary.
Table 1: Lab Scale Synthesis (10 mmol)
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 3-Bromoisoquinoline | 3-Bromoisoquinoline | 3-Chloroisoquinoline |
| Catalyst | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (1 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | XPhos (2 mol%) | (Not needed) | (Not needed) |
| Base (eq) | NaOtBu (1.5) | K₃PO₄ (2.0) | LHMDS (1.5) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Time | 12 h | 18 h | 16 h |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Table 2: Pilot Scale Synthesis (1 mol)
| Parameter | Recommended Condition | Key Considerations |
| Aryl Halide | 3-Bromoisoquinoline | More reliable reactivity at scale. |
| Catalyst | XPhos Pd G3 (0.5 mol%) | Lowering catalyst loading is critical for cost-effectiveness. |
| Ligand | (Not needed) | Pre-catalyst simplifies operation. |
| Base (eq) | Cs₂CO₃ (1.8) | Better solubility and handling than NaOtBu at scale.[6] |
| Solvent | Toluene or 2-MeTHF | 2-MeTHF is a greener solvent alternative to THF/Dioxane. |
| Temperature | 110 °C | Ensure adequate heat transfer and control. |
| Time | 18-24 h | Reactions may be slower with weaker bases. |
| Typical Yield | 75-85% | Yields may be slightly lower upon scale-up. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Column chromatography conditions for purifying isoquinoline compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying isoquinoline compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying isoquinoline compounds?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of isoquinoline compounds due to its versatility and effectiveness in separating compounds based on polarity.[1][2][3] Alumina can also be used and is available in acidic, neutral, or basic forms.[4] For reversed-phase high-performance liquid chromatography (HPLC), C18 columns are commonly employed.[5][6]
Q2: How do I select the appropriate mobile phase for my isoquinoline purification?
A2: The ideal mobile phase is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][7] A good starting point for normal-phase chromatography on silica gel is a solvent system consisting of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol.[1][3] The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target isoquinoline on a TLC plate, as this range typically provides a good balance between separation and elution time on a column.[1]
Q3: What is the significance of the Rf value in column chromatography?
A3: The retention factor (Rf) represents the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It is a measure of a compound's affinity for the stationary phase relative to the mobile phase. A lower Rf value signifies stronger adsorption to the stationary phase. An optimal Rf in the 0.25-0.35 range on TLC generally predicts good separation on a column.[1]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant mobile phase composition) and gradient (gradually increasing mobile phase polarity) elution depends on the complexity of your sample. If the impurities have polarities very close to your target isoquinoline, isocratic elution may provide better resolution.[1] For mixtures containing compounds with a wide range of polarities, a gradient elution is often more efficient.[1][3]
Q5: My isoquinoline compound is basic. Are there any special considerations?
A5: Yes, the basic nature of isoquinolines can lead to peak tailing on silica gel due to strong interactions with acidic silanol groups.[1][8] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve peak shape.[1][5] Alternatively, deactivating the silica gel with a triethylamine solution before running the column can also be effective.[9]
Q6: How should I load my sample onto the column if it is not soluble in the mobile phase?
A6: If your compound has poor solubility in the eluent, a "dry loading" technique is recommended.[1][10] This involves dissolving the crude product in a suitable volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[1][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of isoquinoline compounds.
| Problem | Potential Cause(s) | Solution(s) |
| Poor or No Separation | 1. Inappropriate mobile phase polarity.[1] 2. Column overloading.[1] 3. Improper column packing.[1] | 1. Optimize the mobile phase using TLC to achieve an Rf of 0.25-0.35 for the target compound.[1] 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4] 3. Ensure the column is packed evenly without air bubbles or cracks.[1][4] |
| Compound Elutes Too Quickly | The mobile phase is too polar.[1] | Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent).[1] |
| Compound Elutes Too Slowly or Not at All | 1. The mobile phase is not polar enough. 2. The compound may be degrading on the silica gel.[11] | 1. Gradually increase the polarity of the mobile phase (gradient elution).[1][9] 2. Test the stability of your compound on silica gel using TLC. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[9][11] |
| Peak Tailing or Streaking | 1. Strong interaction between the basic isoquinoline and acidic silanol groups on the silica gel.[1] 2. Column overloading.[1] | 1. Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1][5] 2. Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Column | Improper packing or running the column dry.[4] | Ensure the silica gel is packed as a uniform slurry and the solvent level is always maintained above the top of the stationary phase.[1][4] |
Experimental Protocols
General Protocol for Flash Column Chromatography of Isoquinoline Compounds
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
1. Materials:
-
Crude isoquinoline compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
2. Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal solvent system will give the target compound an Rf value between 0.25 and 0.35.[1]
3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).[1]
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[1]
-
Allow the silica to settle and add another thin layer of sand on top to protect the surface.[1]
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[1]
4. Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.[1][10]
-
Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1][10]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent at the top of the column throughout the elution process.[1]
-
Monitor the separation by periodically analyzing the collected fractions by TLC.[1][3]
6. Isolation:
-
Combine the fractions containing the pure isoquinoline compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[1]
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General workflow for purifying isoquinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies to Avoid Catalyst Poisoning in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning in cross-coupling reactions. Our goal is to help you identify, prevent, and resolve common issues encountered during your experiments to ensure the success of your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your cross-coupling reactions, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: My Suzuki-Miyaura reaction is sluggish or has completely stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A: A stalled or low-yielding Suzuki-Miyaura reaction is often a sign of catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient under your reaction conditions.
-
Solution: Ensure your chosen base and solvent are suitable for the in-situ reduction of the precatalyst.[1] In some cases, adding a reducing agent can be beneficial.
-
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen present in the reaction mixture.
-
-
Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.
-
Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities can irreversibly bind to the palladium catalyst.[1] Elemental sulfur has been identified as a culprit in failed Suzuki reactions.[3][4]
-
Solvent Contaminants: Traces of precursors or degradation products in solvents like THF can significantly decrease reaction conversion.[1]
-
Solution: Use freshly distilled or high-purity, inhibitor-free solvents.[1]
-
-
-
Poor Ligand Choice or Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, leading to the formation of inactive palladium species.[2]
-
Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can stabilize the catalyst and promote oxidative addition.[2] Ensure the ligand-to-metal ratio is optimized, as excess ligand can sometimes inhibit the reaction.
-
Issue 2: Significant Byproduct Formation
Q: I am observing significant byproduct formation, such as homocoupling, in my Sonogashira reaction. How can I improve the selectivity?
A: Byproduct formation in Sonogashira reactions often points to issues with the copper co-catalyst or palladium catalyst deactivation.
-
Copper Co-catalyst Issues: The copper(I) co-catalyst, while crucial for the reaction, can also promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Using a copper-free protocol can eliminate Glaser coupling. If using copper, ensure it is from a high-purity source.[1]
-
-
Palladium Catalyst Deactivation: As with other cross-coupling reactions, the palladium catalyst can be poisoned or agglomerate into inactive palladium black.
-
Solution: Use appropriate ligands to stabilize the palladium center. The choice of a bulky, electron-rich phosphine ligand can be beneficial.[1]
-
Q: My Heck reaction is producing a mixture of regioisomers and other byproducts. What can I do to increase the desired product's yield?
A: Poor selectivity in Heck reactions can be attributed to several factors, including catalyst instability and side reactions.
-
Catalyst Instability: The palladium catalyst may not be stable at the reaction temperature, leading to the formation of palladium black and reduced activity.[2]
-
Solution: Screen different ligands to find one that forms a more thermally stable palladium complex. Bidentate phosphine ligands can offer greater stability. Consider a lower reaction temperature with a longer reaction time.[1]
-
-
Isomerization of the Alkene: The double bond in the alkene partner may migrate, leading to a mixture of regioisomeric products.
-
Solution: The choice of ligand and solvent can influence the degree of isomerization. In some cases, adding a salt like lithium chloride can suppress this side reaction.[1]
-
-
Dehalogenation: The halide on the aryl halide can be replaced by a hydrogen atom.
-
Solution: This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[1]
-
Issue 3: Reaction Fails to Reach Completion
Q: My Buchwald-Hartwig amination starts but then stalls before all the starting material is consumed. What could be the reason?
A: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the reaction.[2]
-
Gradual Catalyst Decomposition: The active catalytic species may be slowly degrading over the course of the reaction due to thermal instability or reaction with impurities.[2]
-
Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic cycles.[2]
-
Solution: This can sometimes be overcome by using a higher catalyst loading or by screening different ligands that may be less susceptible to product inhibition.
-
-
Insolubility Issues: Poor solubility of reagents or the catalyst can lead to a stalled reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in cross-coupling reactions?
A1: Common catalyst poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes can irreversibly bind to and deactivate palladium catalysts.[1][7]
-
Halides: While necessary as leaving groups, excess halide ions can sometimes inhibit catalytic activity.[7]
-
Water: Can lead to unwanted side reactions like protodeboronation of boronic acids in Suzuki reactions and can deactivate some catalysts.[7][8] A low water content (<50 ppm) in the ionic liquid was found to be crucial for high yields in a specific Heck reaction system.[2]
-
Oxygen: Can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[1][2]
-
Carbon Monoxide, Cyanides, Sulfides, Sulfites, Phosphates, and Phosphites: These can strongly adsorb to metal surfaces and poison the catalyst.[3][9]
-
Organic Molecules: Nitriles, nitro compounds, oximes, and nitrogen-containing heterocycles can also act as catalyst poisons.[3][9]
Q2: How can I tell if my catalyst is poisoned or just deactivated?
A2: Catalyst poisoning is a chemical deactivation where impurities bind to the active sites, often leading to a sudden and significant drop in activity.[8] Deactivation can also occur through thermal degradation or mechanical loss.[8] A good diagnostic test is to run the reaction with highly purified reactants; if the catalyst's activity is restored, poisoning by impurities is the likely cause.[8]
Q3: Can I regenerate a poisoned catalyst?
A3: Regeneration is sometimes possible, depending on the catalyst and the poison. For heterogeneous catalysts, thermal regeneration (heating to high temperatures) can remove some contaminants like carbon deposits.[4] Chemical regeneration using solvents, acids, or bases can also be employed to dissolve and wash away poisons.[5] However, strongly chemisorbed poisons may be difficult to remove, and regeneration might not be feasible for homogeneous catalysts in solution.
Q4: What are catalyst scavengers and how do I use them?
A4: Catalyst scavengers are materials designed to bind and remove residual metal catalysts from a reaction mixture. This is particularly important in the pharmaceutical industry to ensure product purity.[10][11] They are often solid-supported materials with functional groups that have a high affinity for the metal, such as thiols.[10][12]
-
How to use: After the reaction is complete, the scavenger is added to the reaction mixture and stirred for a period of time (from minutes to overnight). The solid scavenger is then removed by filtration, leaving a solution with significantly reduced metal content.[11][13]
Q5: What is the best way to degas my solvents?
A5: The most effective method for degassing solvents is the freeze-pump-thaw technique. This involves freezing the solvent, applying a vacuum to remove gases from the solid, and then thawing the solvent. This cycle is typically repeated three times. For a less rigorous but often sufficient method, you can sparge the solvent by bubbling an inert gas (argon or nitrogen) through it for an extended period (e.g., 30-60 minutes).[6] Another rapid method involves evacuating a vessel containing the solvent under vacuum while sonicating, followed by backfilling with an inert gas, repeated 3-5 times.[5]
Data Presentation: Quantitative Impact of Poisons and Scavenger Efficiency
The following tables summarize quantitative data on the effects of common poisons on cross-coupling reactions and the efficiency of various palladium scavengers.
Table 1: Effect of Water Content on Cross-Coupling Reaction Yield
| Cross-Coupling Reaction | Catalyst System | Water Content | Yield (%) | Reference |
| Heck Coupling of Iodobenzene and Olefins | PdCl₂/Et₃N in Ionic Liquid | < 50 ppm | > 90% | [2] |
| Suzuki-Miyaura Coupling | PdCl₂(Lₙ@β-CD) | Neat Water | 80-100% | [14] |
| Heck Reaction of Eugenol and Iodobenzene | Pd(OAc)₂ | DMF:H₂O (4:1) | 79% (after 2h) | [15] |
Table 2: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) | Conditions | Reference |
| Biotage® MP-TMT | 33,000 | < 200 | > 99.4 | 5 equivalents, RT, overnight | [11][16] |
| Biotage® MP-TMT | 500-800 | < 10 | > 98 | 0.5% wt catalyst loading | [11][16] |
| Biotage® Si-Thiol | 800 | < 14.4 | > 98.2 | 0.2 mg/10 mL | [8] |
| Activated Carbon | 800 | ~100 | 88 | 2 g/10 mL | [8] |
| Microporous Polystyrene-bound TMT (MP-TMT) | 330 | 10-30 | ~91-97 | 0.20 wt, DMF, overnight | [10] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | 0.4 wt, recirculation | [10] |
| Binary Scavenger System (TMT + Activated Charcoal) | 2239 | 20 | 99.1 | 20 mol % TMT, 0.2 wt charcoal, DCM, 2h | [10] |
Experimental Protocols
1. Protocol for Degassing Solvents using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from solvents.
-
Materials: Schlenk flask, solvent to be degassed, liquid nitrogen, vacuum line.
-
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Securely clamp the flask.
-
Immerse the bottom of the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.
-
Once frozen, open the flask to a high vacuum line and evacuate for at least 5 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.[6]
-
2. Protocol for Setting Up an Air-Sensitive Cross-Coupling Reaction using a Schlenk Line
This protocol ensures that the reaction is performed under a strictly inert atmosphere.
-
Materials: Oven-dried glassware (reaction flask, condenser, etc.), Schlenk line, inert gas (argon or nitrogen), vacuum pump, reagents, and solvents.
-
Procedure:
-
Assemble the oven-dried glassware, including a magnetic stir bar, and connect it to the Schlenk line.
-
Evacuate the glassware using the vacuum pump and then backfill with inert gas. Repeat this evacuate-and-refill cycle three times to ensure an inert atmosphere.[9]
-
Under a positive pressure of inert gas, add the solid reagents (e.g., catalyst, ligand, base, and aryl halide) to the reaction flask.
-
Add the degassed solvent to the flask via a syringe or cannula.
-
Add any liquid reagents via syringe.
-
If heating, attach a condenser and ensure a continuous flow of inert gas through the system (usually via a bubbler).
-
Commence stirring and heating as required by the specific reaction protocol.
-
3. Protocol for Using a Catalyst Scavenger
This protocol describes the general procedure for removing residual palladium catalyst from a reaction mixture.
-
Materials: Completed reaction mixture, catalyst scavenger (e.g., SiliaBond Thiol), filtration apparatus (e.g., Büchner funnel with filter paper or a fritted funnel), and solvent for washing.
-
Procedure:
-
Once the cross-coupling reaction is complete, cool the mixture to room temperature.
-
Add the recommended amount of catalyst scavenger to the reaction mixture (typically 5-10 equivalents relative to the catalyst).
-
Stir the resulting slurry at room temperature for the recommended time (this can range from 30 minutes to overnight, depending on the scavenger and the specific reaction).
-
Monitor the removal of the catalyst by taking small aliquots and analyzing for palladium content (e.g., by ICP-MS), if possible.
-
Once scavenging is complete, filter the mixture to remove the solid-supported scavenger.
-
Wash the filter cake with a suitable solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, which now contain the purified product with significantly reduced palladium levels.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst poisoning and troubleshooting in cross-coupling reactions.
Caption: Common pathways for catalyst poisoning in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: A typical experimental workflow for setting up an air-sensitive reaction.
References
- 1. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. ucd.ie [ucd.ie]
- 9. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mcckf.com [mcckf.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Isoquinolin-3-amine and 1-Aminoisoquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-3-amine and 1-aminoisoquinoline are structural isomers that serve as crucial building blocks in medicinal chemistry. Their utility stems from the isoquinoline core, a privileged scaffold found in numerous biologically active natural products and synthetic compounds. While direct comparative studies on the biological activities of the parent amines are scarce in publicly available literature, a wealth of research has explored the potential of their derivatives in various therapeutic areas. This guide provides a comparative analysis of the biological activities of derivatives originating from the this compound and 1-aminoisoquinoline scaffolds, with a focus on their anticancer and antimicrobial properties. The data presented herein is primarily for substituted derivatives, highlighting the role of the parent amines as foundational structures for drug discovery.
The position of the amino group on the isoquinoline ring significantly influences the physicochemical properties and the three-dimensional structure of the resulting derivatives, which in turn dictates their interaction with biological targets. This guide aims to provide a clear, data-driven comparison to inform researchers in the design and development of novel therapeutics based on these versatile scaffolds.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of both this compound and 1-aminoisoquinoline have demonstrated significant potential as anticancer agents. The primary focus for this compound derivatives has been on 3-aminoisoquinolin-1(2H)-ones, while research on 1-aminoisoquinoline has explored a broader range of substitutions.
Quantitative Data: Anticancer Activity of Derivatives
The following table summarizes the in vitro anticancer activity of representative derivatives of this compound and 1-aminoisoquinoline against various cancer cell lines. It is important to note that these are not direct comparisons of the parent compounds but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.
| Derivative Scaffold | Compound | Cancer Cell Line | Activity (log GI₅₀) | Reference |
| This compound | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Average of 60 cell lines | -5.18 | [1] |
| 3-(1,3-Dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-one | Leukemia (RPMI-8226) | Growth Percentage: 34.33% | [1] | |
| 3-(1,3,5-Trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MDA-MB-468) | Growth Percentage: 15.70% | [1] | |
| 1-Aminoisoquinoline | 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | Hematological and solid tumor cell lines | Anti-proliferative effects observed | |
| 6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Cervical cancer cells | Potent cytotoxic effects |
Note: GI₅₀ represents the concentration for 50% growth inhibition.
Experimental Protocols: Anticancer Activity Assays
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the 3-aminoisoquinolin-1(2H)-one derivatives was determined using the National Cancer Institute's (NCI) 60-cell line screen.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
-
Cell Plating and Treatment: Cells are seeded in 96-well microtiter plates and incubated for 24 hours. Subsequently, the cells are treated with the test compounds at a single high dose or a range of five 10-fold dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: The absorbance is read on an automated plate reader. The growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) are calculated from the dose-response curves.[1]
Antimicrobial Activity: Emerging Potential
Derivatives of 1-aminoisoquinoline have shown promising activity against a range of bacterial pathogens, including drug-resistant strains. While there is less published data on the antimicrobial properties of this compound derivatives, the isoquinoline scaffold itself is known to be a component of many natural antimicrobial compounds.
Quantitative Data: Antimicrobial Activity of 1-Aminoisoquinoline Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for alkynyl derivatives of 1-aminoisoquinoline against various bacterial strains.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | VRE (ATCC 51575) MIC (µg/mL) | Reference |
| HSN584 | 4 | 4 | 4 | 4 | [2] |
| HSN739 | 2 | 2 | 2 | 1 | [2] |
| HSN490 | 2 | 2 | 2 | 2 | [2] |
Note: MIC is the minimum concentration of an antibacterial agent that prevents visible growth of a bacterium.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the 1-aminoisoquinoline derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Standard and clinical isolates of bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Signaling Pathways and Mechanisms of Action
The biological activity of these compounds is intrinsically linked to their ability to interact with specific molecular targets and modulate cellular signaling pathways. While the precise mechanisms for the parent amines are not well-defined, studies on their derivatives have shed light on their potential modes of action.
Caption: Drug discovery workflow using aminoisoquinoline scaffolds.
Many potent anticancer agents derived from these scaffolds function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. The diagram below illustrates a simplified signaling pathway that is often targeted by such inhibitors.
Caption: Inhibition of a generic cell signaling pathway.
Conclusion
While a direct comparison of the biological activities of this compound and 1-aminoisoquinoline is limited by the available data, the extensive research into their derivatives clearly demonstrates the immense potential of both scaffolds in drug discovery. Derivatives of this compound, particularly 3-aminoisoquinolin-1(2H)-ones, have emerged as promising anticancer agents. Concurrently, derivatives of 1-aminoisoquinoline have shown significant promise as both anticancer and antimicrobial agents.
The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. This guide provides a foundational understanding of the comparative biological potential of these two important classes of molecules, supported by quantitative data and experimental methodologies, to aid researchers in their quest for novel and effective therapeutics. Further research into the direct biological activities of the parent amines and a broader range of their simple derivatives would be highly valuable to the scientific community.
References
A Comparative Analysis of Isoquinoline and Quinoline Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline and quinoline scaffolds, both bicyclic aromatic heterocycles, are foundational structures in medicinal chemistry. While they are structural isomers, the seemingly subtle difference in the position of the nitrogen atom—position 2 in isoquinoline and position 1 in quinoline—imparts distinct physicochemical properties that translate into significant differences in their biological activities, metabolic fates, and toxicity profiles. This guide provides an objective, data-driven comparison of these two privileged scaffolds to aid researchers in drug discovery and development.
Core Structural and Physicochemical Differences
Quinoline and isoquinoline share the same chemical formula, C₉H₇N. The key distinction lies in the placement of the nitrogen atom within the fused pyridine ring.[1][2] This variation influences the electron distribution, dipole moment, and hydrogen bonding capacity of the molecules, which in turn affects their interactions with biological targets.[3]
| Property | Quinoline | Isoquinoline | Reference |
| Nitrogen Position | 1 | 2 | [1][2] |
| Basicity (pKa of conjugate acid) | ~4.9 | ~5.4 | [2] |
Isoquinoline is slightly more basic than quinoline, a factor that can influence its binding to biological targets and its pharmacokinetic properties.[2]
Biological Activity: A Tale of Two Scaffolds
Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] However, the specific therapeutic applications and potency of their derivatives can differ significantly.
Anticancer Activity
Derivatives of both scaffolds are prominent in oncology research, often targeting critical signaling pathways involved in cell proliferation and survival.[3][4]
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | Quinoline IC50 (µM) | Isoquinoline IC50 (µM) | Reference |
| Tyrosine Kinase Inhibitor | Gefitinib (Quinoline-based) | A549 (Lung) | 0.015 | - | [3] |
| Bosutinib (Quinoline-based) | K562 (Leukemia) | 0.03 | - | [3] | |
| Aza-rhomalein (Isoquinoline-based) | A549 (Lung) | - | 0.082 | [6] | |
| Topoisomerase Inhibitor | Camptothecin (Quinoline-related) | Various | Potent | - | [4] |
| Indotecan (Indoloisoquinoline) | P388 (Leukemia) | - | 0.004 | [6] | |
| General Cytotoxicity | 8-Hydroxyquinoline | Various | Varies | - | |
| Berberine (Isoquinoline alkaloid) | HepG2 (Liver) | - | 15.4 | [6] |
Note: Direct head-to-head comparisons are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration for differing experimental conditions.
Enzyme Inhibition
A primary mechanism of action for many quinoline and isoquinoline derivatives is the inhibition of key enzymes, particularly protein kinases.
Table 2: Comparative Kinase Inhibitory Activity (IC50 Values)
| Compound Class | Target Kinase | Quinoline Derivative IC50 (nM) | Isoquinoline Derivative IC50 (nM) | Reference |
| EGFR Inhibitors | EGFR | 15 | - | [7] |
| PI3K/mTOR Inhibitors | PI3Kα | 0.9 (Dactolisib) | - | [7] |
| mTOR | 1.4 (Dactolisib) | - | [7] | |
| Haspin Inhibitors | Haspin | - | 57 | [8] |
| Akt Inhibitors | Akt | - | 3550 | [6] |
Metabolism and Toxicity: A Critical Divergence
The metabolic pathways of quinoline and isoquinoline represent a crucial point of differentiation with significant toxicological implications.
Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive and genotoxic quinoline-5,6-epoxide.[9] This epoxide can covalently bind to DNA, leading to mutations and potentially initiating carcinogenesis.[9][10] In contrast, isoquinoline metabolism does not proceed through this epoxide pathway, and its metabolites are generally considered non-genotoxic.[9][10] This fundamental difference in biotransformation is a key factor in the distinct safety profiles of the two scaffolds.
Table 3: Comparative Genotoxicity
| Scaffold | Ames Test Result | Carcinogenicity | Reference |
| Quinoline | Mutagenic in Salmonella typhimurium | Hepatocarcinogen in mice and rats | [10] |
| Isoquinoline | Generally non-mutagenic | Not shown to be genotoxic | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of quinoline and isoquinoline derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (quinoline or isoquinoline derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer. Dispense the kinase reaction mixture into the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[9]
Ames Test for Mutagenicity
The Ames test is a biological assay to assess the mutagenic potential of chemical compounds using histidine-requiring strains of Salmonella typhimurium.[11][12]
Protocol:
-
Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains.
-
Metabolic Activation (Optional): If testing for metabolites, pre-incubate the test compound with a liver extract (S9 fraction) to simulate metabolic processes.
-
Exposure: Mix the bacterial culture with the test compound (with or without S9 mix) and a small amount of histidine/biotin in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number of spontaneous revertant colonies in the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of isoquinoline and quinoline scaffolds.
Caption: Metabolic pathway leading to the genotoxicity of the quinoline scaffold.
Caption: A generalized experimental workflow for screening kinase inhibitors.
Synthesis Overview
Classic synthetic routes are employed for the preparation of these scaffolds.
-
Isoquinoline Synthesis: The Bischler-Napieralski reaction is a key method, involving the acid-catalyzed cyclization of a β-phenylethylamide.[14][15]
-
Quinoline Synthesis: The Skraup synthesis is a traditional method that involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[16][17]
Caption: High-level overview of classic synthetic routes for isoquinoline and quinoline.
Conclusion
The choice between an isoquinoline and a quinoline scaffold in drug design is a critical decision with far-reaching implications for a compound's biological activity and safety profile. While both are versatile and have led to the development of numerous successful drugs, their fundamental differences must be carefully considered. The potential for genotoxicity associated with the quinoline core, arising from its metabolic activation to a reactive epoxide, necessitates thorough toxicological evaluation. In contrast, the isoquinoline scaffold generally presents a more favorable safety profile in this regard. Ultimately, the selection of either scaffold will depend on the specific therapeutic target, the desired structure-activity relationship, and a comprehensive assessment of the ADMET properties of the resulting derivatives.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. ijmphs.com [ijmphs.com]
- 5. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Validating Synthesized Isoquinoline Derivatives: A Comparative Guide to 1H NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. Among the arsenal of analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and powerful tool for the structural elucidation of organic molecules, including the medicinally significant isoquinoline scaffold. This guide provides an objective comparison of 1H NMR with other analytical methods for validating the structure of synthesized isoquinoline derivatives, supported by experimental data and detailed protocols.
The Power of 1H NMR in Structural Validation
1H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. By analyzing the chemical shift (δ), integration, and coupling constants (J) of the proton signals, one can piece together the molecular structure. For isoquinoline derivatives, 1H NMR is particularly useful for determining the substitution pattern on the bicyclic ring system.
A typical 1H NMR spectrum of an isoquinoline derivative will show distinct signals for the aromatic protons on the isoquinoline core, as well as signals for any substituents. The chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents, providing valuable clues about their positions.[1]
Comparative 1H NMR Data for Substituted Isoquinolines
The following table summarizes typical 1H NMR data for a selection of synthesized isoquinoline derivatives, showcasing the impact of different substituents on the chemical shifts of the isoquinoline protons.
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Isoquinoline | H-1 | 9.38 | s | - | [2] |
| H-3 | 8.03-8.01 | m | - | [2] | |
| H-4 | 7.68-7.58 | m | - | [2] | |
| H-5, H-6, H-7, H-8 | 7.68-7.58 | m | - | [2] | |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | H-1 | 8.14 | bs | - | [3] |
| H-5 | 6.60 | s | - | [3] | |
| H-8 | 6.60 | s | - | [3] | |
| -OCH3 | 3.78 | s | - | [3] | |
| 1-(4-chlorophenyl)-3-phenyl-isoquinoline | H-4 | 7.91 | d | 8.8 | [2] |
| Aromatic H | 7.19-7.39 | m | - | [2] | |
| 1-carboxy-6,7-dimethoxyisoquinoline | Aromatic H | 7.0-9.0 | m | - | [4] |
| -OCH3 | 3.7-4.0 | s | - | [4] | |
| -COOH | 10.0-13.0 | bs | - | [4] |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[4]
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Amount of Substance: Weigh 5-25 mg of the synthesized isoquinoline derivative for a standard 1H NMR spectrum.[5]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[5] The choice of solvent is critical as it should dissolve the compound without interfering with its signals.[6] Using a deuterated solvent prevents the large solvent proton signal from obscuring the analyte signals.[6]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[7]
-
Filtration: To ensure a homogeneous magnetic field, it is important to remove any solid particles. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Spectrometer Setup and Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp signals.
-
A standard 1H NMR experiment is run, which involves applying a radiofrequency pulse and acquiring the resulting free induction decay (FID).
-
The FID is then Fourier transformed to produce the final NMR spectrum.
3. Data Processing and Interpretation:
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative number of protons they represent.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals are analyzed to determine the connectivity of the protons.
Workflow for Synthesis and Validation of Isoquinoline Derivatives
The following diagram illustrates a typical workflow from the synthesis of an isoquinoline derivative to its structural validation using 1H NMR and other analytical techniques.
Caption: Workflow for the synthesis and structural validation of isoquinoline derivatives.
Comparison with Other Structural Elucidation Techniques
While 1H NMR is a cornerstone of structural validation, a multi-technique approach often provides the most definitive characterization.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Proton environment, connectivity, and relative abundance. | Rapid, non-destructive, provides detailed structural information in solution. | Can have overlapping signals in complex molecules.[8] |
| 13C NMR Spectroscopy | Number and chemical environment of unique carbon atoms. | Wide spectral width reduces signal overlap.[8] Provides direct information about the carbon skeleton.[9] | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[9] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed information about the connectivity of atoms. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal lattice.[1] | Provides the absolute structure with high accuracy.[10] | Requires a suitable single crystal, which can be difficult to grow.[1] The structure in the solid state may differ from the solution-state conformation. |
Logical Relationship of Analytical Techniques for Structural Validation
The interplay between different analytical techniques is crucial for a comprehensive structural validation.
Caption: Interrelation of analytical techniques for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR VERSUS 13C NMR [orgspectroscopyint.blogspot.com]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Isoquinoline-Based Inhibitors and Lapatinib in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, mechanisms, and experimental validation of isoquinoline-based inhibitors versus the established dual tyrosine kinase inhibitor, lapatinib.
This guide provides a comprehensive comparison of the therapeutic efficacy of isoquinoline-based inhibitors and lapatinib, a prominent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in drug discovery and development. While lapatinib's activity is focused on the HER2/EGFR signaling axis, the isoquinoline scaffold has demonstrated remarkable versatility, giving rise to inhibitors with diverse mechanisms of action, including the targeting of topoisomerase and the PI3K/Akt/mTOR pathway.
Executive Summary
Lapatinib is a potent, reversible, ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinases.[1] Its efficacy in HER2-positive breast cancer is well-established, and it is often used in combination with other chemotherapeutic agents.[2][3] The isoquinoline core, on the other hand, is a versatile pharmacophore that has been incorporated into a variety of inhibitors targeting different components of cellular signaling. This guide explores three distinct classes of isoquinoline-based inhibitors and compares their preclinical and clinical data with that of lapatinib:
-
Isoquinoline-Based EGFR/HER2 Inhibitors: These compounds, like lapatinib, target the HER2 and EGFR kinases but can offer improved selectivity and potency.
-
Isoquinoline-Based Topoisomerase Inhibitors: This class of inhibitors, exemplified by indenoisoquinolines, functions by trapping the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.[4][5]
-
Isoquinoline-Based PI3K/mTOR Inhibitors: These inhibitors target key nodes in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the quantitative data on the efficacy of lapatinib and various isoquinoline-based inhibitors from preclinical and clinical studies.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Inhibitor Class | Compound | Target(s) | Assay Type | Cell Line | IC50/GI50 (nM) | Reference |
| Dual EGFR/HER2 Inhibitor | Lapatinib | EGFR, HER2 | Kinase Assay | - | EGFR: 10.8, HER2: 9.3 | [1] |
| Cell Proliferation | BT474 (HER2+) | 100 | [1] | |||
| Cell Proliferation | SK-BR-3 (HER2+) | ~250 | [6] | |||
| Isoquinoline-Based EGFR/HER2 Inhibitor | Compound 14f | HER2-selective | Kinase Assay | - | HER2: 2.1, EGFR: >1000 | [2] |
| Cell Proliferation | SK-BR-3 (HER2+) | 30 | [2] | |||
| Compound 9a | EGFR/HER2 | Kinase Assay | - | HER2: 12, EGFR: 110 | [2] | |
| Cell Proliferation | SK-BR-3 (HER2+) | 120 | [2] | |||
| Isoquinoline-Based Topoisomerase Inhibitor | LMP400 (Indotecan) | Topoisomerase I | Cell Proliferation | Multiple | GI50 mean: 39 | [6] |
| LMP776 (Indimitecan) | Topoisomerase I | Cell Proliferation | Multiple | N/A | [4] | |
| Isoquinoline-Based PI3K/mTOR Inhibitor | NVP-BEZ235 | PI3Kα, β, γ, δ, mTOR | Kinase Assay | - | PI3Kα: 4, mTOR: 21 | [7] |
| Cell Proliferation | U87MG (PTEN null) | 10 | [7] |
Table 2: In Vivo Xenograft Model Data
| Inhibitor Class | Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Dual EGFR/HER2 Inhibitor | Lapatinib | HER2+ Breast Cancer | Nude Mice | 100 mg/kg, p.o., daily | Significant tumor growth suppression | [8] |
| Lapatinib + Trastuzumab | HER2+ Breast Cancer | Nude Mice | Lapatinib: 100 mg/kg, p.o., daily | Synergistic tumor growth inhibition | [9] | |
| Isoquinoline-Based Topoisomerase Inhibitor | LMP400 (Indotecan) | Ewing Sarcoma | PDX Mice | N/A | Induce tumor regression in 2 of 6 models | [10] |
| LMP776 (Indimitecan) | Solid Tumors/Lymphoma | Canine | MTD established | Antitumor activity observed | [4] | |
| Isoquinoline-Based PI3K/mTOR Inhibitor | NVP-BEZ235 | Ovarian/Prostate Cancer | N/A | N/A | Greater activity than single agents | [11] |
| Compound 7c (quinazoline-based) | Colorectal Cancer | N/A | N/A | Demonstrated tumor growth inhibition | [12] |
Note: Direct comparison of TGI across different studies should be done with caution due to variations in experimental models and methodologies.
Table 3: Clinical Trial Efficacy Data for Lapatinib
| Trial Name / Phase | Cancer Type | Treatment Arm | Median Overall Survival (OS) | Reference |
| EGF100151 (Phase III) | HER2+ Advanced Breast Cancer | Lapatinib + Capecitabine | 75.0 weeks | [2] |
| Capecitabine alone | 64.7 weeks | [2] | ||
| EGF104900 (Phase III) | HER2+ Metastatic Breast Cancer | Lapatinib + Trastuzumab | 14 months | [3] |
| Lapatinib alone | 9.5 months | [3] | ||
| DETECT III | HER2- Metastatic Breast Cancer with HER2+ CTCs | Standard Therapy + Lapatinib | 20.5 months | [1][13] |
| Standard Therapy alone | 9.1 months | [1][13] |
As of late 2025, many isoquinoline-based inhibitors are in earlier stages of clinical development, and thus extensive overall survival data is not yet available for direct comparison.[4][14]
Mechanisms of Action and Signaling Pathways
The distinct therapeutic activities of lapatinib and the various classes of isoquinoline-based inhibitors stem from their different molecular targets and mechanisms of action.
Lapatinib: Dual Inhibition of EGFR and HER2
Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[1] This dual inhibition blocks the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[15][16] Notably, prolonged exposure to lapatinib has been shown to downregulate the expression of topoisomerase IIα, which may have implications for combination therapies.[17][18] Lapatinib can also inhibit the PI3K/Akt/mTOR pathway.[9][15][19]
Figure 1: Lapatinib's inhibition of EGFR/HER2 signaling.
Isoquinoline-Based Inhibitors: A Diversity of Targets
The versatility of the isoquinoline scaffold allows for the development of inhibitors with distinct mechanisms of action.
1. Topoisomerase I Inhibition: Indenoisoquinoline derivatives, such as LMP400 and LMP776, represent a class of non-camptothecin topoisomerase I inhibitors.[4][5] They act by trapping the covalent complex formed between topoisomerase I and DNA during DNA replication and transcription.[20][21][22] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the replication machinery, ultimately triggering apoptosis.[23]
Figure 2: Mechanism of indenoisoquinoline topoisomerase I inhibitors.
2. PI3K/Akt/mTOR Pathway Inhibition: Several isoquinoline derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway.[12][24] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[25][26] By targeting key kinases in this cascade, such as PI3K and mTOR, these inhibitors can effectively block pro-survival signals and induce apoptosis.
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline-based inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents: Purified recombinant kinase, kinase buffer, ATP, substrate (e.g., a peptide or protein), and the test compound.
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo assay).
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Proliferation (MTT/XTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization and Absorbance Reading: For MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blotting for Phosphorylated Proteins
Objective: To detect and quantify the levels of phosphorylated proteins in a signaling pathway following treatment with an inhibitor.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Figure 4: General workflow for in vivo tumor xenograft studies.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.
Conclusion and Future Directions
This comparative guide highlights the distinct yet complementary roles of lapatinib and isoquinoline-based inhibitors in oncology research. Lapatinib remains a clinically important therapeutic agent for HER2-positive breast cancer, with a well-defined mechanism of action targeting the EGFR/HER2 axis. The isoquinoline scaffold, in contrast, demonstrates remarkable chemical tractability, enabling the development of inhibitors with diverse mechanisms of action that target other critical cancer-related pathways, such as DNA replication and the PI3K/Akt/mTOR signaling cascade.
For researchers and drug development professionals, the choice between pursuing a lapatinib-like inhibitor or an isoquinoline-based compound will depend on the specific therapeutic strategy. For indications driven by HER2/EGFR dysregulation, further optimization of isoquinoline-based inhibitors to enhance selectivity and overcome resistance mechanisms could be a fruitful avenue. For cancers with alterations in other pathways, the isoquinoline scaffold provides a rich starting point for the design of novel inhibitors targeting topoisomerase, PI3K/mTOR, and potentially other emerging targets.
The continued exploration of both established drugs like lapatinib and versatile scaffolds like isoquinoline will undoubtedly contribute to the expansion of the therapeutic arsenal against cancer. Future research should focus on head-to-head preclinical and clinical comparisons to better define the optimal patient populations and combination strategies for these different classes of inhibitors.
References
- 1. Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]
- 2. Lapatinib Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overall survival benefit with lapatinib in combination with trastuzumab for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: final results from the EGF104900 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Inhibition of mTOR Improves Lapatinib Sensitivity in HER2-Overexpressing Breast Cancer Cells with Primary Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. mdpi.com [mdpi.com]
- 15. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Treatment with gefitinib or lapatinib induces drug resistance through downregulation of topoisomerase IIα expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with Gefitinib or Lapatinib Induces Drug Resistance through Downregulation of Topoisomerase IIα Expression [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 23. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 26. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 3-Aminoisoquinoline Analogs: A Comparative Guide for Drug Development Professionals
A comprehensive analysis of 3-aminoisoquinoline analogs reveals key structural determinants for anticancer activity, with several compounds demonstrating potent inhibition of cancer cell growth. This guide provides a comparative overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and visualization of key signaling pathways implicated in their mechanism of action.
Researchers in oncology and drug discovery have shown significant interest in the 3-aminoisoquinoline scaffold due to its potential as a core structure for novel therapeutic agents. Particularly, 3-aminoisoquinolin-1(2H)-one derivatives have emerged as a promising class of compounds with significant anticancer properties. This guide synthesizes findings from key studies to provide a comparative analysis of these analogs, focusing on their structure-activity relationship (SAR) as inhibitors of cancer cell proliferation.
Comparative Anticancer Activity of 3-Aminoisoquinoline Analogs
A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The results highlight the critical role of the substituent at the 3-amino position in determining the anticancer potency. The data, presented as the concentration required to cause 50% growth inhibition (GI50), reveals that heterocyclic substituents at this position are particularly favorable for activity.
Among the tested compounds, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) was identified as a lead compound, exhibiting the most potent and broad-spectrum anticancer activity.[1] The tables below summarize the anticancer activity of key 3-aminoisoquinoline analogs, providing a clear comparison of their efficacy against various cancer cell lines.
| Compound ID | R Group (Substituent at 3-amino position) | Average log(GI50) | Notes |
| 10 | Pyrazol-3-yl | -4.8 | Moderate Activity |
| 11 | 1-Methyl-1H-pyrazol-3-yl | -4.7 | Moderate Activity |
| 12 | 1,3-Thiazol-2-yl | -5.18 | Most Potent Analog |
| 13 | Phenyl | Inactive | - |
| 14 | 4-Fluorophenyl | Inactive | - |
Table 1: Comparative in vitro anticancer activity of 3-aminoisoquinoline analogs from the NCI-60 screen. The average log(GI50) represents the mean logarithmic concentration of the compound that causes 50% cell growth inhibition across the 60 cell lines. A more negative value indicates higher potency. Data sourced from Potikha et al., 2021.[1]
| Cell Line | Cancer Type | GI50 (µM) for Compound 12 | GI50 (µM) for 5-Fluorouracil (Reference) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.08 | 0.03 |
| K-562 | Leukemia | 0.11 | 0.12 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | 0.15 | >100 |
| HOP-92 | NSCLC | 0.12 | 1.9 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.07 | 0.04 |
| HCT-116 | Colon | 0.10 | 0.04 |
| CNS Cancer | |||
| SF-295 | CNS | 0.09 | 1.1 |
| U251 | CNS | 0.11 | 0.8 |
| Melanoma | |||
| MALME-3M | Melanoma | 0.07 | 0.05 |
| SK-MEL-5 | Melanoma | 0.06 | 0.05 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | 0.12 | 1.2 |
| OVCAR-8 | Ovarian | 0.10 | 0.9 |
| Renal Cancer | |||
| 786-0 | Renal | 0.09 | 2.1 |
| UO-31 | Renal | 0.07 | 1.5 |
| Prostate Cancer | |||
| PC-3 | Prostate | 0.13 | 1.3 |
| DU-145 | Prostate | 0.11 | 1.1 |
| Breast Cancer | |||
| MCF7 | Breast | 0.07 | 0.04 |
| MDA-MB-231 | Breast | 0.10 | 2.3 |
Table 2: GI50 values of the lead compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) and the reference drug 5-Fluorouracil against a selection of human cancer cell lines. Data presented in micromolar (µM) concentrations.[1]
Experimental Protocols
Synthesis of 3-(Hetaryl/Aryl)aminoisoquinolin-1(2H)-ones
A general and convenient method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This method allows for the variation of the substituent at the 3-amino group, which is crucial for SAR studies.
General Procedure:
-
Cyclization of 2-(cyanomethyl)benzoic acid: A solution of 2-(cyanomethyl)benzoic acid in an appropriate solvent (e.g., acetic anhydride) is heated under reflux to yield the corresponding oxazinone intermediate.
-
Aminolysis of the oxazinone: The intermediate is then treated with the desired hetaryl or aryl amine in a suitable solvent (e.g., ethanol or dioxane) at reflux to yield the final 3-(hetaryl/aryl)aminoisoquinolin-1(2H)-one derivative.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
For specific reaction conditions, including stoichiometry, temperature, and reaction times for each analog, please refer to the detailed experimental section of the primary literature.[1]
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
The anticancer activity of the 3-aminoisoquinoline analogs was determined using the National Cancer Institute's 60 human tumor cell line screen, which employs the sulforhodamine B (SRB) assay to measure cell proliferation.
Protocol:
-
Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: The test compounds are solubilized in DMSO and serially diluted in cell culture medium. Aliquots of the diluted compounds are added to the wells to achieve a range of final concentrations (typically from 10⁻⁴ to 10⁻⁸ M). A control group with DMSO alone is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB is solubilized with 10 mM Tris base, and the absorbance is read on a plate reader at 515 nm.
-
Data Analysis: The percentage of cell growth is calculated relative to the untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.
Key Signaling Pathways
The anticancer activity of 3-aminoisoquinoline analogs is believed to be mediated through the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis. Two such important targets are Cell Division Cycle 25B (CDC25B) phosphatase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
CDC25B Signaling Pathway in G2/M Transition
CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle by activating the Cyclin B/CDK1 complex. Overexpression of CDC25B is observed in various cancers, making it an attractive target for anticancer drug development. Inhibition of CDC25B leads to cell cycle arrest at the G2/M checkpoint and prevents cancer cell proliferation.
References
A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of Isoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of isoquinolin-3-amine. This compound and its derivatives are significant scaffolds in medicinal chemistry.[1] Accurate identification and characterization of these compounds are critical for drug development, quality control, and impurity profiling to ensure the safety and efficacy of pharmaceutical products.[2] This document outlines the superior capabilities of HRMS, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry (HRMS) for Definitive Characterization
HRMS, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the analysis of pharmaceutical compounds.[3] Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide high mass accuracy (typically < 5 ppm) and resolving power (> 80,000), enabling the determination of elemental compositions and the differentiation of compounds with very similar molecular weights.[4][5] This level of detail is crucial for the unambiguous identification of active pharmaceutical ingredients (APIs), their metabolites, and trace-level impurities.[5][6]
Key Advantages of HRMS:
-
High Specificity: Provides exact mass measurements, allowing for the determination of elemental composition.
-
High Sensitivity: Capable of detecting and identifying impurities at very low concentrations.[6]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments on HRMS instruments reveal characteristic fragmentation patterns that help in elucidating the chemical structure.[7][8]
Comparison of Analytical Techniques
While HRMS offers significant advantages, other analytical techniques are also employed for the characterization of pharmaceutical compounds. The choice of technique often depends on the specific analytical goal, such as routine quality control versus the identification of an unknown impurity. The following table compares HRMS with alternative methods.
| Technique | Principle | Sensitivity | Specificity/Resolution | Primary Application | Limitations |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Separation by liquid chromatography followed by high-accuracy mass-to-charge ratio measurement.[6] | Very High (down to 0.001% for impurities)[6] | Very High | Definitive identification, structural elucidation of unknowns, impurity profiling.[3] | High instrument cost, complex data analysis.[9] |
| HPLC-UV | Separation by liquid chromatography followed by detection using UV-Vis absorption.[10] | Moderate | Moderate | Routine quantification, purity checks for known compounds. | Requires chromophores, co-eluting species can interfere, limited identification power. |
| GC-MS (Low Resolution) | Separation of volatile compounds by gas chromatography followed by mass spectrometry.[2] | High | Moderate | Analysis of volatile and thermally stable compounds, residual solvents.[2] | Requires derivatization for non-volatile compounds, lower mass accuracy. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei for detailed structural elucidation.[1] | Low | Very High | Unambiguous structure determination of pure compounds.[1] | Low sensitivity (requires mg of sample), complex for mixtures, expensive.[9] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation to identify functional groups in a molecule.[2] | Moderate | Low | Identification of functional groups, polymorph screening. | Provides limited structural information, not suitable for complex mixtures. |
Quantitative Data Summary for this compound
High-resolution mass spectrometry provides a wealth of data for the confident identification of this compound (Molecular Formula: C₉H₈N₂; Molecular Weight: 144.17 g/mol ).[1][11]
| Parameter | Value | Significance |
| Monoisotopic Mass | 144.06875 Da | The exact mass of the most abundant isotope, used for high-accuracy identification. |
| Precursor Ion [M+H]⁺ | 145.07603 m/z | The protonated molecule observed in positive ion mode ESI-HRMS. |
| Key MS/MS Fragment Ions | 117 m/z, 89 m/z[12] | Characteristic fragments formed by collision-induced dissociation, used to confirm the isoquinoline core structure.[7][8] |
| Mass Accuracy | < 2 ppm | Routine accuracy for modern HRMS instruments, ensuring high confidence in elemental composition assignment.[5] |
Experimental Protocols
1. Sample Preparation
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol or acetonitrile. Working solutions for LC-HRMS analysis are then prepared by diluting the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.
2. LC-HRMS Analysis
The following protocol is a typical starting point for the analysis of isoquinoline alkaloids and can be adapted for this compound.[13][14][15]
-
Instrumentation: A high-performance liquid chromatography system coupled to a Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[15]
-
LC Column: A C18 reversed-phase column (e.g., Zorbax Stable Bond RP-18, 150 mm × 2.1 mm, 3.5 µm) is commonly used.[13][16]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the compound. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
-
Injection Volume: 1 - 10 µL.[15]
-
HRMS Parameters (Positive ESI Mode):
-
Ionization Mode: ESI Positive[7]
-
Mass Range: 50 - 500 m/z
-
Data Acquisition: Full scan mode for precursor ion identification and targeted MS/MS or data-dependent acquisition (DDA) for fragmentation analysis.
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to obtain comprehensive fragmentation data.
-
Visualizations
The following diagrams illustrate typical workflows and decision-making processes in the analytical characterization of pharmaceutical compounds.
Caption: Experimental workflow for impurity characterization using LC-HRMS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. biomedres.us [biomedres.us]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. soeagra.com [soeagra.com]
- 11. 3-Aminoisoquinoline 97 25475-67-6 [sigmaaldrich.com]
- 12. This compound | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Isoquinoline Alkaloids Components in <italic style="font-style: italic">Corydalis Suaveolens </italic>Hance<italic style="font-style: italic"> </italic>Based on UPLC-Q-Orbitrap-HRMS Technique [fxcsxb.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of In Vitro Biological Assay Results
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of in vitro biological assay results is paramount. Cross-validation is a critical process to confirm that an assay is performing as expected and that the data generated are accurate and consistent. This guide provides a comparative overview of methodologies for cross-validating in vitro biological assay results, complete with supporting experimental protocols and data presentation formats.
The journey of a novel compound from the lab to a potential therapeutic relies on robust in vitro data. Cross-validation becomes essential when comparing results across different assay formats, between laboratories, or even between different batches of reagents.[1] This process helps to identify and mitigate potential variability, ensuring the integrity of the data that informs critical decisions in the drug development pipeline.
Key Validation Parameters: A Comparative Overview
The validation of an in vitro assay is a prerequisite for its use in a regulated environment and is guided by international standards such as those from the International Council for Harmonisation (ICH). A thorough validation process is fundamental to de-risking drug development projects at an early stage.[2] The core validation parameters are summarized below, with special considerations for ensuring comparability between assays.
| Validation Parameter | Description | Key Considerations for Cross-Validation | Alternative Approaches/Methodologies |
| Specificity/Selectivity | The ability of the assay to measure the analyte of interest unequivocally in the presence of other components.[2] | Ensure that matrix effects or interfering substances are consistent between the assays being compared. Different assay formats may have different susceptibilities to interference. | - Orthogonal assays employing different detection principles.[2]- Mass spectrometry-based detection to confirm the identity of the analyte.[2] |
| Accuracy | The closeness of the measured value to the true or accepted reference value.[2] | Compare the recovery of a known amount of analyte spiked into the sample matrix in both assays. Differences in extraction efficiency or matrix effects can lead to discrepancies. | - Use of certified reference materials.- Comparison to a "gold standard" method. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] | Assess intra-assay (repeatability) and inter-assay (intermediate precision) variability for both methods. A statistically significant difference in precision may indicate that one assay is more robust. | - Analysis of Variance (ANOVA) to partition sources of variability.[3]- Bland-Altman analysis to assess the agreement between two quantitative measurements.[4] |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range.[2] | The linear range of the two assays should be comparable and cover the expected concentrations of the samples. Non-linearity in one assay can lead to erroneous conclusions when comparing results. | - Use of different mathematical models to fit the calibration curve (e.g., linear, quadratic).- Transformation of data (e.g., logarithmic) to achieve linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] | The LOD of both assays should be appropriate for the intended application. A significant difference in LOD may render one assay unsuitable for certain samples. | - Signal-to-noise ratio.- Standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] | The LOQ should be established for both assays and be relevant to the concentrations of the analyte in the study samples. | - Determination based on a target precision and accuracy level (e.g., <20% CV and 80-120% recovery). |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[5] | Assess the impact of minor changes in experimental conditions (e.g., incubation time, temperature) on the results of both assays to identify potential sources of variability. | - Design of Experiments (DoE) to systematically investigate the effect of multiple parameters. |
Statistical Methods for Comparing Assay Results
A cornerstone of cross-validation is the statistical comparison of the data generated by the different assays. The choice of statistical method depends on the nature of the data and the specific question being addressed. For dose-response curves, which are common in in vitro pharmacology, several methods are used.[1]
| Statistical Method | Description | Advantages | Disadvantages | Typical Use Case |
| Parallel Line Analysis (PLA) | Analyzes the linear portion of dose-response curves, assuming that the test and standard preparations behave similarly and their dose-response lines are parallel.[1] | Simple to implement and interpret.[1] | Only utilizes a portion of the dose-response curve, potentially losing information. Requires careful dose selection to ensure linearity.[1] | Assays where a clear linear response range is observed and a full sigmoidal curve cannot be generated.[1] |
| 4-Parameter Logistic (4PL) Curve Fitting | A sigmoidal curve model that describes the entire dose-response relationship, from the lower to the upper asymptote.[1] | Utilizes the full range of data, providing a more comprehensive analysis. Can determine key parameters like EC50 (potency), slope, and asymptotes.[1] | Requires more complex non-linear regression software. The model may not be appropriate for all dose-response relationships. | The most common method for analyzing sigmoidal dose-response curves in drug discovery. |
| F-statistic | A statistical test used to assess the similarity of two dose-response curves by comparing the residual variance of a full model (separate curves) to a reduced model (shared parameters).[1] | Provides a quantitative measure of curve similarity.[1] | The interpretation of the p-value can be complex and depends on the specific null hypothesis being tested. | To statistically determine if two dose-response curves are significantly different. |
| Equivalence Testing | A statistical approach used to demonstrate that two methods produce results that are close enough to be considered equivalent. | Provides a direct assessment of equivalence rather than just the absence of a significant difference. | Requires defining an equivalence margin, which can be subjective. | When the goal is to demonstrate that a new assay can replace an existing one without a meaningful change in the results. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing variability and ensuring the reproducibility of results.[6] Below is an example protocol for a common in vitro cytotoxicity assay, the MTT assay, which is often used to assess the effect of a compound on cell viability.[2]
Protocol 1: MTT Cytotoxicity Assay
1. Cell Seeding:
- Seed cells (e.g., HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin) in cell culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the log of the compound concentration and fit the data to a 4-parameter logistic model to determine the EC50 value.
Data Visualization
Clear and concise data visualization is essential for interpreting and communicating the results of cross-validation studies. Diagrams created using the DOT language can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
Caption: Logical workflow for the cross-validation of two in vitro assays.
By following a structured approach to cross-validation that incorporates robust experimental design, appropriate statistical analysis, and clear data visualization, researchers can ensure the quality and reliability of their in vitro biological assay results, ultimately contributing to more informed and successful drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Analysis and Interpretation of Method-Comparison Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdclabs.com [cmdclabs.com]
A Comparative Analysis of Basicity in Quinoline and Isoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of the structural isomers, quinoline and isoquinoline. Basicity, a critical parameter in drug design and development, influences a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and receptor binding. This document summarizes key experimental data, outlines common experimental protocols for pKa determination, and explores the underlying structural factors that govern the basicity of these two important heterocyclic compounds.
Quantitative Comparison of Basicity
The basicity of a compound is quantitatively expressed by the pKa value of its conjugate acid. A higher pKa value indicates a stronger base. Experimental data consistently show that isoquinoline is a stronger base than quinoline.
| Compound | Structure | pKa of Conjugate Acid |
| Quinoline | 4.85 - 4.94[1][2] | |
| Isoquinoline | 5.1 - 5.46[1][2][3] |
Structural Factors Influencing Basicity
Quinoline and isoquinoline are isomeric aromatic heterocycles, composed of a benzene ring fused to a pyridine ring.[4][5] Their basicity stems from the lone pair of electrons on the nitrogen atom, which is not involved in the aromatic π-system and is available for protonation.[4][6] Despite their structural similarity, the difference in the position of the nitrogen atom leads to a significant difference in their basicity.
-
Quinoline : The nitrogen atom is at position 1. The lone pair on the nitrogen experiences steric hindrance from the hydrogen atom at the C8 position on the adjacent benzene ring (a "peri" interaction). This steric repulsion makes the lone pair less accessible to incoming protons and hinders the solvation of the resulting positively charged quinolinium ion.[2][7]
-
Isoquinoline : The nitrogen atom is at position 2. In this configuration, the nitrogen's lone pair is directed away from the fused benzene ring, resulting in minimal steric hindrance.[7] This greater accessibility facilitates both protonation and the solvation of the conjugate acid (isoquinolinium ion), rendering isoquinoline the stronger base.[7]
The following diagram illustrates the relationship between the molecular structure and the resulting basicity.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental procedure in chemical analysis. Several robust methods are available, with spectrophotometry and potentiometric titration being the most common.
General Protocol: Spectrophotometric pKa Determination
This method relies on the principle that the ionized and unionized forms of a compound have different UV-Visible absorption spectra. By measuring the absorbance of a solution at various pH values, a titration curve can be generated to determine the pKa.
1. Preparation:
- Prepare a stock solution of the analyte (quinoline or isoquinoline) in a suitable solvent (e.g., methanol or water).
- Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 8).
2. Measurement:
- Add a small, constant volume of the analyte stock solution to each buffer solution to create a series of samples with varying pH.
- Determine the wavelength of maximum absorbance difference (λ_max) between the fully protonated and neutral species by scanning the spectra at very low and very high pH.
- Measure the absorbance of each sample at this predetermined λ_max.
3. Data Analysis:
- Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.[8]
- The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[8] This can be determined by finding the midpoint of the curve or by using appropriate software for non-linear regression analysis.
The workflow for this experimental procedure is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 7. Why isoquinoline is more basic than quinoline? Give reason. - askIITians [askiitians.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Isoquinoline Derivatives Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer therapeutics has led to the extensive investigation of isoquinoline-based compounds. This guide provides a comparative analysis of newly developed isoquinoline derivatives against established anticancer agents, supported by experimental data from recent studies. We delve into their cytotoxic effects, mechanisms of action through key signaling pathways, and provide detailed protocols for essential evaluation assays.
Data Presentation: Comparative Cytotoxicity
The efficacy of novel anticancer compounds is primarily assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
The following tables summarize the IC50 values for representative new isoquinoline derivatives compared to well-known anticancer drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil across a panel of human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Isoquinoline Derivatives and Standard Anticancer Drugs
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| New Isoquinoline Derivatives | |||||
| Compound 1b (4-methylsulfonyl) | A549 | Lung Cancer | <3.90 | Cisplatin | 3.90[1] |
| Compound 1c (3,4-methylenedioxy) | A549 | Lung Cancer | <3.90 | Cisplatin | 3.90[1] |
| Compound 8 | MCF-7 | Breast Cancer | 2.4 - 5.7 | 5-Fluorouracil | >5.7[1] |
| Compound 8 | MDA-MB-231 | Breast Cancer | 2.4 - 5.7 | 5-Fluorouracil | >5.7[1] |
| Compound 15c | U251 | Glioblastoma | 36 | Temozolomide | 176.5[1] |
| Compound 15c | MDA-MB-231 | Breast Cancer | 21 | Doxorubicin | 0.28[1] |
| B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | Cisplatin (DDP) | Not directly compared in study[2][3] |
| C26001 | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | Cisplatin (DDP) | Not directly compared in study[2][3] |
| F10 | Various | Human Cancers | Potent | Not specified | Not specified[4] |
| Compound 7e | A549 | Lung Cancer | 0.155 | Doxorubicin | Not specified in direct comparison[5] |
| Compound 8d | MCF-7 | Breast Cancer | 0.170 | Doxorubicin | Not specified in direct comparison[5] |
| Known Anticancer Agents | |||||
| Doxorubicin | MCF-7 | Breast Cancer | - | - | - |
| Cisplatin | A549 | Lung Cancer | - | - | - |
| 5-Fluorouracil | HCT-15 | Colorectal Cancer | - | - | - |
| Temozolomide | U251 | Glioblastoma | - | - | - |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions between studies.
Mechanisms of Action: Signaling Pathways
Isoquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][6] These processes are often triggered by the modulation of critical signaling pathways that are frequently dysregulated in cancer.
1. Apoptosis Induction:
Many isoquinoline compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include the activation of caspases, modulation of the Bcl-2 family of proteins, and the production of reactive oxygen species (ROS).[1][2] Some derivatives have also been shown to target and inhibit Inhibitor of Apoptosis Proteins (IAPs), further promoting cancer cell death.[3][7]
Caption: Generalized apoptosis signaling pathway targeted by isoquinoline derivatives.
2. Cell Cycle Arrest:
By interfering with the cell cycle machinery, isoquinoline derivatives can halt the proliferation of cancer cells.[2][6] This is often achieved by affecting the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). Arrest can occur at different phases of the cell cycle, including G0/G1, S, or G2/M, preventing the cell from progressing to mitosis.[1][8]
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers | MDPI [mdpi.com]
A Comparative Analysis of Isoquinoline-Based Compounds: Translating In Vitro Promise to In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this process is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of several prominent isoquinoline-based compounds, a class of naturally occurring and synthetic molecules with diverse pharmacological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to offer a clearer perspective on the therapeutic potential and translational challenges of these compounds.
Unveiling the Therapeutic Potential of Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse family of natural products that have long been a source of important pharmaceuticals.[1][2] From the analgesic properties of morphine to the antimicrobial effects of berberine, these compounds have demonstrated a wide array of biological activities.[1] This guide will focus on the anticancer and antiviral properties of four key isoquinoline-based compounds: Berberine, Noscapine, Sanguinarine, and Emetine.
Berberine: A Multifaceted Agent in Cancer Therapy
Berberine, an isoquinoline alkaloid extracted from several medicinal plants, has shown significant anticancer activity in both preclinical in vitro and in vivo models.[3][4] Its mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, suppression of migration, induction of cell cycle arrest, and apoptosis.[3]
Quantitative Efficacy Data: Berberine
| In Vitro Metric | Cell Line | Value | In Vivo Metric | Animal Model | Dose | Efficacy |
| IC50 | Murine Melanoma B16 | Cytotoxic | Tumor Volume Reduction | C57BL/6 Mice with B16 Melanoma | 10 mg/kg | 26.2% reduction by day 16[5] |
| IC50 | Colorectal Cancer Cells (SW620, HT29) | Not Specified | Tumor Growth Inhibition | Xenograft Mice Model | Not Specified | Significant suppression of tumor growth[4] |
| DNA Synthesis Inhibition | Pancreatic Cancer (MiaPaCa-2) | 82% at 3 µM | Tumor Growth Inhibition | Prostate Cancer Xenograft with IR | 5 or 10 mg/kg | 66.6% and 75.9% inhibition, respectively[6] |
| DNA Synthesis Inhibition | Pancreatic Cancer (PANC-1) | 76% at 3 µM | Tumor Weight Reduction | B16F10 Melanoma Xenograft (with doxorubicin) | Not Specified | 78% reduction[7] |
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of berberine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Model:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives berberine via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathway and Experimental Workflow:
Noscapine: From Cough Suppressant to Anticancer Hopeful
Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy, has a long history of use as a cough suppressant.[8] More recently, it has garnered attention for its potential as a non-toxic anticancer agent that works by disrupting microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[8][9]
Quantitative Efficacy Data: Noscapine
| In Vitro Metric | Cell Line | Value | In Vivo Metric | Animal Model | Dose | Efficacy |
| IC50 | Non-Small Cell Lung Cancer (H460) | 34.7 ± 2.5 µM[9] | Tumor Volume Reduction | H460 Xenograft Mice | 550 mg/kg/day (oral) | 86% reduction[9] |
| IC50 | Triple Negative Breast Cancer (MDA-MB-231) | 36.16 ± 3.76 µM[10] | Tumor Volume Reduction | MDA-MB-231 Xenograft Mice | 300 mg/kg (with Doxorubicin) | 82.9 ± 4.5% reduction[10] |
| IC50 | Triple Negative Breast Cancer (MDA-MB-468) | 42.7 ± 4.3 µM[10] | Tumor Volume Reduction | H460 Xenograft Mice (with Cisplatin) | 300 mg/kg (oral) | 78.1 ± 7.5% reduction[11] |
| IC50 | 4T1 Mammary Carcinoma | 215.5 µM | Tumor Growth Inhibition | 4T1 Mammary Carcinoma Murine Model | Not Specified | More effective than parent noscapine[12] |
Experimental Protocols:
In Vitro Apoptosis Assay (TUNEL Assay):
-
Culture cells on coverslips and treat with Noscapine.
-
Fix the cells with a crosslinking agent (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize the labeled cells using fluorescence microscopy.
In Vivo Antitumor Efficacy Study: The protocol is similar to the xenograft model described for Berberine, with oral gavage being a common route of administration for Noscapine.[9][10][11]
Signaling Pathway and Experimental Workflow:
Sanguinarine: A Potent Inducer of Apoptosis
Sanguinarine, a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has demonstrated potent anticancer and antifungal activities.[13][14][15] Its anticancer effects are largely attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell types.[14][16]
Quantitative Efficacy Data: Sanguinarine
| In Vitro Metric | Cell Line | Value | In Vivo Metric | Animal Model | Dose | Efficacy |
| MICs | Candida albicans clinical isolates | 112.8–150.5 μM[13] | Fungal Burden Reduction | Murine model of candidiasis | 1.5 and 2.5 mg/kg/d | Significant reduction in kidney fungal burden[13] |
| Proliferation Inhibition | Cervical Cancer (HeLa) | Dose-dependent decrease | Tumor Growth Inhibition | Athymic nude mice with HeLa xenografts | Not Specified | Significant inhibition of tumor growth[17] |
| Proliferation Inhibition | Colon Cancer (DHD/K12/TRb) | Dose-dependent | Tumor Growth Inhibition | Rat model with DHD/K12/TRb tumors | Not Specified | >70% inhibition[15] |
Experimental Protocols:
In Vitro Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with Sanguinarine for a specified time.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
In Vivo Antifungal Efficacy Model:
-
Mice are systemically infected with a pathogenic strain of Candida albicans.
-
The treatment group receives Sanguinarine, while the control group receives a vehicle.
-
The survival rate and body weight of the mice are monitored daily.
-
At the end of the experiment, organs such as the kidneys and lungs are harvested to determine the fungal burden by plating homogenized tissue on selective agar.
Signaling Pathway and Experimental Workflow:
Emetine: A Potent Antiviral with a Narrow Therapeutic Window
Emetine, an isoquinoline alkaloid derived from the ipecacuanha plant, has been historically used as an emetic and for the treatment of amebiasis. More recently, it has shown potent in vitro activity against a broad spectrum of viruses, including coronaviruses.[18][19][20] However, its clinical use has been limited by concerns about cardiotoxicity.[19]
Quantitative Efficacy Data: Emetine
| In Vitro Metric | Virus | Cell Line | Value | In Vivo Metric | Animal Model | Dose | Efficacy | |---|---|---|---|---|---|---| | EC50 | SARS-CoV-2 | Vero | 0.147 nM[18] | Embryo Protection | IBV-infected Chicken Embryo | 2.3 ng/egg | Dose-dependent protection[18] | | IC50 | HCoV-OC43 | Vero E6 | 40 nM[19] | Effective Lung Concentration | Animal Model | 1 mg/kg (single oral dose) | 1.8 µM at 12 hours[21] | | EC50 | Enterovirus A71 | RD cells | 49 nM[20] | Not Available | | | | | IC50 | HIV-1 Reverse Transcriptase | In vitro assay | 0.01 mM (blocks 50%)[22] | Not Available | | | |
Experimental Protocols:
In Vitro Antiviral Plaque Assay:
-
Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Infect the cells with a known amount of virus in the presence of varying concentrations of Emetine.
-
After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of progeny virus.
-
After a further incubation period, the cells are fixed and stained (e.g., with crystal violet).
-
Viral plaques (areas of dead or lysed cells) are counted, and the reduction in plaque number in the presence of the drug is used to calculate the antiviral activity.
In Ovo Antiviral Efficacy Model (Chicken Embryo):
-
Fertilized chicken eggs are incubated to an appropriate developmental stage.
-
A non-lethal dose of the test compound (Emetine) is administered into the allantoic cavity.
-
The embryos are then challenged with a virulent strain of the virus (e.g., Infectious Bronchitis Virus, a coronavirus).
-
The survival of the embryos and their developmental stage are monitored over time.
-
The viral load in the allantoic fluid can be quantified using methods like RT-qPCR.
Signaling Pathway and Experimental Workflow:
Conclusion: Bridging the Gap Between Bench and Bedside
The isoquinoline-based compounds discussed herein exemplify both the promise and the peril of drug development. While potent in vitro activities are a crucial first step, the successful translation to in vivo efficacy and ultimately clinical utility depends on a multitude of factors including pharmacokinetics, bioavailability, and toxicity. Berberine and Noscapine show a promising correlation between their in vitro and in vivo anticancer effects, with ongoing research exploring their clinical potential. Sanguinarine's potent pro-apoptotic activity is evident in both settings, though further studies are needed to establish its therapeutic window. Emetine, despite its remarkable in vitro antiviral potency, highlights the critical importance of the therapeutic index, where toxicity can be a major hurdle.
This comparative guide underscores the necessity for a holistic approach to drug discovery, where in vitro data serves as a guide for well-designed in vivo studies. By carefully considering the experimental methodologies and understanding the underlying molecular mechanisms, researchers can better navigate the complex path from a promising compound to a life-saving therapy.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 11. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mednexus.org [mednexus.org]
- 22. mdpi.com [mdpi.com]
Comparative docking studies of isoquinoline and quinoline inhibitors
A Comparative Guide to the In Silico Inhibition Profiles of Isoquinoline and Quinoline Scaffolds
The quest for novel therapeutic agents has led researchers to explore a multitude of heterocyclic compounds, with isoquinoline and quinoline scaffolds standing out as privileged structures in medicinal chemistry.[1][2][3] Their derivatives have shown a wide range of pharmacological activities, including potent inhibitory effects against various protein targets implicated in diseases such as cancer, Alzheimer's, and HIV.[4][5][6] This guide provides a comparative analysis of isoquinoline and quinoline inhibitors through the lens of molecular docking studies, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Look at Binding Affinities
Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with protein targets.[7][8] The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating stronger interactions.[7]
The following tables summarize the docking scores of various isoquinoline and quinoline derivatives against different protein targets, compiled from multiple studies to provide a comparative perspective.
Table 1: Comparative Docking Scores of Isoquinoline and Quinoline Derivatives Against Various Protein Targets
| Compound Class | Derivative | Target Protein | Docking Score (kcal/mol) |
| Isoquinoline | ZINC000055042508 | Acetylcholinesterase (AChE) | -11.7 (predicted) |
| B01002 | Inhibitor of Apoptosis Proteins (IAP) | - (IC50 of 7.65 µg/mL)[5] | |
| C26001 | Inhibitor of Apoptosis Proteins (IAP) | - (IC50 of 11.68 µg/mL)[5] | |
| Quinoline | Compound 4 | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675[6] |
| Compound 11 | HIV Reverse Transcriptase (PDB: 4I2P) | -8.76[6] | |
| Compound 12 | HIV Reverse Transcriptase (PDB: 4I2P) | -8.51[6] | |
| SK-3, SK-5, SK-6 | M. tuberculosis Enoyl-ACP Reductase (InhA) | -9.3 to -7.5 |
Note: Direct comparison of docking scores should be done with caution as they can be influenced by the specific docking software and parameters used in each study.
Experimental Protocols: The Foundation of Reliable Docking Studies
A Representative Molecular Docking Protocol:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial atomic charges (e.g., Kollman charges) are assigned.
-
The protein structure undergoes energy minimization to relieve any steric clashes.[7]
-
-
Ligand Preparation:
-
The 2D structures of the isoquinoline or quinoline derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted into 3D structures.
-
Energy minimization of the ligand structures is performed to obtain stable conformations.
-
-
Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein, encompassing the binding pocket.[7]
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Maestro is used to explore the different possible conformations (poses) of the ligand within the grid box and predict the best binding pose.[7] These programs utilize scoring functions to calculate the binding affinity (docking score) for each pose.[7]
-
-
Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity. A more negative score generally indicates a stronger binding affinity.[7]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[7]
-
Mandatory Visualization: Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
A generalized workflow for comparative molecular docking studies.
EGFR signaling pathway, a common target for quinoline and isoquinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Isoquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like isoquinolin-3-amine are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
This compound is a compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial from the moment of acquisition to the point of final disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Use a certified respirator if handling large quantities or if there is a risk of dust generation.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
Quantitative Safety Data
The following table summarizes the key quantitative safety data for this compound, based on its GHS classification.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Comparative Toxicity Data | ||
| LD50 Oral (Rat) for Isoquinoline | 360 mg/kg | Note: This value is for the closely related compound isoquinoline and is provided as a reference for acute oral toxicity.[3] |
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste.
Method 1: Hazardous Waste Collection
-
Segregation: Keep this compound waste separate from other waste streams, especially from non-hazardous materials.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container. The original container is often a suitable choice.
-
For solutions, use a labeled, leak-proof container designated for organic, nitrogen-containing waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Method 2: Chemical Treatment (for experienced personnel in well-equipped facilities)
For laboratories with the appropriate expertise and equipment, chemical treatment to degrade the aromatic amine structure can be considered. The following is a general protocol for the treatment of aromatic amine waste and should be adapted and tested on a small scale before application to larger quantities.
Experimental Protocol: Oxidation of Aromatic Amine Waste
-
Objective: To chemically degrade the hazardous properties of this compound.
-
Materials:
-
Aromatic amine waste (this compound)
-
Sulfuric acid (concentrated)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Large reaction vessel
-
Stirring apparatus
-
Fume hood
-
Appropriate PPE
-
-
Procedure:
-
Preparation of Acidic Solution: In a fume hood, cautiously prepare a dilute solution of sulfuric acid. Always add acid to water, never the other way around.
-
Dissolution: Slowly dissolve the this compound waste into the acidic solution with constant stirring.
-
Oxidation: Gradually add a solution of potassium permanganate to the dissolved amine solution. The permanganate will act as an oxidizing agent. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Neutralization of Excess Oxidant: After the reaction is complete, neutralize any remaining potassium permanganate by the slow addition of sodium bisulfite until the characteristic purple color disappears.
-
Final Disposal: The resulting solution should be tested to confirm the degradation of the aromatic amine. The final neutralized solution should be disposed of as hazardous aqueous waste through your institution's EHS office.
-
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling isoquinolin-3-amine
Essential Safety and Handling Guide for Isoquinolin-3-Amine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 25475-67-6). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Safety Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is a combustible solid and should be handled with appropriate care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All weighing and handling of the solid compound and its solutions should be performed within a fume hood.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a degree of permeability, it is recommended to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure potential.[2][3] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in working order.[2][3]
-
Information Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.
-
Area Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and uncluttered.
Step 2: Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.[2][4]
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or within a ventilated balance enclosure to contain any airborne particles.[2]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.[2]
Step 3: Post-Handling Decontamination
-
Work Area Cleaning: After handling is complete, decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.[2]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Disposable gloves should be removed and discarded immediately into the designated solid hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3] Do not eat, drink, or smoke in the laboratory.[3]
Step 4: Storage and Disposal Plan
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It can be stored at 4°C and protected from light or at room temperature under an inert atmosphere.[5][6]
-
Waste Collection:
-
Solutions: Collect any solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container.
-
Contaminated Labware: Place all contaminated disposable items, such as pipette tips, gloves, and weighing paper, into a designated solid hazardous waste container.[2]
-
-
Waste Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Toxic, Irritant).[2]
-
Segregation: Do not mix incompatible waste streams. Store this compound waste separately from other chemical waste unless compatibility has been confirmed.[2]
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local and national regulations.[3]
-
Experimental Workflow Visualization
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
